15-Bromopentadecan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
15-bromopentadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUZUMZRQLYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337654 | |
| Record name | 15-bromopentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59101-27-8 | |
| Record name | 15-bromopentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59101-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 15-Bromopentadecan-1-ol
Abstract
This technical guide provides a comprehensive overview of 15-Bromopentadecan-1-ol (CAS Number: 59101-27-8), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Possessing a terminal hydroxyl group and a primary bromide on a long C15 alkyl chain, this compound serves as a valuable linker and building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, explores its reactivity and core applications, and offers a thorough analysis of its spectral characteristics and safety considerations. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this molecule in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Linker
In the intricate field of medicinal chemistry and drug development, molecules that can bridge distinct chemical entities are of paramount importance. This compound emerges as a key player in this context. It is a heterobifunctional long-chain alkane, featuring a nucleophilic hydroxyl group at one terminus and an electrophilic carbon-bromine bond at the other. This orthogonal reactivity allows for sequential, controlled chemical modifications, making it an ideal candidate for a linker molecule.[1][2] The 15-carbon aliphatic chain provides significant spatial separation between conjugated moieties, a critical factor in the design of complex therapeutic agents like PROTACs, where the linker must facilitate the formation of a productive ternary complex between a target protein and an E3 ligase.[1]
This guide will provide the foundational knowledge and practical protocols necessary to synthesize, purify, and strategically employ this compound in advanced chemical synthesis.
Physicochemical & Safety Data
A thorough understanding of a compound's properties is the bedrock of its effective and safe application.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 59101-27-8 | [3][4] |
| Molecular Formula | C₁₅H₃₁BrO | [3] |
| Molecular Weight | 307.31 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 133.0 ± 10.1 °C | |
| SMILES | OCCCCCCCCCCCCCCCBr | [5] |
| InChIKey | NFKUZUMZRQLYCW-UHFFFAOYSA-N | [6] |
Safety & Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
| Hazard Statement | Precautionary Statement | Pictogram |
| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Irritant) |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Synthesis and Purification: A Controlled Approach
The synthesis of this compound is most effectively achieved through the selective monobromination of its corresponding diol, 1,15-pentadecanediol. The key challenge lies in preventing the formation of the dibrominated byproduct, 1,15-dibromopentadecane.
Rationale for Synthetic Strategy
The selective monobromination of symmetrical α,ω-diols using hydrobromic acid (HBr) is a well-established yet nuanced process. Research by Chong et al. has shown that reaction conditions, particularly solvent choice and water removal, significantly impact selectivity.[7][8] The presented protocol is an adaptation of these findings, optimized for the synthesis of this compound. The underlying principle is that the initially formed ω-bromoalkanol has a lower reactivity towards HBr than the starting diol, especially in a two-phase system where the bromoalkanol may form aggregates that shield the hydroxyl group.[7]
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,15-Pentadecanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,15-pentadecanediol (1.0 eq) and toluene (approx. 4 mL per gram of diol).
-
Addition of HBr: Add 48% aqueous HBr (1.2 eq) to the flask. The mixture will be biphasic.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours. The starting diol will be at a lower Rf, while the product and the dibrominated byproduct will be at higher Rf values.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a waxy solid or oil.
-
Detailed Experimental Protocol: Purification
The crude product will contain unreacted diol, the desired monobrominated product, and the dibrominated byproduct. Purification is effectively achieved by a two-step process: column chromatography followed by recrystallization.
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended.[9][10] Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute the nonpolar dibrominated byproduct first. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired this compound. The more polar starting diol will remain on the column or elute last.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a column with silica gel in the initial low-polarity eluent.
-
Add the dry-loaded sample to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Step 2: Recrystallization
-
Rationale: Recrystallization will further purify the product from any minor impurities remaining after chromatography. The choice of solvent is critical: the compound should be soluble in the hot solvent and insoluble in the cold solvent.[11][12]
-
Solvent System: A solvent pair system such as ethanol/water or a single solvent like hexane can be effective for long-chain alcohols.[12][13]
-
Procedure:
-
Dissolve the partially purified product from chromatography in a minimal amount of hot ethanol.
-
While hot, add water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
The Bifunctional Nature
-
Hydroxyl Group (-OH): This group is a versatile nucleophile and can be used for esterification with carboxylic acids, etherification, or conversion to other functional groups.[14]
-
Bromo-alkane (-Br): The terminal bromide is an excellent electrophile for Sₙ2 reactions, readily reacting with nucleophiles such as amines, thiols, or carboxylates to form new carbon-heteroatom bonds.[15][16]
This dual nature allows for a two-step, directional conjugation strategy, which is fundamental in constructing complex molecular architectures.
Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and long-chain alkyl linkers like the one derived from this compound are frequently employed.[1]
Caption: General structure of a PROTAC utilizing a long-chain alkyl linker.
Synthetic Workflow Example:
-
Step 1 (Esterification): The hydroxyl group of this compound can be reacted with the carboxylic acid moiety of a ligand for an E3 ligase (e.g., a VHL ligand) under standard esterification conditions (e.g., DCC/DMAP).
-
Step 2 (Nucleophilic Substitution): The resulting bromo-functionalized E3 ligand can then be reacted with a nucleophilic handle (e.g., a phenolic hydroxyl or an amine) on the "warhead" ligand that binds to the protein of interest. This Sₙ2 reaction forms the final PROTAC molecule.
The 15-carbon chain provides the necessary length and flexibility for the PROTAC to induce a stable and effective ternary complex, leading to efficient protein degradation.
Analytical Characterization: A Predictive Approach
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~3.64 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The triplet is due to coupling with the adjacent CH₂ group.
-
δ ~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). This signal is downfield due to the deshielding effect of the electronegative bromine. The triplet is due to coupling with the adjacent CH₂ group.[18]
-
δ ~1.85 ppm (quintet, 2H): Protons on the carbon beta to the bromine atom (-CH₂-CH₂Br).
-
δ ~1.57 ppm (quintet, 2H): Protons on the carbon beta to the hydroxyl group (-CH₂-CH₂OH).
-
δ ~1.25 ppm (broad singlet, ~22H): A large, broad signal corresponding to the overlapping signals of the other methylene (CH₂) groups in the long alkyl chain.
-
δ (variable) (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It may also not be observed if deuterium exchange occurs.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~63.1 ppm: Carbon attached to the hydroxyl group (-CH₂-OH).[20]
-
δ ~39.9 ppm: Carbon attached to the bromine atom (-CH₂-Br).[17]
-
δ ~32.8 - 22.7 ppm: A series of signals corresponding to the carbons of the long alkyl chain. The chemical shifts of the carbons near the functional groups will be distinct, while those in the middle of the chain will be very similar and may overlap.[21][22]
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
[M-H₂O]⁺: A peak corresponding to the loss of water from the molecular ion at m/z 288 and 290.
-
[M-Br]⁺: A peak corresponding to the loss of the bromine atom at m/z 227.
-
Fragmentation Pattern: A characteristic pattern of fragmentation for a long-chain alkane, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).
Conclusion
This compound is a highly valuable and versatile building block for advanced organic synthesis, particularly in the realm of drug development. Its bifunctional nature, coupled with the significant spatial separation provided by its long alkyl chain, makes it an excellent choice for constructing complex therapeutic modalities such as PROTACs. This guide has provided a detailed, practical framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the causality behind the experimental choices and the reactivity of this molecule, researchers are well-equipped to leverage its full potential in creating novel and impactful chemical entities.
References
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LookChem. (n.d.). An Effective Method for the Preparation of ω-Bromoalkanols from α,ω-Diols. LookChem. Available at: [Link]
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Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838. Available at: [Link]
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St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 27(1), 4-18. Available at: [Link]
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Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody-Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Available at: [Link]
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Camps, F., et al. (1983). Preparation of w-bromoalkan-1-ols from a,w-alkanediols by the continuous extraction method. Organic Preparations and Procedures International, 15(1-2), 63-67. Available at: [Link]
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Quora. (2017). What is the best solvent for recrystallization?. Quora. Available at: [Link]
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da Silva, A. C. M., et al. (2019). Monobromination of α,ω-Diols: Highly Efficient Preparation of Synthetic Intermediates. ChemistrySelect, 4(35), 10377-10381. Available at: [Link]
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Wiley. (2019). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. Wiley Online Library. Available at: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. Available at: [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromopentadecane. PubChem. Available at: [Link]
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University of Alberta. (n.d.). Column chromatography. University of Alberta Chemistry. Available at: [Link]
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N.A. (n.d.). recrystallization-2.doc.pdf. PDF. Available at: [Link]
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Thieme. (2014). Science of Synthesis Knowledge Updates 2014/2. Thieme Chemistry. Available at: [Link]
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YouTube. (2017). Reactions of Alkyl Halides With Carboxylic Acids. YouTube. Available at: [Link]
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PubChemLite. (n.d.). This compound (C15H31BrO). PubChemLite. Available at: [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry Department. Available at: [Link]
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Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]
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ResearchGate. (2015). How can I select the solvent system for column chromatography?. ResearchGate. Available at: [Link]
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Clark, J. (n.d.). amines as nucleophiles. Chemguide. Available at: [Link]
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Brown, D. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes. Doc Brown's Chemistry. Available at: [Link]
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Chemistry Online. (n.d.). Reactions of Carboxylic Acids. Chemistry Online. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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YouTube. (2015). Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. YouTube. Available at: [Link]
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LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. Available at: [Link]
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LibreTexts Chemistry. (2023). Amines as Nucleophiles. LibreTexts. Available at: [Link]
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LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. LibreTexts. Available at: [Link]
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Synthesis of 15-Bromopentadecan-1-ol: A Technical Guide for Advanced Research and Development
Abstract
This in-depth technical guide provides a comprehensive overview of a robust and selective method for the synthesis of 15-bromopentadecan-1-ol, a valuable long-chain bifunctional molecule with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. This document delves into the strategic selection of a synthetic route, a detailed, field-tested experimental protocol, and a discussion of the underlying chemical principles that ensure high yield and purity. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a reliable and scalable method for the preparation of this key intermediate.
Introduction: The Significance of this compound
Long-chain ω-bromoalcohols, such as this compound, are critical building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for a wide range of sequential chemical transformations. This versatility makes them indispensable in the construction of complex molecules, including but not limited to, macrocycles, polymers, and active pharmaceutical ingredients (APIs). The fifteen-carbon backbone of this compound provides significant lipophilicity, a property often sought in drug design to enhance membrane permeability and target engagement.
Strategic Synthesis Design: A Comparative Analysis of Synthetic Routes
Several synthetic pathways can be envisioned for the preparation of this compound. A critical evaluation of the available starting materials, reaction efficiency, and scalability is paramount for selecting the optimal route.
-
Route A: From 15-Hydroxypentadecanoic Acid: This approach involves the initial bromination of the carboxylic acid moiety of 15-hydroxypentadecanoic acid, followed by the selective reduction of the resulting bromo-acid to the corresponding alcohol. While feasible, this two-step process introduces additional complexity and potential for side reactions.
-
Route B: Ring-Opening of Oxacyclohexadecan-2-one: The lactone, oxacyclohexadecan-2-one (also known as pentadecanolide), can be subjected to ring-opening to yield 1,15-pentadecanediol. This diol would then require selective monobromination. This route is attractive due to the commercial availability of the starting lactone.
-
Route C: Selective Monobromination of 1,15-Pentadecanediol: This is the most direct and atom-economical approach. The primary challenge lies in achieving high selectivity for the monobrominated product over the dibrominated byproduct.
This guide will focus on Route C , the selective monobromination of 1,15-pentadecanediol, as it represents a highly efficient and well-precedented strategy for the synthesis of ω-bromoalcohols.
The Core Synthesis: Selective Monobromination of 1,15-Pentadecanediol
The selective monobromination of a symmetrical α,ω-diol is a non-trivial synthetic challenge. Statistically, a mixture of starting material, monobrominated product, and dibrominated byproduct is expected. However, by exploiting the physicochemical properties of the reaction components, a high degree of selectivity can be achieved.
Mechanistic Insights and Rationale for Selectivity
The reaction of 1,15-pentadecanediol with hydrobromic acid (HBr) proceeds via a nucleophilic substitution mechanism. The key to achieving high selectivity for the monobrominated product lies in the use of a biphasic reaction system, typically aqueous HBr and a non-polar organic solvent such as toluene.
The monobrominated product, this compound, is an amphiphilic molecule. It possesses a polar hydroxyl head and a long, non-polar alkyl chain with a terminal bromine atom. This structure allows it to act as a surfactant, forming aggregates such as reverse micelles in the organic phase.[1] Within these aggregates, the hydroxyl groups are sequestered in the polar core, effectively shielding them from further reaction with HBr present in the aqueous phase.[1] This self-limiting phenomenon significantly retards the rate of the second bromination, thus favoring the accumulation of the desired monobrominated product.[1] It has been observed that azeotropic removal of water is detrimental to selectivity, as it disrupts these crucial surfactant-like aggregates.[1]
Detailed Experimental Protocol
This protocol is based on established methodologies for the selective monobromination of α,ω-diols and has been adapted for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,15-Pentadecanediol | ≥98% | Commercially Available |
| Hydrobromic Acid | 48% aqueous solution | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Saturated aqueous solution | Laboratory Prepared |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,15-pentadecanediol (1.0 eq), toluene (providing a concentration of approximately 0.2-0.5 M of the diol), and 48% aqueous hydrobromic acid (1.2-1.5 eq).
-
Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up and Extraction: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x volume of the aqueous layer). Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
Purification
The crude product, a mixture of the desired this compound, unreacted 1,15-pentadecanediol, and a small amount of 1,15-dibromopentadecane, is purified by column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is typically employed. The less polar dibrominated byproduct will elute first, followed by the desired monobrominated product. The more polar starting diol will have a lower Rf and will elute last.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the CH₂-OH, CH₂-Br, and the long alkyl chain protons. |
| ¹³C NMR | Signals for the carbon atoms adjacent to the hydroxyl and bromine functionalities, as well as the carbons of the polymethylene chain. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound. |
| Purity (by GC or HPLC) | ≥95% is typically achievable after chromatography.[2] |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations and the overall experimental workflow.
Caption: Synthetic workflow for this compound.
Caption: Overall reaction for the synthesis.
Conclusion
The selective monobromination of 1,15-pentadecanediol using a biphasic aqueous HBr/toluene system is a highly effective and reliable method for the synthesis of this compound. The underlying principle of leveraging the surfactant properties of the product to control selectivity provides a powerful strategy for the synthesis of ω-functionalized long-chain alkanes. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838.
-
Organic Chemistry Portal. (n.d.). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 15-Bromopentadecan-1-ol: Properties, Synthesis, and Applications in Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Bromopentadecan-1-ol is a bifunctional organic molecule featuring a long 15-carbon aliphatic chain, terminated at one end by a primary alcohol (-OH) group and at the other by a bromine (-Br) atom. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with precise architectures. Its long hydrocarbon chain provides significant lipophilicity, while the terminal functional groups offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and burgeoning applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics.
Core Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and predicting its behavior in different chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₁BrO | [1][2] |
| Molecular Weight | 307.31 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 59101-27-8 | [1][2] |
| Physical Form | Solid | |
| Purity | ≥95% | [1][2] |
| SMILES | OCCCCCCCCCCCCCCCBr | [1][3] |
| InChIKey | NFKUZUMZRQLYCW-UHFFFAOYSA-N |
Application Spotlight: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)
A significant and exciting application of this compound is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the proper formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target.[6][]
The long aliphatic chain of this compound makes it an ideal candidate for use as a linker in PROTAC design.[7] Its length can span the significant distances often required to bring a large protein and an E3 ligase into productive proximity.[6] Furthermore, the terminal alcohol and bromide groups provide orthogonal chemical handles for conjugating the target-binding and E3 ligase-binding moieties.
Conceptual Workflow for PROTAC Synthesis using this compound
The following diagram illustrates the general strategy for incorporating this compound as a linker in PROTAC synthesis.
Caption: General workflow for PROTAC synthesis using this compound as a linker.
Experimental Protocol: Synthesis of a PROTAC Linker Intermediate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers from an organohalide and an alcohol.[1][9][10] This reaction is particularly well-suited for coupling the alcohol end of this compound to a phenolic group on a protein of interest (POI) ligand.
Objective: To synthesize an intermediate where a POI ligand is attached to the 15-carbon linker.
Materials:
-
This compound
-
POI ligand with an accessible phenolic hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the POI ligand (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF to dissolve the POI ligand.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Causality Insight: Sodium hydride is a strong base that deprotonates the phenolic hydroxyl group of the POI ligand to form a more nucleophilic alkoxide. This significantly enhances the rate and efficiency of the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Self-Validation: The disappearance of the starting POI ligand and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction. Co-spotting with starting materials helps in unambiguous identification.
-
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Causality Insight: The aqueous washes remove the DMF solvent and any inorganic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired POI-linker intermediate.
Concluding Remarks for the Senior Scientist
This compound represents a key enabling reagent in modern medicinal chemistry. Its straightforward, yet powerful, bifunctional nature allows for the systematic construction of long-chain tethers, which are increasingly recognized as critical components in novel therapeutic modalities like PROTACs. The ability to precisely control the distance and relative orientation between two binding moieties is a powerful tool in drug design. As the field of targeted protein degradation continues to mature, the demand for well-defined and versatile linkers such as this compound is expected to grow, further cementing its role as a valuable component in the drug discovery toolkit.
References
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
-
RSC Publishing. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
PubChemLite. This compound (C15H31BrO). [Link]
-
Future Science. Novel approaches for the rational design of PROTAC linkers. [Link]
-
Royal Society of Chemistry. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
YouTube. Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]
-
American Chemical Society. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]
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- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. francis-press.com [francis-press.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical characteristics of 15-Bromopentadecan-1-ol
An In-Depth Technical Guide to the Physicochemical Characteristics of 15-Bromopentadecan-1-ol
Introduction
This compound is a bifunctional long-chain alkanol of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a primary alcohol and a terminal alkyl bromide, this molecule serves as a versatile building block, particularly for the construction of complex molecular architectures. Its long 15-carbon aliphatic chain imparts specific lipophilic properties, while the two distinct functional groups at opposite ends allow for orthogonal chemical modifications. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications such as the synthesis of targeted protein degraders (PROTACs), surfactants, or other specialized chemical entities.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound define its behavior in chemical and biological systems. These characteristics are crucial for designing synthetic routes, purification strategies, and formulation development.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 15-Bromo-1-pentadecanol
-
Chemical Structure:
HO-(CH₂)₁₅-Br
Physical Characteristics
The physical state and thermodynamic properties are critical for handling, storage, and reaction setup. The compound is a waxy solid at standard room temperature.
| Property | Value | Source(s) |
| Physical State | Solid | |
| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | [1][2] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 133.0 ± 10.1 °C | [1] |
| Melting Point | Data not available in cited literature. See Section 4.1 for an experimental protocol. | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. See Section 4.2 for an experimental protocol. | [6][7] |
Section 2: Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum is ideal for confirming the presence of the key functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group hydrogen bonding.
-
C-H Stretch: Sharp, strong peaks will appear in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.
-
C-O Stretch: A distinct, strong peak is anticipated around 1050-1150 cm⁻¹ for the primary alcohol C-O bond.
-
C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹ , will indicate the presence of the terminal alkyl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-CH₂-OH (Position 1): A triplet is expected around δ 3.6 ppm . The signal is coupled to the adjacent methylene group (at C2).
-
-CH₂-Br (Position 15): A triplet is expected around δ 3.4 ppm . This chemical shift is influenced by the electronegative bromine atom and is coupled to the adjacent methylene group (at C14).
-
-OH: A broad singlet is expected, with a chemical shift that can vary (typically δ 1-5 ppm ) depending on concentration, solvent, and temperature. This peak will disappear upon a D₂O shake.[8]
-
-CH₂- chain (Positions 2-14): A large, complex multiplet signal will be observed in the δ 1.2-1.6 ppm region, integrating to 26 protons. The protons on C2 and C14 may be resolved as distinct multiplets around δ 1.5-1.6 ppm and δ 1.8 ppm, respectively.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbons bearing the functional groups, with the numerous internal methylene carbons overlapping.
-
C1 (-CH₂OH): Expected around δ 60-65 ppm .[9]
-
C15 (-CH₂Br): Expected around δ 33-40 ppm .
-
C2 to C14 (-CH₂-): A series of peaks expected between δ 25-35 ppm .[10]
See Section 4.3 for detailed sample preparation protocols for spectroscopic analysis.
Section 3: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it an exemplary linker molecule, a critical component in modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).
Role as a Bifunctional Linker
A linker connects two distinct molecular entities. In this compound, the primary alcohol can be readily oxidized to a carboxylic acid or converted to other functionalities, while the terminal bromide is an excellent electrophile for nucleophilic substitution reactions. This allows for a modular and sequential synthetic strategy.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[11] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12] The linker's length, rigidity, and chemical nature are crucial for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI and the E3 ligase.[11][]
The 15-carbon chain of this compound provides a flexible, lipophilic spacer of a specific length, which can be optimal for bridging certain POIs and E3 ligases.[12]
Section 4: Experimental Methodologies
To ensure scientific integrity, all experimental protocols must be self-validating. The following methods describe how to determine the key physicochemical properties of this compound.
Protocol: Melting Point Determination
Causality: The melting point range provides a crucial indicator of purity. A sharp, narrow range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[14]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.
-
Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).[15]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Protocol: Solubility Assessment
Causality: Understanding solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. The "like dissolves like" principle suggests solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.[7]
Methodology (Qualitative):
-
Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add approximately 10 mg of this compound to each test tube.
-
Observation: Vigorously agitate each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Gentle warming can be applied to assess temperature effects.
-
Categorization: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Protocols: Spectroscopic Sample Preparation
Causality: Correct sample preparation is paramount to obtaining high-quality, interpretable spectra free from artifacts.
FT-IR (Attenuated Total Reflectance - ATR):
-
Rationale: ATR is ideal for waxy solids as it requires minimal sample preparation and ensures good contact.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
NMR (¹H and ¹³C):
-
Rationale: The sample must be fully dissolved in a deuterated solvent to avoid large solvent proton signals and to provide a lock signal for the spectrometer.[16]
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for nonpolar to moderately polar compounds.[17]
-
Sample Weighing: Weigh approximately 10-20 mg for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.[17]
-
Dissolution: Add ~0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently warm and vortex to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[16]
-
Analysis: Cap the NMR tube, wipe it clean, and place it in the spectrometer for analysis.
Section 5: Safety, Handling, and Storage
Trustworthiness: Adherence to safety protocols is non-negotiable for laboratory practice.
-
Hazard Identification: this compound is classified as an irritant. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Chemsrc. (2025). 15-Bromo-1-pentadecanol. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C15H31BrO). Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved January 12, 2026, from [Link]
-
Neklesa, N. S., & Tae, H. S. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(22), 2045-2059. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8637-8664. [Link]
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Melting point determination. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2015). Physical Properties of Haloalkanes. Retrieved January 12, 2026, from [Link]
-
CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 12, 2026, from [Link]
-
University of Rochester. (n.d.). NMR sample preparation. Retrieved January 12, 2026, from [Link]
-
University of Sheffield. (n.d.). How to make an NMR sample. Retrieved January 12, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of 15-Bromopentadecan-1-ol
This in-depth technical guide provides a comprehensive analysis of the spectral data for 15-Bromopentadecan-1-ol (CAS No. 59101-27-8), a long-chain bifunctional organic molecule.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Introduction to this compound
This compound is a linear C15 aliphatic chain functionalized with a primary alcohol at one terminus and a bromine atom at the other. Its molecular formula is C₁₅H₃₁BrO, and its molecular weight is 307.31 g/mol .[1] The presence of these two distinct functional groups at opposite ends of a long hydrocarbon chain makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with defined hydrophilic and hydrophobic regions.
Accurate structural elucidation is paramount for its application. This guide will interpret the expected spectral data, drawing parallels with the closely related compound, 1-bromopentadecane, where extensive spectral data is publicly available. The key differences arising from the terminal hydroxyl group will be a central focus of the analysis.
Molecular Structure and Spectroscopic Correlation
The interpretation of spectral data is fundamentally linked to the molecule's structure. The following diagram illustrates the chemical structure of this compound and numbers the carbon atoms for clarity in the subsequent spectroscopic discussions.
Sources
The Synthetic Nature of 15-Bromopentadecan-1-ol: A Technical Guide for Researchers
An In-depth Examination of a Long-Chain Brominated Alcohol and its Relevance in Chemical Synthesis and Drug Development
Foreword: Scientific inquiry often begins with a question about the natural world. In the realm of phytochemistry and essential oil research, the vast diversity of secondary metabolites continues to yield novel structures and bioactive compounds. This guide addresses the topic of 15-Bromopentadecan-1-ol and its potential natural occurrence in essential oils. However, a thorough review of the scientific literature reveals no evidence to support the presence of this specific long-chain brominated alcohol as a naturally occurring constituent of essential oils.
This guide, therefore, pivots to provide a comprehensive technical overview of this compound as a synthetic compound. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and potential applications of such bifunctional molecules is of paramount importance. While nature does produce a remarkable array of organobromine compounds, particularly in marine ecosystems, the characteristics of this compound align it with synthetically derived molecules utilized in targeted chemical synthesis.
The Question of Natural Occurrence: An Evidence-Based Assessment
Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, phenylpropenes, and other aromatic compounds. While trace amounts of various compounds, including some containing sulfur or nitrogen, can be found, the presence of long-chain aliphatic brominated alcohols like this compound has not been reported in peer-reviewed studies of essential oil compositions.
Naturally occurring organohalogens are indeed widespread, with over 1,600 identified as of 1999, a number that continues to grow.[1][2] These are predominantly found in marine organisms such as sponges, corals, and algae, as well as in some bacteria and fungi.[1][2][3] The biosynthesis of these compounds is often mediated by specific enzymes like haloperoxidases. However, the substrates and resulting structures are typically distinct from a simple, long-chain bromo-alcohol. The presence of halogenated compounds in terrestrial plants is less common and often associated with external factors. For instance, the detection of compounds like 1,2-dichlorobenzene in some plant extracts has been attributed to contamination from insecticides.[4]
In contrast, this compound is readily available from chemical suppliers as a synthetic reagent for research purposes.[5][6][7][8] Its structure, a C15 alkyl chain with a terminal bromine atom and a terminal hydroxyl group, makes it a valuable bifunctional building block in organic synthesis.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 59101-27-8 | [5][6][7] |
| Molecular Formula | C₁₅H₃₁BrO | [5] |
| Molecular Weight | 307.31 g/mol | [5] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Soluble in organic solvents | Inferred from structure |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and efficient method involves the selective reduction of a commercially available precursor, 15-bromopentadecanoic acid.
Experimental Protocol: Reduction of 15-Bromopentadecanoic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
15-Bromopentadecanoic acid
-
Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 15-bromopentadecanoic acid in anhydrous diethyl ether or THF.
-
Reduction: Cool the suspension in an ice bath. Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF or a slurry of LiAlH₄ in diethyl ether) to the stirred suspension under a nitrogen atmosphere.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a dilute HCl solution until the mixture becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a carbon chain susceptible to nucleophilic substitution at the bromine-bearing carbon, makes it a versatile building block.
-
Synthesis of Novel Surfactants and Amphiphiles: The distinct hydrophilic (hydroxyl) and hydrophobic (alkyl chain) ends can be modified to create novel surfactants with potential applications in drug delivery systems, such as liposomes or micelles.
-
Linker Chemistry: The long C15 chain can serve as a flexible linker in the synthesis of complex molecules. For instance, it can be used to conjugate a bioactive molecule to a targeting moiety or a solid support.
-
Precursor for Bioactive Lipids: The structure of this compound can be elaborated to synthesize analogs of naturally occurring lipids or novel lipidic drug candidates. The terminal bromine allows for the introduction of various functional groups through substitution reactions. For example, 1-bromopentadecane has been used in the synthesis of a bioactive component of a marine sponge.
-
Material Science: The ability to form self-assembled monolayers on surfaces makes long-chain functionalized alkanes like this of interest in material science and nanotechnology.
Analytical Methodologies for Identification
Should a researcher suspect the presence of this compound or similar compounds in a complex matrix like an essential oil, a multi-step analytical approach would be necessary. The analytical methods for brominated compounds are well-established, often in the context of environmental monitoring for brominated flame retardants.[9][10][11]
Protocol for Hypothetical Detection
-
Extraction: An initial extraction of the essential oil with an appropriate organic solvent, or a more targeted solid-phase extraction (SPE), would be required to isolate compounds of similar polarity.
-
Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be the primary means of separation.[9][11] Given the volatility of the compound after derivatization, GC would be a suitable choice.
-
Mass Spectrometric Detection: Mass spectrometry (MS) is crucial for the identification of brominated compounds.[9][11][12] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.[13] Techniques like GC-MS or LC-MS/MS would provide both retention time and mass spectral data for confident identification.[11]
Caption: General analytical workflow for identifying brominated compounds.
Conclusion
References
- de Boer, J., & Wells, D. E. (2006). Recent developments in the analysis of brominated flame retardants and brominated natural compounds.
-
Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research, 7(1), 37-49.[1]
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ResearchGate. (2018). Is it possible to observe fluorine, halogen, and chlorine compounds in essential oils of plants?. ResearchGate.[4]
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Scilit. (n.d.). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Scilit.[10]
-
Schmidt, T. C., & Jekel, M. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 23(15), 2363-2371.[12]
-
Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research International, 7, 37-49.[2]
-
Reineke, A., & Spiteller, M. (2000). The Contribution of Halogenated Aroma Compounds to Food Flavor. Food Reviews International, 16(2), 133-162.[14]
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Wikipedia. (2024). Bromine. Wikipedia.[13]
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MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.[11]
- Talanta. (1990).
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Santa Cruz Biotechnology. (n.d.). 15-Bromo-1-pentadecanol. Santa Cruz Biotechnology.[5]
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Tecam Group. (n.d.). Halogenated compounds. Tecam Group.[15]
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Gribble, G. W. (2015). The natural production of organobromine compounds. ResearchGate.[3]
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AChemBlock. (n.d.). This compound 95%. AChemBlock.[6]
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Matrix Scientific. (n.d.). This compound. Matrix Scientific.[7]
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.[8]
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Sigma-Aldrich. (n.d.). 1-Bromopentadecane 97. Sigma-Aldrich.
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The Unexplored Potential of 15-Bromopentadecan-1-ol: A Technical Guide to Investigating its Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-Bromopentadecan-1-ol is a long-chain haloalcohol whose biological activities remain largely uncharacterized. While direct studies on this specific molecule are scarce, the known bioactivities of structurally related long-chain alcohols and their derivatives provide a compelling rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of analogous compounds to propose a framework for exploring the biological potential of this compound. We will delve into hypothetical mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical workflow for a comprehensive research program. This document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Case for Investigating this compound
This compound is a 15-carbon linear alcohol with a terminal bromine atom. Its structure, combining a long lipophilic alkyl chain with a polar hydroxyl group and a halogen, suggests potential for interaction with biological membranes and cellular proteins. While currently utilized primarily as a chemical intermediate, its structural similarity to other bioactive long-chain alcohols warrants a thorough investigation of its own biological properties.
The biological activities of long-chain alcohols are often dictated by their chain length and the nature of their functional groups. For instance, long-chain n-alcohols have been shown to modulate the firing frequency of dopaminergic neurons, with potency increasing with chain length.[1] Furthermore, unsaturated long-chain alcohols have demonstrated significant antimicrobial, anti-inflammatory, and even anticancer properties.[2] The presence of a bromine atom in this compound introduces an element of electronegativity and potential for specific binding interactions not present in simple alkanols, further expanding its potential biological activity profile.
This guide will, therefore, explore the hypothetical biological activities of this compound based on the established pharmacology of related molecules. We will propose a structured research plan to systematically evaluate its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent.
Hypothetical Biological Activities and Mechanisms of Action
Based on the literature for analogous compounds, we can postulate several key biological activities for this compound.
Antimicrobial Activity
Long-chain alcohols are known to exert antimicrobial effects primarily through the disruption of microbial cell membranes.[2] The lipophilic carbon chain of this compound would be expected to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The bromine atom may enhance this activity through specific interactions with membrane proteins or by altering the molecule's overall lipophilicity.
Proposed Mechanism of Action: Membrane disruption leading to loss of integrity and cell lysis.
Anti-inflammatory Effects
Long-chain 2-amino alcohols have been reported to possess anti-inflammatory properties.[3] While this compound lacks the amino group, its long alkyl chain could still modulate inflammatory pathways. One potential mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.
Proposed Mechanism of Action: Inhibition of key inflammatory enzymes (e.g., COX-1, COX-2) or modulation of inflammatory signaling cascades.
Cytotoxic and Anticancer Potential
The cytotoxic activity of long-chain alcohols against cancer cell lines has been documented.[3] This effect is often attributed to the induction of apoptosis (programmed cell death). This compound could potentially trigger apoptotic pathways by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. The presence of the bromine atom could also contribute to its cytotoxic potential by acting as a leaving group in alkylating reactions with critical cellular macromolecules.
Proposed Mechanism of Action: Induction of apoptosis through mitochondrial pathway activation or alkylation of cellular targets.
A Proposed Research Workflow for Biological Evaluation
A systematic approach is crucial to effectively screen for and characterize the biological activities of this compound. The following workflow outlines a logical progression of experiments.
Caption: Proposed research workflow for evaluating the biological activity of this compound.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments proposed in the research workflow.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Microorganism Preparation: Culture the selected bacterial or fungal strains overnight in appropriate broth media. Adjust the turbidity of the cultures to match a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth media to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Objective: To assess the cytotoxic effect of this compound on cancer and normal cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on cyclooxygenase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction mixture containing the COX-1 or COX-2 enzyme and arachidonic acid as the substrate.
-
Compound Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time at the recommended temperature.
-
Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using the detection method provided in the kit (often colorimetric or fluorometric).
-
Controls: Include a positive control (a known COX inhibitor) and a negative control (no inhibitor).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 40 |
| HEK293 (Normal Kidney) | >100 |
Table 3: Hypothetical COX Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) |
| COX-1 | 75 |
| COX-2 | 15 |
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, the information available for structurally similar long-chain alcohols provides a strong rationale for its investigation. The proposed research workflow and experimental protocols offer a comprehensive framework for systematically exploring its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The initial screening phases will be critical in identifying promising activities, which can then be pursued through more detailed mechanistic studies and eventual in vivo validation. The exploration of this compound represents an exciting opportunity to uncover a novel bioactive molecule with potential therapeutic applications.
References
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Brodie, M. S., & Appel, S. B. (2000). The effects of long chain-length n-alcohols on the firing frequency of dopaminergic neurons of the ventral tegmental area. Neuroscience, 99(4), 755–763. [Link]
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Howerde, E. Q., & Erwin, V. G. (1983). Differential effects of long-chain alcohols in long- and short-sleep mice. Psychopharmacology, 79(4), 313–317. [Link]
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Constantinou-Kokotou, V. (2002). Synthesis and biological activities of long chain 2-amino alcohols. Mini reviews in medicinal chemistry, 2(3), 213–224. [Link]
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PubChem. 1-Bromopentadecane. [Link]
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Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Comprehensive Bioactive Natural Products, 1-29. [Link]
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Gencer, E., Arslan, O., & Çelik, H. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7426. [Link]
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Song, Y., et al. (2008). Synthesis and biological evaluation of a novel decadentate ligand DEPA. Bioorganic & medicinal chemistry letters, 18(15), 4443–4446. [Link]
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Marrufo, T., & Nainu, F. (2019). Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC- MS technique. Journal of Pharmacognosy and Phytochemistry, 8(4), 116-120. [Link]
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Pantoja, K. R. P., et al. (2024). Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant. Journal of Xenobiotics, 14(1), 168-185. [Link]
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Kumar, A., et al. (2023). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Bima Journal of Science and Technology, 6(3), 80-90. [Link]
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Nguyen, T. H., et al. (2020). Screening of Antibacterial Activity, Antioxidant Activity, and Anticancer Activity of Euphorbia hirta Linn. Extracts. Molecules, 25(24), 5923. [Link]
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A Comprehensive Technical Guide to 15-Bromopentadecan-1-ol for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 15-Bromopentadecan-1-ol (CAS No. 59101-27-8), a critical long-chain bifunctional molecule utilized in advanced chemical synthesis. Tailored for researchers, scientists, and professionals in the field of drug development, this document delves into the nuances of sourcing, purity, and analytical validation of this versatile chemical building block.
Strategic Importance of this compound in Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where a long aliphatic chain is required. Its bifunctional nature, possessing both a primary alcohol and a terminal bromide, allows for orthogonal chemical modifications. The hydroxyl group can be protected or converted to other functionalities, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions or as a precursor for organometallic reagents. This dual reactivity makes it an ideal linker molecule in the development of novel therapeutic agents, including targeted drug delivery systems and new anticancer agents.
Sourcing and Purity Landscape of this compound
A survey of the chemical market reveals several reputable suppliers of this compound. The available purity levels are a critical consideration for any research or development application, as impurities can lead to unwanted side reactions and complicate product purification.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich | 95%[1] | 59101-27-8 |
| Santa Cruz Biotechnology | ≥95%[1] | 59101-27-8 |
| AChemBlock | 95%[2] | 59101-27-8 |
| Chemsrc (Various listings) | 95.0% to 97.0%[3] | 59101-27-8 |
| eMolecules (listed on FisherSci) | Not specified | 59101-27-8 |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase to obtain detailed information on the purity and the methods used for its determination.[1]
Understanding the Impurity Profile: A Synthesis-Based Approach
The most probable synthetic route to this compound is the selective monobromination of 1,15-pentadecanediol using a reagent such as aqueous hydrogen bromide.[3] This synthetic pathway inherently presents the potential for two major impurities:
-
1,15-Pentadecanediol (Starting Material): Incomplete reaction will result in the presence of the starting diol.
-
1,15-Dibromopentadecane (Over-reaction Product): The substitution of both hydroxyl groups will lead to the formation of the dibrominated alkane.
The presence of these impurities can significantly impact subsequent reactions. For instance, the unreacted diol can lead to the formation of dimers or polymers in reactions where the hydroxyl group of this compound is the intended nucleophile. The dibrominated impurity can lead to cross-linking or the formation of undesired byproducts.
Logical Workflow for Impurity Identification
Caption: Synthetic origin of common impurities in this compound.
Analytical Methodologies for Purity Assessment
A robust analytical workflow is essential to verify the purity of this compound and to quantify any potential impurities. A combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture. The long alkyl chain of this compound makes it sufficiently volatile for GC analysis, although derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether may be beneficial to improve peak shape and thermal stability.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
(Optional but recommended) Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form the TMS ether.
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
The retention times will allow for the separation of 1,15-pentadecanediol (as its di-TMS ether), this compound (as its TMS ether), and 1,15-dibromopentadecane.
-
The mass spectra will provide definitive identification. Key fragments for the TMS-ether of this compound would include those corresponding to the loss of a methyl group from the TMS ether and cleavage adjacent to the oxygen and bromine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound and for detecting impurities that may not be easily resolved by GC. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~3.64 ppm (triplet, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~3.41 ppm (triplet, 2H): Protons on the carbon bearing the bromine atom (-CH₂Br).
-
δ ~1.85 ppm (quintet, 2H): Protons on the carbon adjacent to the bromine-bearing carbon (-CH₂CH₂Br).
-
δ ~1.57 ppm (quintet, 2H): Protons on the carbon adjacent to the hydroxyl-bearing carbon (-CH₂CH₂OH).
-
δ ~1.25 ppm (broad singlet, ~20H): Protons of the internal methylene groups of the long alkyl chain.
-
δ ~1.5-1.6 ppm (singlet, 1H): Proton of the hydroxyl group (-OH). This peak can be broad and its chemical shift is dependent on concentration and temperature.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~63.1 ppm: Carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~34.0 ppm: Carbon bearing the bromine atom (-CH₂Br).
-
δ ~32.8 ppm: Carbon adjacent to the bromine-bearing carbon (-CH₂CH₂Br).
-
δ ~25.7 - 29.7 ppm: Internal methylene carbons of the alkyl chain.
The presence of significant peaks corresponding to the symmetrical 1,15-pentadecanediol or 1,15-dibromopentadecane would be indicative of impurities.
Analytical Workflow Diagram
Caption: A combined analytical approach for quality control.
Safe Handling and Storage
This compound is a chemical that requires careful handling in a laboratory setting.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Conclusion
This compound is a key building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its sourcing, purity, and potential impurities is paramount for successful and reproducible research and development. The implementation of a robust analytical workflow, combining GC-MS and NMR spectroscopy, is essential for validating the quality of this critical reagent. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this compound in their synthetic endeavors.
References
-
Chemsrc. 15-Bromo-1-pentadecanol | CAS#:59101-27-8. [Link]
- Liu, C. et al. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. RSC Med. Chem., 2022, 13, 1053-1060.
- Migliorini, F. et al. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chem. Commun., 2022, 58, 10532-10535.
- Bielawska, A. et al. Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. Bioorg. Med. Chem., 2008, 16(2), 891-903.
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
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An In-depth Technical Guide to 15-Bromopentadecan-1-ol: Synthesis, Commercial Availability, and Applications in Advanced Drug Development
This guide provides a comprehensive technical overview of 15-Bromopentadecan-1-ol, a versatile bifunctional long-chain alcohol, for researchers, chemists, and professionals engaged in drug discovery and development. We will delve into its chemical properties, commercial availability, and, most importantly, its strategic applications in the synthesis of high-value molecules such as functionalized lipids for drug delivery systems and precursors for advanced medical imaging agents.
Introduction to this compound: A Bifunctional Building Block
This compound is a linear, saturated C15 hydrocarbon chain functionalized with a primary alcohol at one terminus and a bromine atom at the other. This unique structure provides two distinct reactive sites, making it an invaluable building block in multi-step organic synthesis.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 59101-27-8 |
| Molecular Formula | C₁₅H₃₁BrO |
| Molecular Weight | 307.31 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in organic solvents such as THF, DMF, and chlorinated solvents. Insoluble in water. |
The long aliphatic chain imparts significant lipophilicity to molecules derived from this reagent, a property that is often exploited in drug delivery to enhance membrane permeability and interaction with lipid bilayers.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The typical purity offered is 95% or higher, which is suitable for most synthetic applications.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Grams to bulk |
| Santa Cruz Biotechnology | ≥95% | Grams |
| AChemBlock | 95% | Grams to bulk |
| Matrix Scientific | Not specified | Grams |
| Echemi | 95-98% | Grams to kilograms |
| ChemicalBook | 95-98% | Grams to kilograms |
When procuring this reagent, it is crucial to obtain and review the Certificate of Analysis (CoA) to confirm the purity and identity of the material. For applications in pharmaceutical development, sourcing from suppliers who can provide detailed impurity profiles and ensure batch-to-batch consistency is paramount.
Strategic Applications in Drug Development and Research
The dual functionality of this compound makes it a strategic starting material for the synthesis of complex molecules with tailored properties. Its applications are particularly prominent in the fields of drug delivery and molecular imaging.
Synthesis of Functionalized Lipids for Nanoparticle-Based Drug Delivery
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, including mRNA vaccines and gene therapies.[1] The composition of these LNPs is critical to their efficacy and safety. This compound serves as a precursor for the synthesis of novel cationic and ionizable lipids, which are key components of LNPs.
The long C15 alkyl chain can be incorporated into the hydrophobic tail of a lipid, while the terminal alcohol or bromide can be used as a handle for further chemical modification to introduce a hydrophilic head group or a targeting ligand. For instance, the bromide can be displaced by an amine-containing moiety to create a cationic or ionizable headgroup, which is essential for encapsulating and protecting nucleic acid payloads. The ability to precisely engineer the lipid structure allows for the optimization of nanoparticle stability, drug encapsulation efficiency, and targeted delivery to specific cells or tissues.[2]
Precursor for Radiolabeled Probes in Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical drug development.[3] It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Long-chain fatty acids are of particular interest as PET tracers for imaging myocardial metabolism.[4]
This compound can be used as a starting material to synthesize derivatives of long-chain fatty acids that can be labeled with radionuclides like Fluorine-18. The terminal bromide provides a reactive site for introducing the chelating agent required for radiolabeling, while the alcohol can be oxidized to a carboxylic acid to mimic the structure of a natural fatty acid. The ability to synthesize custom radiotracers is crucial for studying the pharmacokinetics and biodistribution of new drug candidates.[5][6]
Key Synthetic Transformations: The Williamson Ether Synthesis
A fundamental and highly versatile reaction for this compound is the Williamson ether synthesis, which allows for the formation of an ether linkage at the bromide-terminated end of the molecule.[7] This reaction is particularly useful for attaching this long alkyl chain to a variety of molecular scaffolds, including phenols and other alcohols.
Conceptual Workflow for Williamson Ether Synthesis
The following diagram illustrates the general workflow for the reaction of this compound with a generic phenol to form a long-chain aryl ether.
Caption: Generalized workflow for the Williamson ether synthesis using this compound.
Detailed Step-by-Step Experimental Protocol: Synthesis of a Model Ether
The following is a representative, detailed protocol for the synthesis of a 15-aryloxypentadecan-1-ol via the Williamson ether synthesis. This protocol is adapted from established procedures for this type of reaction.[8][9]
Objective: To synthesize 15-(4-nitrophenoxy)pentadecan-1-ol.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-nitrophenol, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The reaction mixture should be a suspension.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 15-(4-nitrophenoxy)pentadecan-1-ol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing significant side reactions, such as elimination of the alkyl bromide.[7]
-
Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity, and is stable at the reaction temperature.[7]
-
Reaction Temperature: The elevated temperature increases the reaction rate of this Sₙ2 reaction, allowing for a reasonable reaction time.
-
Purification: Column chromatography is a standard and effective method for separating the desired ether product from unreacted starting materials and any potential byproducts.
Conclusion
This compound is a commercially accessible and highly valuable bifunctional building block for researchers in drug development and related fields. Its long alkyl chain and orthogonal reactive groups at each end provide a powerful tool for synthesizing novel lipids for advanced drug delivery systems and for creating precursors for sophisticated molecular imaging agents. A thorough understanding of its reactivity, particularly in fundamental transformations like the Williamson ether synthesis, enables the rational design and synthesis of complex molecules with tailored properties to address the challenges in modern medicine.
References
-
New discovery could aid in synthesis of radiotracers for use with PET scanning. (2017, July 27). ScienceDaily. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Konken, P. A., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1748. Available at: [Link]
-
Neumann, C. N., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1748. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chopra, A., et al. (2005). Synthesis and evaluation of bifunctional chelating agents derived from bis(2-aminophenylthio)alkane for radioimaging with 99mTc. Bioorganic & Medicinal Chemistry, 13(15), 4783-4790. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemistry and Pharmacy, 5(2). Available at: [Link]
-
Khan Academy. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ploessl, K., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLOS ONE, 16(12), e0261588. Available at: [Link]
- Sofou, S., & Sgouros, G. (2008). Antibody-targeted liposomes in cancer therapy and imaging. Expert Opinion on Drug Delivery, 5(2), 189-204.
- Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS Nano, 3(1), 16-20.
- Tenchov, R., et al. (2021). Lipid Nanoparticles for Unlocking the Full Potential of Nucleic Acid Therapeutics. ACS Nano, 15(11), 16982-17015.
-
Ur-Rehman, M., et al. (2023). Lipid Nanoparticles Functionalized with Antibodies for Anticancer Drug Therapy. Pharmaceutics, 15(1), 233. Available at: [Link]
-
Ou, H., et al. (2022). Use of Microfluidics to Prepare Lipid-Based Nanocarriers. Pharmaceutics, 14(9), 1836. Available at: [Link]
-
Paunovska, K., et al. (2022). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(1), 133. Available at: [Link]
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An In-Depth Technical Guide to 15-Bromopentadecan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 15-Bromopentadecan-1-ol, a long-chain bifunctional organic compound of interest to researchers and professionals in specialty chemical synthesis and drug development. This document delves into the historical context of its synthesis, its physicochemical properties, detailed synthetic protocols, and its applications as a versatile chemical intermediate.
Introduction and Historical Context
The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader development of synthetic methodologies for long-chain ω-haloalcohols. These molecules are valuable building blocks in organic synthesis, allowing for the introduction of long alkyl chains with reactive functional groups at both ends. The ability to selectively functionalize one end of a long aliphatic chain while leaving a hydroxyl or halo group at the other terminus is crucial for the synthesis of complex molecules such as pheromones, specialty polymers, and pharmaceutical intermediates.
The synthesis of compounds like this compound is a practical application of established chemical transformations, particularly the selective monobromination of α,ω-diols. While the classic approach involved heating diols with aqueous hydrobromic acid, this method often suffered from a lack of selectivity, yielding mixtures of the starting diol, the desired monobromo alcohol, and the corresponding dibromide. Modern advancements have focused on achieving higher selectivity and milder reaction conditions, making compounds like this compound more readily accessible for research and development.
Physicochemical Properties
This compound is a waxy solid at room temperature, a characteristic typical of long-chain aliphatic compounds. Its bifunctional nature, possessing both a primary alcohol and a primary bromoalkane, dictates its chemical reactivity and solubility.
| Property | Value | Source |
| CAS Number | 59101-27-8 | [1][2][3][4][5] |
| Molecular Formula | C15H31BrO | [1][2][3] |
| Molecular Weight | 307.32 g/mol | [1][2][3] |
| Appearance | Solid | [5] |
| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 133.0 ± 10.1 °C | [6] |
| Purity | Typically ≥95% | [1][2] |
Synthesis Methodologies
The most direct and logical synthetic route to this compound is the selective monobromination of the corresponding diol, 1,15-pentadecanediol. This approach leverages the differential reactivity of the two hydroxyl groups in the presence of a controlled amount of a brominating agent.
Synthetic Pathway from 1,15-Pentadecanediol
The selective monobromination of a long-chain α,ω-diol is a well-established method for preparing ω-bromoalcohols. The key challenge lies in preventing the formation of the dibrominated byproduct.
Caption: Synthesis of this compound from 1,15-pentadecanediol.
Detailed Experimental Protocol: Selective Monobromination of 1,15-Pentadecanediol
This protocol is based on established methods for the selective monobromination of α,ω-diols, adapted for the synthesis of this compound.
Materials:
-
1,15-Pentadecanediol (1.0 eq)
-
48% Aqueous Hydrobromic Acid (HBr) (1.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,15-pentadecanediol and toluene. The amount of toluene should be sufficient to dissolve the diol upon heating.
-
Addition of Reagent: Add 48% aqueous hydrobromic acid (1.1 equivalents) to the flask.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. Water will be azeotropically removed from the reaction mixture and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting diol and the formation of the monobrominated product. The reaction is typically complete within several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, which may contain some unreacted diol and the dibrominated byproduct, is purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the desired this compound.
-
Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
This compound serves as a valuable bifunctional intermediate in organic synthesis. Its utility stems from the presence of two distinct reactive sites, allowing for sequential chemical modifications.
Experimental Workflow: Utilization as a Synthetic Intermediate
The differential reactivity of the hydroxyl and bromo groups allows for a stepwise functionalization, making it a versatile building block.
Caption: Synthetic utility of this compound.
-
Synthesis of Long-Chain Ethers and Esters: The hydroxyl group can be readily converted into an ether or ester, while the bromo group remains available for subsequent nucleophilic substitution reactions.
-
Precursor to ω-Functionalized Carboxylic Acids: The terminal bromine can be displaced by a cyanide group, followed by hydrolysis to yield a long-chain dicarboxylic acid. Alternatively, the alcohol can be protected, the bromine converted to a Grignard reagent for carbon chain extension, and then the alcohol deprotected and oxidized.
-
Pharmaceutical Intermediates: Long aliphatic chains are common structural motifs in various drug molecules, particularly those targeting lipid membranes or having specific lipophilicity requirements. This compound can serve as a starting material for the synthesis of such compounds.
-
Material Science: The bifunctional nature of this molecule makes it a potential monomer or chain extender in the synthesis of specialty polymers.
Conclusion
While the "discovery" of this compound is not attributable to a single pioneering event, its significance lies in its role as a versatile and valuable long-chain bifunctional intermediate. The development of selective monobromination techniques for α,ω-diols has made this and similar compounds readily accessible for a wide range of applications in organic synthesis, from the construction of complex natural products to the development of novel pharmaceuticals and advanced materials. This guide provides the fundamental knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- Kang, S.-K., et al. (1985). A convenient preparation of ω-bromoalkanols. Journal of the Korean Chemical Society, 29(5), 516-518.
-
ChemSrc. (n.d.). 15-Bromo-1-pentadecanol. Retrieved from [Link]
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15-Bromopentadecan-1-ol as a bifunctional molecule
An In-depth Technical Guide: 15-Bromopentadecan-1-ol as a Bifunctional Molecule in Modern Synthesis and Application
Abstract: This technical guide provides an in-depth exploration of this compound, a heterobifunctional long-chain molecule, for researchers, chemists, and professionals in drug development and materials science. We dissect its core physicochemical properties, outline robust synthetic and purification protocols, and detail the strategic manipulation of its two distinct functional termini—the nucleophilic hydroxyl group and the electrophilic C-Br bond. Through detailed experimental frameworks and mechanistic insights, this document serves as a practical manual for leveraging this molecule as a versatile linker for applications ranging from surface modification and polymer synthesis to the construction of complex bioactive conjugates.
The Strategic Value of Bifunctional Molecules
In the fields of chemical biology, drug discovery, and materials science, progress often hinges on the ability to connect distinct molecular entities with precision. Bifunctional molecules are the chemical tools that make this possible.[1] These compounds possess two separate reactive groups, allowing them to act as molecular bridges or linkers.[2] They can be classified as either homobifunctional, containing two identical reactive groups, or heterobifunctional, featuring two different reactive groups.[3]
The true power of heterobifunctional molecules lies in their orthogonal reactivity, enabling the sequential and controlled conjugation of different molecules. This principle is the cornerstone of technologies like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding molecule to an effector molecule, such as a cytotoxic drug or an E3 ligase recruiter.[4][5] The linker itself is not merely a passive spacer; its length, flexibility, and chemical nature critically influence the properties and efficacy of the final conjugate.[5] this compound, with its long aliphatic chain and distinct hydroxyl and bromo termini, represents a quintessential example of a heterobifunctional linker designed for maximum versatility.
This compound: A Profile of a Long-Chain Bifunctional Linker
This compound (CAS: 59101-27-8) is a long-chain aliphatic alcohol containing a terminal bromine atom.[6][7] This structure is deceptively simple, yet it offers a powerful combination of a long, flexible, and hydrophobic fifteen-carbon spacer with two of the most fundamental and versatile functional groups in organic chemistry at opposite ends.
Physicochemical Properties
The long C15 alkyl chain dictates many of the molecule's physical properties, rendering it a waxy solid at room temperature with low water solubility but excellent solubility in many organic solvents.[8][9] The incorporation of long alkyl chains into molecules significantly influences properties like solubility, surface activity, and intermolecular interactions.[10]
| Property | Value | Source |
| CAS Number | 59101-27-8 | [6][7][11] |
| Molecular Formula | C₁₅H₃₁BrO | [6][7] |
| Molecular Weight | 307.32 g/mol | [6][11] |
| Appearance | Solid | [8] |
| Purity | ≥95% (Typical commercial grade) | [6][7] |
| SMILES | OCCCCCCCCCCCCCCCBr | [6][12] |
| InChI Key | NFKUZUMZRQLYCW-UHFFFAOYSA-N | [8] |
Spectroscopic Signature
The structural identity and purity of this compound are reliably confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show a characteristic triplet for the protons on the carbon adjacent to the hydroxyl group (~3.6 ppm), another triplet for the protons on the carbon adjacent to the bromine (~3.4 ppm), and a large, broad signal for the methylene protons of the long alkyl chain (~1.2-1.4 ppm).
-
¹³C NMR: Will display distinct signals for the carbon bearing the hydroxyl group (~63 ppm) and the carbon bearing the bromine (~34 ppm), with a series of signals for the internal methylene carbons.
-
FT-IR: A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretch of the alcohol, while C-H stretching vibrations appear just below 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region (~650-550 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive indicator of its presence.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides insight into its handling and potential impurities. A common and logical laboratory-scale approach is the selective reduction of the carboxylic acid group of 15-bromopentadecanoic acid, which is itself commercially available.
Synthetic Rationale: Selective Carboxylic Acid Reduction
The key challenge is to reduce the carboxylic acid to a primary alcohol without affecting the alkyl bromide at the other end of the molecule. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) could potentially reduce the C-Br bond. A milder, more chemoselective reagent such as borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is the ideal choice for this transformation. It readily reduces carboxylic acids while leaving alkyl halides intact.
Experimental Protocol: Synthesis and Purification
Reaction: Reduction of 15-Bromopentadecanoic Acid using Borane-THF Complex.
Materials:
-
15-Bromopentadecanoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 15-bromopentadecanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the 1 M solution of BH₃·THF (approx. 1.5 - 2.0 eq) to the stirred solution via a syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Carefully cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Safety Note: This step produces hydrogen gas and must be done cautiously in a well-ventilated fume hood.
-
Workup: Add 1 M HCl to the mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Expertise Note: The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 90:10 hexanes:ethyl acetate). The product is less polar than the starting acid but more polar than non-polar impurities.
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the resulting solid/oil by NMR and IR spectroscopy to confirm its identity and purity.
Visualization: Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
The Orthogonal Reactivity of this compound
The molecule's utility stems from the distinct and orthogonally addressable nature of its two functional groups. The hydroxyl group is a potent nucleophile and can be activated for condensation reactions, while the terminal bromide serves as an excellent electrophilic site for substitution reactions.
The Hydroxyl (-OH) Terminus: Nucleophilic Reactions
The primary alcohol is a versatile handle for forming esters and ethers, two of the most common linkages in organic chemistry.
This classic acid-catalyzed reaction couples the alcohol with a carboxylic acid to form an ester linkage, releasing water as a byproduct.[13]
Protocol: General Esterification
-
Combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene) in a flask.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) (0.05 eq).[13]
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium towards the product.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction, wash with NaHCO₃ solution to remove the acid catalyst and unreacted carboxylic acid, and purify by chromatography.
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- 2. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound 95% | CAS: 59101-27-8 | AChemBlock [achemblock.com]
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- 9. researchgate.net [researchgate.net]
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- 11. 59101-27-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. 59101-27-8|this compound|BLD Pharm [bldpharm.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking the Potential of 15-Bromopentadecan-1-ol: A Technical Guide to Novel Research Frontiers
Abstract
This technical guide provides a comprehensive exploration of the untapped research potential of 15-Bromopentadecan-1-ol, a bifunctional long-chain molecule. By leveraging its terminal primary alcohol and primary alkyl bromide functionalities, we delineate several promising research avenues for investigators in drug development, material science, and chemical biology. This document serves as a practical roadmap, offering not only the conceptual framework for novel applications but also detailed, field-proven experimental protocols to empower researchers to translate these concepts into tangible results. We will delve into the synthesis of novel amphiphiles for advanced drug delivery systems, the creation of new classes of surfactants, and the development of bespoke molecular probes. Each proposed research area is supported by a robust scientific rationale and actionable methodologies, designed to accelerate innovation and discovery.
Introduction: The Architectural Promise of a Bifunctional Linker
This compound is a C15 long-chain aliphatic molecule distinguished by the presence of two highly versatile functional groups at its termini: a primary alcohol (-OH) and a primary alkyl bromide (-Br). This unique architecture positions it as an ideal starting material for the synthesis of a diverse array of complex molecules with tailored properties. The long pentadecyl chain provides a significant hydrophobic character, while the terminal functional groups offer orthogonal reactivity, allowing for stepwise or selective chemical modifications.
| Property | Value | Reference |
| CAS Number | 59101-27-8 | [1][2] |
| Molecular Formula | C₁₅H₃₁BrO | [3] |
| Molecular Weight | 307.31 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | [3] |
| Flash Point | 133.0 ± 10.1 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
The strategic importance of this compound lies in its potential to serve as a molecular scaffold for building molecules with distinct hydrophilic and hydrophobic domains, or for creating long-chain linkers to conjugate different molecular entities. This guide will explore three primary areas of research where this molecule can make a significant impact.
Research Area 1: Advanced Drug Delivery - Engineering Novel Lipids for Nanoparticle Formulation
The field of drug delivery is continually seeking novel excipients that can improve the stability, targeting, and efficacy of therapeutic payloads, particularly for nucleic acids and poorly soluble small molecules. Lipid nanoparticles (LNPs) have emerged as a leading platform for such applications. This compound provides a unique opportunity to synthesize custom functional lipids that can be incorporated into LNP formulations to modulate their physicochemical properties and biological performance.
Scientific Rationale
The properties of LNPs are dictated by the chemical nature of their constituent lipids, which typically include an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4] By modifying this compound, researchers can create novel lipids with tailored headgroups and the inherent C15 hydrophobic tail. For instance, the terminal bromide can be converted to a cationic headgroup (e.g., quaternary ammonium) to create a novel ionizable lipid, or the alcohol can be PEGylated to generate a new PEG-lipid. These custom lipids can influence LNP size, surface charge, encapsulation efficiency, and endosomal escape, all critical parameters for effective drug delivery.[5][6]
Synthetic Strategy & Experimental Protocols
This protocol details the quaternization of the terminal bromide to create a cationic headgroup.
-
Materials: this compound, Trimethylamine (solution in ethanol or THF), Acetonitrile (anhydrous), Diethyl ether, Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere (Nitrogen or Argon).
-
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add a solution of trimethylamine (1.5-2.0 equivalents) in ethanol or THF to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the final product, 15-(N,N,N-trimethylammonio)pentadecan-1-ol bromide, under vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol provides a general method for formulating LNPs using a microfluidic mixing platform.[7]
-
Materials: Novel Cationic Lipid (from 2.2.1), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000), mRNA or siRNA, Citrate buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4), Ethanol (200 proof), Microfluidic mixing device (e.g., NanoAssemblr).
-
Protocol:
-
Lipid Stock Preparation: Prepare stock solutions of the novel cationic lipid, DSPC, cholesterol, and PEG2000-DMG in ethanol. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase Preparation: Prepare the nucleic acid cargo in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs.[7]
-
Dialysis: Collect the resulting LNP dispersion and dialyze against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.
-
Characterization: Characterize the LNPs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge (zeta potential). Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen).
-
Visualization of LNP Formulation Workflow
Caption: Workflow for synthesizing a novel cationic lipid and its formulation into lipid nanoparticles.
Research Area 2: Surfactant and Emulsion Science - Creating Novel Amphiphiles
The dual functionality of this compound makes it an excellent precursor for the synthesis of novel surfactants with tunable properties. The long C15 chain can serve as the hydrophobic tail, while the terminal groups can be modified to create various hydrophilic headgroups.
Scientific Rationale
Surfactants are critical components in a vast range of applications, from detergents and emulsifiers to pharmaceutical formulations.[8] By systematically modifying the headgroup of a C15-based amphiphile, researchers can investigate structure-property relationships, such as the effect of headgroup charge and size on the critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency. For example, converting the terminal bromide to a quaternary ammonium salt yields a cationic surfactant, while esterification or etherification of the alcohol with polar moieties can produce non-ionic or anionic surfactants.
Synthetic Strategy & Experimental Protocols
This protocol describes the synthesis of a quaternary ammonium surfactant.
-
Materials: this compound, N,N-Dimethylethanolamine, Acetone, Round-bottom flask, Magnetic stirrer, Reflux condenser.
-
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Add N,N-dimethylethanolamine (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration and wash with cold acetone or diethyl ether.
-
Dry the product under vacuum to yield the final quaternary ammonium surfactant.[8] Characterize by NMR and mass spectrometry.
-
This protocol outlines a common method for CMC determination using a fluorescent probe.[3][9]
-
Materials: Synthesized surfactant, Pyrene (fluorescent probe), Deionized water, Fluorometer.
-
Protocol:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of surfactant solutions of varying concentrations by serial dilution.
-
Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each vial and evaporate the solvent to leave a thin film of pyrene.
-
Add the surfactant solutions to the vials and allow them to equilibrate overnight.
-
Measure the fluorescence emission spectra of each solution, exciting at approximately 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[3]
-
Visualization of Surfactant Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a novel cationic surfactant.
Research Area 3: Development of Bifunctional Molecular Probes
Bifunctional molecules that can interact with two different biological targets or that contain both a recognition motif and a reporter group are invaluable tools in chemical biology. This compound, with its long, flexible spacer and reactive ends, is an excellent starting point for the construction of such probes.
Scientific Rationale
The C15 alkyl chain can act as a linker to spatially separate two functional moieties. For example, a known pharmacophore could be attached to one end (e.g., via ether or ester linkage to the alcohol), and a reporter group (e.g., a fluorophore or a biotin tag) or a reactive group for covalent modification of a target protein could be installed at the other end (from the bromide). Such probes are instrumental in target identification, validation, and studying protein-protein interactions.[10]
Synthetic Strategy & Experimental Protocols
This protocol describes the conversion of the bromide to an azide, a versatile functional group for "click" chemistry.
-
Materials: this compound, Sodium azide (NaN₃), Dimethylformamide (DMF), Round-bottom flask, Magnetic stirrer.
-
Protocol:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Br stretch, appearance of azide stretch at ~2100 cm⁻¹).
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 15-azidopentadecan-1-ol can be purified by column chromatography if necessary.
-
This is a conceptual outline, as the specific reactions will depend on the chosen ligand and reporter.
-
Step 1 (Targeting Ligand Attachment): The alcohol group of 15-azidopentadecan-1-ol can be coupled to a carboxylic acid-containing targeting ligand (e.g., a known enzyme inhibitor) via an esterification reaction (e.g., using DCC/DMAP or other standard coupling agents).[11]
-
Step 2 (Reporter Group Attachment): The azide group can be used in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction with an alkyne-functionalized reporter group (e.g., a fluorophore like fluorescein-alkyne or a biotin-alkyne).[12]
Visualization of Bifunctional Probe Synthesis
Caption: A modular synthetic route to a bifunctional chemical probe.
Conclusion and Future Outlook
This compound represents a versatile and underexplored platform molecule with significant potential across multiple scientific disciplines. The research areas outlined in this guide—advanced drug delivery, novel surfactant development, and the synthesis of bifunctional probes—are not exhaustive but serve to highlight the breadth of possibilities. The provided protocols are intended to be a starting point, and researchers are encouraged to adapt and optimize these methods for their specific applications. The inherent modularity in the synthetic routes starting from this molecule will undoubtedly lead to the discovery of new materials and tools with unique and valuable properties. As the demand for sophisticated, tailor-made molecules continues to grow, the strategic application of such bifunctional building blocks will be paramount in driving scientific and technological advancement.
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15-Bromo-1-pentadecanol | CAS#:59101-27-8 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved January 12, 2026, from [Link]
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Direct Esterification of Long Chain Acids and Long Chain Alcohols. (n.d.). Retrieved January 12, 2026, from [Link]
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Determination of Critical Micelle Concentrations of Surfactants by Terahertz Time-Domain Spectroscopy | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 12, 2026, from [Link]
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Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and biological activities of long chain 2-amino alcohols. (n.d.). Retrieved January 12, 2026, from [Link]
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Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 15-Bromopentadecan-1-ol in Organic Solvents
Abstract
The solubility of pharmaceutical intermediates is a critical physicochemical parameter that profoundly influences the efficiency of synthesis, purification, and formulation development. 15-Bromopentadecan-1-ol, a long-chain functionalized alkane, is a valuable building block in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents. A predicted solubility profile is presented based on first principles of chemical interactions, followed by a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions on solvent selection and process optimization.
Introduction: The Strategic Importance of this compound in Modern Drug Discovery
The landscape of drug discovery is continually evolving, with a significant shift towards modalities that can target previously "undruggable" proteins. One of the most promising of these new approaches is Targeted Protein Degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is not merely a passive spacer; its length, flexibility, and physicochemical properties, including solubility, are critical determinants of a PROTAC's efficacy and drug-like characteristics.[4][5] Long-chain functionalized alkanes, such as this compound, are frequently employed as components of these crucial linkers.[6] The long alkyl chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[5]
The solubility of these linker precursors in various organic solvents is of paramount importance during the multi-step synthesis of PROTACs. Poor solubility can lead to challenges in reaction kinetics, purification, and handling, ultimately impacting the overall yield and purity of the final active molecule. A thorough understanding of the solubility profile of this compound is therefore essential for chemists and process developers working at the forefront of drug discovery.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₁BrO | |
| Molecular Weight | 307.31 g/mol | |
| CAS Number | 59101-27-8 | |
| Appearance | Solid (predicted at room temp.) | General knowledge |
| Boiling Point | 368.9 °C at 760 mmHg | |
| Density | 1.071 g/cm³ |
The structure of this compound is characterized by a long, fifteen-carbon alkyl chain, which renders the molecule predominantly nonpolar and hydrophobic.[7] However, the presence of a terminal hydroxyl (-OH) group introduces a polar, hydrophilic region capable of acting as both a hydrogen bond donor and acceptor.[8] The terminal bromine atom, while contributing to the overall molecular weight and providing a reactive handle for further synthesis, has a more modest impact on the molecule's polarity compared to the hydroxyl group.
Predicted Solubility Profile of this compound
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
Rationale for Solubility Prediction
The solubility of this compound is governed by a delicate balance between its two distinct structural features:
-
The Long Nonpolar Alkyl Chain (C₁₅H₃₀): This substantial hydrocarbon tail will readily interact with nonpolar and weakly polar organic solvents through van der Waals forces.[9]
-
The Polar Hydroxyl Group (-OH): This group can form strong hydrogen bonds with polar protic solvents and engage in dipole-dipole interactions with polar aprotic solvents.[8]
However, the significant length of the alkyl chain is expected to be the dominant factor in determining its solubility profile. The energetic cost of disrupting the strong hydrogen bonding network of highly polar solvents like water to accommodate the large nonpolar chain is substantial, leading to poor solubility in such solvents.[7] Conversely, in nonpolar solvents, the energy required to break the solvent-solvent interactions is comparable to the energy gained from the solute-solvent interactions, favoring dissolution.[9]
Qualitative Solubility Predictions
Based on these principles, a qualitative solubility profile for this compound in various classes of organic solvents is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar Aliphatic | Hexane, Heptane | High | The long alkyl chain of the solute will interact favorably with the nonpolar solvent molecules via van der Waals forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, favorable van der Waals interactions are expected between the solute's alkyl chain and the aromatic ring of the solvent. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are weakly polar and can effectively solvate the large nonpolar portion of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. They also effectively solvate the alkyl chain.[10] |
| Ketones | Acetone, Methyl ethyl ketone | Moderate | These polar aprotic solvents can accept hydrogen bonds from the solute's hydroxyl group, but their polarity may be slightly too high to optimally solvate the long nonpolar chain. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters are polar aprotic and can act as hydrogen bond acceptors. |
| Alcohols (Short-chain) | Methanol, Ethanol | Moderate to Low | While these polar protic solvents can hydrogen bond with the solute's hydroxyl group, the energy required to disrupt their own extensive hydrogen-bonding network to accommodate the long alkyl chain will limit solubility.[9] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | These highly polar solvents are excellent at dissolving polar compounds, but the large nonpolar chain of this compound will likely limit its solubility. |
| Polar Protic (Aqueous) | Water | Very Low / Insoluble | The hydrophobic effect of the long alkyl chain will dominate, preventing significant dissolution in water despite the presence of the polar hydroxyl group.[7] |
The Influence of Temperature on Solubility
The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. This relationship can be described by the van 't Hoff equation. For a compound like this compound, increasing the temperature will provide the necessary energy to overcome the lattice energy of the solid and disrupt the intermolecular forces of the solvent, leading to greater solubility. This is a critical consideration for processes such as recrystallization for purification. For instance, studies on structurally different but also functionalized bromo-compounds like 2-Bromo-9-fluorenone have shown a positive correlation between temperature and solubility in various organic solvents.[11]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Objective
To quantitatively determine the equilibrium solubility of this compound in a range of selected organic solvents at a constant temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach a plateau in concentration.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Quantification: Calculate the concentration of the solute in the original saturated solution by back-calculating from the dilution factor. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Reporting: The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
Logical Framework for Solubility
The interplay between the solute, the solvent, and the resulting solubility can be visualized as a logical framework.
Caption: Intermolecular interactions governing solubility.
Conclusion
This compound is a molecule of significant interest in modern pharmaceutical research, particularly for its role in the construction of PROTAC linkers. Its solubility is a key parameter that dictates its utility in synthetic and process chemistry. This guide has provided a theoretical framework for predicting its solubility in a wide range of organic solvents, highlighting the dominant role of its long, nonpolar alkyl chain. Due to the hydrophobic nature of this chain, this compound is expected to be highly soluble in nonpolar solvents like alkanes and aromatic hydrocarbons, and moderately soluble in solvents of intermediate polarity like ethers and ketones. Its solubility is predicted to be low in highly polar solvents such as short-chain alcohols and water. For definitive quantitative data, a robust and reliable isothermal shake-flask method has been detailed. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges associated with this compound, thereby streamlining the drug development process.
References
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-
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Homework.Study.com. (n.d.). Explain the poor solubility of long-chain alcohols. Retrieved from [Link]
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Quora. (2016, November 5). Why alcohol and ether are miscible? Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanol. Retrieved from [Link]
-
ResearchGate. (2022, December 23). Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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PubMed. (2011). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from [Link]
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Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). Halogenoalkanes and Alcohols. Retrieved from [Link]
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PubMed Central. (2020). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]
-
bioRxiv. (2024, June 30). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]
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PubMed Central. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]
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Crown Bioscience. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]
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Reactions of Alcohols & Haloalkanes. (n.d.). Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 4 Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of Inorganic and Organic Compounds: A Compilation of Quantitative Solubility Data from the Periodical Literature. Retrieved from [Link]
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ResearchGate. (2022, July 27). Determination and Analysis of Solubility of 2-Bromo-9-fluorenone in 10 Different Organic Solvents and Three Binary Solvent Mixtures at Different Temperatures ( T = 278.15–323.15 K). Retrieved from [Link]
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Methodological & Application
Williamson ether synthesis using 15-Bromopentadecan-1-ol protocol
Application Note & Protocol
Topic: Williamson Ether Synthesis for Long-Chain Bifunctional Molecules: A Protocol Using 15-Bromopentadecan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, provides a reliable and versatile method for the preparation of symmetrical and asymmetrical ethers.[1][2][3] This application note details a specific protocol for the intermolecular Williamson ether synthesis using this compound, a long-chain bifunctional molecule. The presence of both a hydroxyl group and a primary alkyl bromide within the same molecule presents unique synthetic challenges and opportunities, primarily the competition between intermolecular dimerization (or polymerization) and intramolecular cyclization. This guide provides a detailed examination of the reaction mechanism, explains the rationale behind the selection of reagents and conditions to favor the desired intermolecular coupling, and offers a step-by-step protocol for the synthesis of 16-bromo-1-(15-hydroxypentadecyloxy)pentadecane.
Scientific Principles and Mechanistic Overview
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The reaction proceeds in two conceptual stages:
-
Deprotonation: The alcohol (in this case, this compound) is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.[3][6] Strong, non-nucleophilic bases such as sodium hydride (NaH) are ideal for this step as they irreversibly form the alkoxide without introducing competing nucleophiles.[7][8]
-
Nucleophilic Attack: The newly formed alkoxide attacks a primary alkyl halide (the electrophile) in a concerted, backside attack, displacing the halide leaving group and forming the ether linkage.[1][2]
For a bifunctional substrate like this compound, this SN2 attack can occur between two different molecules (intermolecular) or within the same molecule (intramolecular).
-
Intermolecular Reaction: The alkoxide of one molecule attacks the alkyl bromide of another, leading to a dimer, trimer, or polymer. This pathway is favored at higher reactant concentrations.
-
Intramolecular Reaction: The alkoxide end of a molecule attacks the alkyl bromide end of the same molecule.[4] This results in the formation of a cyclic ether (in this case, a 16-membered ring). This pathway is favored under high-dilution conditions, which reduce the probability of intermolecular collisions.
This protocol is optimized for the intermolecular reaction to produce the dimer, a key intermediate for further functionalization in materials science or drug development.
Experimental Workflow Diagram
Caption: Workflow for the intermolecular Williamson ether synthesis.
Detailed Experimental Protocol
Objective: To synthesize the asymmetrical ether dimer, 16-bromo-1-(15-hydroxypentadecyloxy)pentadecane, from this compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Mmol | Eq. | Notes |
| This compound | 55449-05-3 | 321.34 | 1.00 g | 3.11 | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 80 mg | 3.33 | 1.07 | 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | - | Anhydrous, polar aprotic solvent |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | - | For extraction |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | As needed | - | - | For quenching |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - | Drying agent |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: To the 100 mL round-bottom flask, add this compound (1.00 g, 3.11 mmol). Fit the flask with a septum and a condenser with a nitrogen inlet.
-
Dissolution: Add anhydrous DMF (20 mL) via syringe to dissolve the starting material. Begin stirring.
-
Base Addition: Carefully weigh sodium hydride (80 mg of 60% dispersion, ~1.25 mmol, 0.4 eq.) and add it to the flask in one portion under a positive flow of nitrogen. Caution: NaH reacts violently with water. Handle with care. The reaction is run with a substoichiometric amount of base to ensure the presence of both the alkoxide (nucleophile) and the haloalcohol (electrophile).
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-45 minutes. Hydrogen gas evolution should be observed.
-
SN2 Reaction: Gently heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A typical mobile phase is 20% ethyl acetate in hexanes.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) dropwise to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~50 mL) and deionized water (~50 mL). Shake vigorously and allow the layers to separate.
-
Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the desired dimer product.
Troubleshooting and Scientific Considerations
-
Minimizing Side Reactions: The primary competing reaction is intramolecular cyclization.[9] The specified concentration (~0.15 M) is designed to favor the intermolecular pathway. If the cyclic ether is the desired product, the reaction should be run under high-dilution conditions (<0.01 M). Elimination (E2) is another possible side reaction but is generally disfavored for primary alkyl halides at moderate temperatures.[3][7]
-
Choice of Base and Solvent: Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base that drives the alkoxide formation to completion.[8] Polar aprotic solvents like DMF or DMSO are preferred because they solvate the cation (Na⁺) but not the alkoxide anion, leaving the nucleophile highly reactive for the SN2 attack.[1][7][8] Protic solvents would slow the reaction rate.[1]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the allotted time, the reaction temperature can be slightly increased (e.g., to 70-80 °C) or the reaction time can be extended. Ensure all reagents and solvents are anhydrous, as water will consume the NaH and inhibit the reaction.
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
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- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
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Protocol for the Chemoselective Grignard Reaction of 15-Bromopentadecan-1-ol: A Protecting Group Strategy
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its ability to generate potent carbon nucleophiles from organohalides.[1][2] However, its application to bifunctional molecules containing both a halide and an acidic proton, such as in ω-haloalcohols like 15-Bromopentadecan-1-ol, presents a significant chemoselectivity challenge. The inherent basicity of the Grignard reagent leads to a rapid acid-base reaction with the hydroxyl group, quenching the reagent and preventing the desired reaction.[3][4] This application note provides a comprehensive, field-proven protocol to circumvent this issue through a robust protecting group strategy. We detail the protection of the hydroxyl group, the subsequent formation of the Grignard reagent, its reaction with a model electrophile, and the final deprotection to yield the target alcohol. This guide explains the causality behind each experimental choice, offering a self-validating system for researchers in drug development and synthetic chemistry.
The Challenge: Intramolecular Incompatibility
Attempting to directly form a Grignard reagent from this compound is destined for failure. The core issue lies in the dual reactivity of the starting material. A Grignard reagent (R-MgX) is not only a strong nucleophile but also a powerful base, comparable in strength to an alkoxide.[5][6] The hydroxyl proton in this compound is sufficiently acidic to react instantaneously with any Grignard reagent formed in situ.
This leads to two primary competing and deleterious pathways:
-
Intramolecular Quenching: A formed Grignard molecule is immediately quenched by the acidic proton of another this compound molecule.
-
Intermolecular Quenching: The formed Grignard reagent deprotonates the starting material, forming an unreactive magnesium alkoxide and pentadecane.
Furthermore, once the Grignard reagent is formed, it can react with the starting alkyl bromide in a side reaction known as a Wurtz-type coupling, leading to the formation of a dimer.[7][8][9]
Caption: Competing pathways in the direct Grignard formation attempt.
The Solution: Hydroxyl Group Protection
To ensure the successful formation and reaction of the Grignard reagent, the reactive hydroxyl group must be temporarily masked with a protecting group.[10] An ideal protecting group for this purpose must be:
-
Easy to install in high yield.
-
Inert to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[11]
-
Readily removed under mild conditions that do not affect the newly formed alcohol.
Silyl ethers are excellent candidates.[5][11] For this protocol, we select the tert-butyldimethylsilyl (TBDMS) group due to its greater stability compared to trimethylsilyl (TMS) ethers, which can sometimes be cleaved under Grignard conditions.
Overall Experimental Workflow
The protocol is a four-stage process designed for maximum yield and purity.
Caption: Four-stage workflow for the protected Grignard reaction.
Detailed Experimental Protocols
Safety Precaution: All steps involving Grignard reagents must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Grignard reagents react violently with water.[12]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| This compound | 307.33 | - | 10.0 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | - | 12.0 | 1.2 |
| Imidazole | 68.08 | - | 25.0 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | 1.33 | - | - |
| Magnesium turnings | 24.31 | - | 15.0 | 1.5 |
| 1,2-Dibromoethane | 187.86 | 2.18 | ~0.1 | cat. |
| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | - | - |
| Acetone | 58.08 | 0.791 | 11.0 | 1.1 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | - | 15.0 | 1.5 |
| Saturated aq. NH4Cl | - | - | - | - |
| Saturated aq. NaHCO3 | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO4 | 120.37 | - | - | - |
Step 1: Protection of this compound
This step converts the starting alcohol to its TBDMS ether, which is stable under Grignard conditions.[10]
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.07 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere until all solids dissolve.
-
Addition of Silylating Agent: In a separate flask, dissolve tert-Butyldimethylsilyl chloride (TBDMSCl) (1.81 g, 12.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring alcohol/imidazole mixture over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aq. NaHCO3 (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1-(tert-butyldimethylsilyloxy)-15-bromopentadecane as a colorless oil. The product is typically used in the next step without further purification.
Step 2: Formation of the Grignard Reagent
This critical step requires strictly anhydrous conditions to succeed. The magnesium turnings are activated to remove the passivating oxide layer.[13][14]
-
Setup: Assemble an oven-dried three-neck flask with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (0.36 g, 15.0 mmol) and a single crystal of iodine (or 3-4 drops of 1,2-dibromoethane) into the flask.[15]
-
Magnesium Activation: Gently heat the flask with a heat gun under a steady stream of nitrogen until the iodine sublimes and its purple color disappears, or until bubbling (ethylene formation) is observed if using 1,2-dibromoethane.[14] This indicates a fresh, reactive magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: Dissolve the protected 1-(tert-butyldimethylsilyloxy)-15-bromopentadecane from Step 1 (~10.0 mmol) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add an additional 20 mL of anhydrous THF to the reaction flask.
-
Initiation: Add approximately 10% of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins.[16] Gentle warming with a water bath may be necessary.
-
Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for use.
Step 3: Reaction with an Electrophile (Acetone)
Here, we demonstrate the utility of the Grignard reagent by reacting it with acetone to form a tertiary alcohol.[17]
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Preparation: Dissolve acetone (0.64 g, 11.0 mmol) in 15 mL of anhydrous THF.
-
Addition: Add the acetone solution dropwise to the cold, stirring Grignard reagent. A viscous precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Step 4: Work-up and Deprotection
The reaction is quenched, and the TBDMS protecting group is removed to reveal the final product.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH4Cl) solution (~50 mL) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected tertiary alcohol.
-
Deprotection: Dissolve the crude product in 50 mL of THF. Add 1M TBAF in THF (15 mL, 15.0 mmol) and stir at room temperature for 3-4 hours. Monitor by TLC.[10]
-
Final Work-up: Once deprotection is complete, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product, 16-methyl-heptadecane-2,16-diol.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.2. Inactive magnesium surface. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Re-activate Mg with iodine/1,2-dibromoethane or by crushing turnings with a glass rod.[13][15] |
| Low yield of Grignard reagent. | 1. Wurtz coupling side reaction.2. Incomplete reaction. | 1. Ensure slow, dropwise addition of the halide to maintain low concentration.2. Increase reflux time after addition. |
| Incomplete deprotection. | 1. Insufficient TBAF.2. Steric hindrance. | 1. Add an additional equivalent of TBAF.2. Increase reaction time or gently warm the mixture. |
Conclusion
The presence of acidic functional groups like alcohols is a common obstacle in Grignard synthesis. This application note demonstrates that through a logical, multi-step approach centered on a robust protecting group strategy, this challenge can be effectively overcome. The use of a TBDMS ether to mask the hydroxyl group of this compound allows for the clean and efficient formation of the corresponding Grignard reagent, which can then be utilized in carbon-carbon bond-forming reactions. This protocol provides a reliable and scalable method for researchers synthesizing complex long-chain molecules, which are often key intermediates in pharmaceutical and materials science applications.
References
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 14). 17.9: Protection of Alcohols. [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. [Link]
-
University of Missouri-Kansas City. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
University of Missouri-Kansas City. (n.d.). Experiment 25 – The Grignard Reaction. This is a duplicate of reference 7, providing consistent information on activation. [Link]
-
University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved January 12, 2026, from [Link]
-
CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes. [Link]
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Application Notes and Protocols: Leveraging 15-Bromopentadecan-1-ol as a Long-Chain Linker in Bioconjugation
Introduction: The Strategic Advantage of Long-Chain Linkers in Bioconjugate Design
In the intricate field of bioconjugation, the linker molecule is not merely a passive spacer but a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile.[1][2] While a diverse array of linkers exists, long-chain aliphatic linkers, such as 15-Bromopentadecan-1-ol, offer a unique set of properties that can be strategically exploited by researchers in drug development and diagnostics. This C15 linker provides a significant spatial separation between conjugated moieties, which can be crucial for mitigating steric hindrance and preserving the biological activity of sensitive biomolecules like antibodies or enzymes.[3]
This compound is a bifunctional molecule featuring a terminal primary alcohol and a primary alkyl bromide.[4][5][6][7][8] This structure allows for two primary modes of application in bioconjugation:
-
Direct Sequential Conjugation: The alkyl bromide provides a reactive handle for nucleophilic substitution, most notably with the thiol group of cysteine residues in proteins to form a stable thioether bond.[9][10] The terminal hydroxyl group can then be activated or reacted with a second molecule.
-
Heterobifunctionalization: The terminal hydroxyl group can be readily converted into a variety of other functional groups, such as an azide for "click chemistry," an aldehyde for oxime ligation, or an activated ester for reaction with amines.[11][12][13][14][15][16][17] This transforms the molecule into a versatile heterobifunctional linker, enabling highly specific and efficient conjugation strategies.[14][15]
This technical guide provides an in-depth exploration of this compound as a bioconjugation linker, offering detailed protocols for its application and insights into the rationale behind key experimental steps.
Core Concepts and Mechanistic Insights
The utility of this compound is rooted in the distinct reactivity of its two functional groups.
-
The Alkyl Bromide: As a primary alkyl halide, the bromine atom is susceptible to nucleophilic attack via an SN2 mechanism.[18][19][20][21][22] In the context of bioconjugation, the thiol side chain of cysteine is a prime nucleophile.[10] The reaction results in the formation of a highly stable thioether linkage, which is non-cleavable under physiological conditions, ensuring the integrity of the bioconjugate in vivo.[1] The rate of this reaction is influenced by factors such as pH (favoring the more nucleophilic thiolate form at pH values around or above the pKa of the cysteine thiol, typically ~8.5) and the accessibility of the cysteine residue within the protein structure.[10]
-
The Terminal Hydroxyl Group: The primary alcohol is a versatile precursor for a wide range of functional groups. Its conversion to other reactive moieties is a cornerstone of creating custom linkers for specific applications. For instance, conversion to an azide allows for the use of highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry."[21][23][24][25] This approach offers exceptional specificity, proceeding with high yield in complex biological media without cross-reactivity with native functional groups.[23]
The long C15 alkyl chain imparts significant hydrophobicity to the linker.[24] This can be a double-edged sword. While it can enhance interactions with hydrophobic pockets on proteins or cell membranes, it may also lead to aggregation or reduced solubility of the final bioconjugate.[4] Therefore, careful consideration of the overall hydrophobicity of the final construct and appropriate purification strategies are paramount.
Experimental Protocols
Herein, we provide two detailed protocols for the use of this compound in bioconjugation.
Protocol 1: Direct Sequential Conjugation to a Cysteine-Containing Protein and a Secondary Molecule
This protocol describes the initial conjugation of this compound to a protein via its alkyl bromide moiety, followed by the activation and reaction of the terminal hydroxyl group with a second molecule.
Workflow Diagram:
Caption: Workflow for direct sequential bioconjugation.
Materials:
-
Cysteine-containing protein (e.g., antibody with reduced interchain disulfides) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction.
-
This compound.
-
Organic co-solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF).
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.0).
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine).
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns.[][27][28]
-
Reagents for hydroxyl activation and conjugation (e.g., p-nitrophenyl chloroformate for activation and an amine-containing second molecule).
Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the protein in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours to reduce disulfide bonds and expose free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Alkylation with this compound:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an organic co-solvent like DMSO.
-
To the reduced protein solution, add the this compound stock solution to achieve a 5-10 fold molar excess of the linker over the protein's free thiol groups. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring.
-
Quench the reaction by adding a 2-fold molar excess of L-cysteine or N-acetylcysteine relative to the initial amount of the linker and incubate for an additional hour.
-
-
Purification of the Protein-Linker Conjugate:
-
Purify the protein-linker conjugate from excess linker and quenching reagent. Due to the hydrophobicity of the C15 chain, HIC is often the preferred method for separating the conjugate from the unconjugated protein.[][27][28][29][30] Alternatively, SEC can be used.
-
Collect fractions and analyze by SDS-PAGE and mass spectrometry to confirm conjugation.
-
-
Activation of the Terminal Hydroxyl and Conjugation of the Second Molecule:
-
The purified protein-linker conjugate with the exposed hydroxyl group can be reacted with a second molecule. This typically requires activation of the hydroxyl group. For example, to conjugate an amine-containing molecule, the hydroxyl can be converted to an activated carbonate with p-nitrophenyl chloroformate.
-
This step is highly dependent on the nature of the second molecule and requires careful optimization of reaction conditions.
-
Causality Behind Experimental Choices:
-
pH of Reaction Buffer: A slightly alkaline pH (7.5-8.0) is chosen to deprotonate the cysteine thiol to the more nucleophilic thiolate, accelerating the SN2 reaction with the alkyl bromide.[10]
-
EDTA in Buffer: EDTA is included to chelate any trace metal ions that could catalyze the oxidation of free thiols back to disulfides.
-
Use of Co-solvent: this compound has poor aqueous solubility, necessitating the use of an organic co-solvent to ensure it remains in solution during the reaction.
-
Purification Method: The significant increase in hydrophobicity upon conjugation of the C15 linker makes HIC an effective purification technique, as it separates molecules based on their surface hydrophobicity.[][27][28][29][30]
Protocol 2: Conversion to a Heterobifunctional Azido-Linker for Click Chemistry
This protocol details the conversion of the hydroxyl group of this compound to an azide, creating a bromo-azido heterobifunctional linker. This linker can then be used in a two-step conjugation process.
Workflow Diagram:
Caption: Workflow for heterobifunctional linker strategy.
Materials:
-
This compound.
-
Reagents for azidation (e.g., diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or bis(2,4-dichlorophenyl) chlorophosphate, sodium azide, and 4-(dimethylamino)pyridine (DMAP)).[1][12][13][16][17]
-
Anhydrous solvents (e.g., DMF or toluene).
-
Silica gel for column chromatography.
-
Biomolecule 1 (e.g., cysteine-containing protein).
-
Biomolecule 2 (e.g., an alkyne-modified drug or fluorescent probe).
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate for CuAAC, or a strained alkyne like DBCO for SPAAC).
Procedure:
-
Synthesis of 1-Azido-15-bromopentadecane:
-
A one-pot procedure for the direct conversion of alcohols to azides is recommended.[12][13][16] In a typical procedure, dissolve this compound (1 mmol) in anhydrous DMF (5 mL). Add sodium azide (4 mmol) and DMAP (1.2 mmol), followed by bis(2,4-dichlorophenyl) chlorophosphate (1.05 mmol).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the crude product by silica gel chromatography to yield 1-Azido-15-bromopentadecane.
-
Characterize the product by NMR and mass spectrometry.
-
-
Conjugation to Biomolecule 1 (via Alkyl Bromide):
-
Follow the alkylation and purification steps outlined in Protocol 1 (steps 1-3), using the synthesized 1-Azido-15-bromopentadecane instead of this compound. This will result in a protein-linker-azide conjugate.
-
-
Conjugation to Biomolecule 2 (via Click Chemistry):
-
To the purified protein-linker-azide conjugate, add the alkyne-functionalized second molecule (typically in a 2-5 fold molar excess).
-
For CuAAC, add a freshly prepared solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).
-
For SPAAC, simply mix the azide-containing conjugate with the strained alkyne-containing molecule.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final bioconjugate using SEC or HIC to remove excess reagents.
-
Self-Validating System:
Each protocol incorporates purification and characterization steps to validate the outcome of each stage.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a critical tool to confirm the successful conjugation at each step by observing the expected mass increase in the biomolecule.[31][32][33][34][35]
-
SDS-PAGE: This technique can be used to visualize the increase in molecular weight of a protein after conjugation.
-
Chromatography (HPLC/UPLC): Analytical HIC or Reverse-Phase (RP) HPLC can be used to assess the purity of the conjugate and, in the case of antibody-drug conjugates, to determine the drug-to-antibody ratio (DAR).[][27][28][29][30]
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the characterization of a bioconjugate prepared using this compound.
| Parameter | Unconjugated Antibody | Antibody-Linker-Drug Conjugate |
| Molecular Weight (Da) | 150,000 | 152,460 (for a DAR of 4) |
| HIC Retention Time (min) | 8.5 | 12.2 |
| Purity by SEC (%) | >98 | >95 |
| Average DAR | N/A | 3.8 |
Conclusion and Field-Proven Insights
This compound is a valuable tool for researchers seeking to introduce a long, flexible spacer into their bioconjugates. Its bifunctional nature allows for either direct sequential conjugation or conversion into a versatile heterobifunctional linker for advanced strategies like click chemistry.
Key Considerations:
-
Hydrophobicity Management: The C15 alkyl chain significantly increases hydrophobicity. For highly hydrophobic payloads, this can lead to aggregation.[4] It may be necessary to incorporate hydrophilic elements, such as short PEG chains, into the second molecule being conjugated or to use specialized formulation buffers to maintain the solubility of the final conjugate.[24][36]
-
Reaction Stoichiometry: Careful control of the molar ratios of the linker and biomolecules is crucial to manage the degree of labeling and minimize the formation of undesirable side products.
-
Purification Strategy: The choice of purification method is critical. HIC is particularly well-suited for purifying conjugates containing long hydrophobic linkers, as it can often resolve species with different drug-to-antibody ratios.[][27][28][29][30]
By understanding the chemical principles and following robust, well-validated protocols, researchers can effectively harness the unique properties of this compound to create novel and effective bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.
- Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography.
- Lepam, P., et al. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity.
- RSC Publishing. (2024, May 16).
- Gali, H., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961.
- RSC Publishing. (2024, May 16).
- Li, X., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 10, 848971.
- ACS Publications. (2000).
- Kumar, A., et al. (2007). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 5(19), 3141-3144.
- PubMed. (n.d.). A novel heterobifunctional linker for facile access to bioconjugates.
- ResearchGate. (2012, August). A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm.
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Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from .
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NIH. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from .
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NIH. (2020, August 5). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Retrieved from .
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from .
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OSTI.GOV. (2012, March 12). Synthesis of Heterobifunctional Protein Fusions Using CopperFree Click Chemistry and the Aldehyde Tag. Retrieved from .
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NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from .
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ResearchGate. (2016, July 27). Can anyone tell me a good protocol to cross link cysteine residue? Retrieved from .
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ResearchGate. (n.d.). (PDF) Visible light-induced direct α C–H functionalization of alcohols. Retrieved from .
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Bartleby. (n.d.). Relativities of Alkyl Halides in Nucleophilic Substitution Reactions. Retrieved from .
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from .
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YouTube. (2023, January 16). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from .
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ResearchGate. (n.d.). Terminal-Selective Functionalization of Alkyl Chains by Regioconvergent Cross-Coupling | Request PDF. Retrieved from .
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Surface Modification of Nanoparticles with 15-Bromopentadecan-1-ol: A Comprehensive Guide for Researchers
Introduction: Tailoring the Nano-Interface for Advanced Biomedical Applications
In the rapidly advancing field of nanotechnology, the surface of a nanoparticle is not merely a boundary but a dynamic interface that dictates its interaction with biological systems. Unmodified nanoparticles often face challenges such as aggregation, rapid clearance by the immune system, and non-specific interactions, which limit their therapeutic and diagnostic potential.[1] Surface modification is a critical strategy to overcome these limitations, enhancing stability, biocompatibility, and enabling targeted delivery of therapeutic agents.[2][3][4][5]
This guide provides a detailed exploration of the surface modification of nanoparticles using 15-Bromopentadecan-1-ol, a long-chain bifunctional molecule. The 15-carbon alkyl chain imparts a significant hydrophobic character to the nanoparticle surface, which can be advantageous for encapsulating hydrophobic drugs and enhancing interactions with cell membranes.[3] The terminal hydroxyl and bromo groups offer versatile handles for subsequent conjugation or for modulating surface properties.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, the rationale behind experimental choices, and a robust framework for the characterization of these modified nanomaterials.
The Modifying Agent: Properties of this compound
This compound is a linear, bifunctional organic molecule with the chemical formula C₁₅H₃₁BrO. Its structure is characterized by a fifteen-carbon saturated alkyl chain, with a primary alcohol (-OH) at one terminus and a bromo (-Br) group at the other.
| Property | Value | Source |
| CAS Number | 59101-27-8 | N/A |
| Molecular Formula | C₁₅H₃₁BrO | N/A |
| Molecular Weight | 307.31 g/mol | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 368.9±15.0 °C at 760 mmHg | N/A |
| Density | 1.1±0.1 g/cm³ | N/A |
The long alkyl chain is the primary contributor to the molecule's hydrophobicity. The terminal hydroxyl group can participate in condensation reactions or be deprotonated to form an alkoxide, a potent nucleophile. The terminal bromo group is a good leaving group in nucleophilic substitution reactions. This dual functionality allows for a variety of conjugation strategies.
Core Methodology: The Williamson Ether Synthesis on Nanoparticle Surfaces
A robust and widely applicable method for covalently attaching this compound to nanoparticle surfaces is the Williamson ether synthesis. This reaction involves the formation of an ether linkage between an alkoxide and an organohalide. In the context of nanoparticle modification, this can be achieved in two primary ways:
-
Reaction of a hydroxylated nanoparticle surface with this compound: The hydroxyl groups on the nanoparticle surface (e.g., on silica or iron oxide nanoparticles) are deprotonated with a base to form surface-bound alkoxides. These nucleophilic sites then attack the carbon atom bearing the bromine in this compound in an Sₙ2 reaction.
-
Reaction of a halogenated nanoparticle surface with the alkoxide of this compound: The alcohol terminus of this compound is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a halogenated nanoparticle surface.
The first approach is generally more common for metal oxide nanoparticles which inherently possess surface hydroxyl groups.
Caption: Williamson ether synthesis pathways for nanoparticle modification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the surface modification of three common types of nanoparticles: gold, silica, and iron oxide.
Protocol 1: Modification of Gold Nanoparticles (AuNPs)
Gold nanoparticles do not inherently possess surface hydroxyl groups for a direct Williamson ether synthesis. Therefore, a two-step approach is employed. First, the AuNP surface is functionalized with a thiol-containing molecule that also has a hydroxyl group. Subsequently, this hydroxyl group is used in a Williamson ether synthesis with this compound.
Part A: Hydroxylation of Gold Nanoparticles
-
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) solution (e.g., 20 nm)
-
11-Mercapto-1-undecanol (MUD)
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
-
-
Procedure:
-
To 10 mL of the AuNP solution, add a 1 mM ethanolic solution of 11-Mercapto-1-undecanol to a final concentration of 0.1 mM.
-
Gently mix and incubate at room temperature for 24 hours to allow for ligand exchange.
-
Centrifuge the solution to pellet the MUD-functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of ethanol.
-
Repeat the centrifugation and resuspension steps twice more with ethanol to ensure complete removal of unbound ligands.
-
Finally, resuspend the hydroxylated AuNPs in a suitable solvent for the next step, such as anhydrous N,N-Dimethylformamide (DMF).
-
Part B: Williamson Ether Synthesis with this compound
-
Materials:
-
Hydroxylated AuNPs in anhydrous DMF
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous DMF
-
Ethanol (for quenching)
-
Centrifuge
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), add a stoichiometric excess of this compound to the hydroxylated AuNP suspension in anhydrous DMF.
-
Carefully add a slight molar excess of sodium hydride relative to the surface hydroxyl groups on the AuNPs. Caution: Sodium hydride reacts violently with water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a small amount of ethanol.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Wash the nanoparticle pellet by resuspending in DMF followed by centrifugation. Repeat this step twice.
-
Perform a final wash with ethanol and resuspend the final product in a suitable solvent for storage and characterization.
-
Caption: Workflow for the modification of gold nanoparticles.
Protocol 2: Modification of Silica Nanoparticles (SiO₂NPs)
Silica nanoparticles synthesized via methods like the Stöber process inherently possess surface silanol (Si-OH) groups, making them amenable to direct functionalization.[6]
-
Materials:
-
Silica nanoparticles (SiO₂NPs)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene or DMF
-
Ethanol (for quenching)
-
Centrifuge
-
-
Procedure:
-
Dry the silica nanoparticles under vacuum at 120 °C for at least 4 hours to remove adsorbed water.
-
Disperse the dried SiO₂NPs in anhydrous toluene or DMF in a dry, inert atmosphere.
-
Add a stoichiometric excess of this compound to the suspension.
-
Carefully add a molar excess of sodium hydride relative to the estimated number of surface silanol groups.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature and quench with the slow addition of ethanol.
-
Centrifuge the suspension to collect the functionalized nanoparticles.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove unreacted reagents.
-
Dry the final product under vacuum.
-
Caption: Workflow for the modification of silica nanoparticles.
Protocol 3: Modification of Iron Oxide Nanoparticles (IONPs)
Similar to silica, iron oxide nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃) have surface hydroxyl groups that can be exploited for direct functionalization.[7]
-
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound
-
Potassium tert-butoxide (KOtBu) or another suitable non-aqueous base
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Centrifuge or magnetic separation
-
-
Procedure:
-
Ensure the IONPs are well-dried, for example, by azeotropic distillation with toluene.
-
Disperse the dried IONPs in anhydrous toluene or THF under an inert atmosphere.
-
Add a stoichiometric excess of this compound.
-
Add a molar excess of a strong, non-aqueous base like potassium tert-butoxide.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and quench with the addition of methanol.
-
Separate the functionalized nanoparticles by centrifugation or by using a strong magnet.
-
Wash the nanoparticles several times with the reaction solvent and then with ethanol to remove any unreacted materials.
-
Dry the final product under vacuum.
-
Caption: Workflow for the modification of iron oxide nanoparticles.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the alkyl chain on the nanoparticle surface. | Appearance of C-H stretching vibrations around 2850-2960 cm⁻¹. Disappearance or reduction of the broad O-H stretch from surface hydroxyl groups. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter after surface modification due to the attached long alkyl chain. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in the zeta potential, likely towards a more neutral value, indicating the masking of surface charges by the hydrophobic layer. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticle core. | The core size and shape of the nanoparticles should remain unchanged after surface modification. May show a change in dispersibility. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic coating at elevated temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the organic layer. | For nanoparticles dispersed in a suitable solvent, proton NMR can show characteristic peaks of the alkyl chain protons. Solid-state NMR can be used for insoluble materials. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | A significant increase in the water contact angle on a film of the modified nanoparticles, confirming the hydrophobic nature of the surface. |
Applications in Drug Development
The hydrophobic surface imparted by this compound modification opens up several promising applications in drug delivery and development:
-
Delivery of Hydrophobic Drugs: The modified nanoparticles can serve as excellent carriers for poorly water-soluble drugs, encapsulating them within the hydrophobic surface layer and improving their bioavailability.[3]
-
Enhanced Cellular Uptake: The lipophilic nature of the modified surface can facilitate interaction with and transport across the lipid bilayer of cell membranes, potentially leading to increased intracellular drug delivery.
-
Controlled Release: The hydrophobic matrix can be engineered to control the release kinetics of the encapsulated drug, allowing for sustained-release formulations.
-
Theranostics: For magnetic nanoparticles, the hydrophobic coating can stabilize the particles for use as MRI contrast agents while also carrying a therapeutic payload.[7]
Conclusion
The surface modification of nanoparticles with this compound via the Williamson ether synthesis is a versatile and effective strategy for creating nanoparticles with a hydrophobic surface. This guide provides a foundational understanding and practical protocols for researchers to embark on the synthesis and characterization of these promising nanomaterials. The ability to precisely tailor the nanoparticle surface is a cornerstone of modern nanomedicine, and the methodologies described herein offer a pathway to developing novel and effective drug delivery systems.
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World Journal of Pharmaceutical Research. A review on the synthesis, surface modification and drug delivery of nanoparticles. [Link]
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International Journal of Molecular Sciences. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. [Link]
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ACS Applied Materials & Interfaces. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link]
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MDPI. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. [Link]
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Bioconjugate Chemistry. Characterizing Self-Assembled Monolayers on Gold Nanoparticles. [Link]
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The Journal of Chemical Physics. Alkyl Selenide- and Alkyl Thiolate-Functionalized Gold Nanoparticles: Chain Packing and Bond Nature. [Link]
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The Journal of Chemical Physics. Size-dependent wettability of carboxyl alkyl chain-modified gold nanoparticles. [Link]
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Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]
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Chemical Communications. Tunable functionalization of silica coated iron oxide nanoparticles achieved through a silanol–alcohol condensation reaction. [Link]
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Nanomaterials. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. [Link]
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ResearchGate. Tunable Functionalization of Silica Coated Iron Oxide Nanoparticles Achieved through a Silanol-Alcohol Condensation Reaction. [https://www.researchgate.net/publication/334997089_Tunable_Functionalization_of_Silica_Coated_Iron_Oxide_Nanoparticles_Achieved_through_a_Silanol-Alcohol_Condensation_Reaction]([Link]_ Oxide_Nanoparticles_Achieved_through_a_Silanol-Alcohol_Condensation_Reaction)
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MDPI. Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs). [Link]
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ResearchGate. Surface Functionalization of Iron Oxide Nanoparticles and their Stability in Different Media. [Link]
-
Biomedical Journal of Scientific & Technical Research. Iron Oxide Nanoparticles: Synthesis and Functionalization for Biomedical Applications. [Link]
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Nanomedicine. Functionalization of Iron Oxide Magnetic Nanoparticles with Targeting Ligands: Their Physicochemical Properties and In Vivo Behavior. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Nanomedicine. Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior. [Link]
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Polymer Chemistry. Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups and investigation on their oxidation activity. [Link]
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ChemRxiv. A Versatile Silica Functionalization Strategy for Organic Phase Nanomaterials. [Link]
-
ResearchGate. A visual tutorial on the synthesis of gold nanoparticles. [Link]
-
Johnson Matthey Technology Review. Understanding Gold Nanoparticle Synthesis and their use in Functional Films. [Link]
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Application Note: Synthesis of Macrocyclic Ethers from 15-Bromopentadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Macrocycles and the Utility of 15-Bromopentadecan-1-ol
Macrocycles, cyclic molecules containing twelve or more atoms, occupy a unique and valuable chemical space between small molecules and large biologics.[1][2][3] Their conformational flexibility and large surface area allow them to bind to challenging protein targets, including protein-protein interfaces, which are often considered "undruggable" by conventional small molecules.[4] This has led to a surge of interest in macrocyclic compounds in the field of drug discovery, with numerous macrocyclic drugs and clinical candidates currently on the market or in development.[2][4]
The synthesis of these large ring systems, however, presents a significant challenge. The primary obstacle is the competition between the desired intramolecular cyclization and undesired intermolecular polymerization.[5][6] This guide provides a detailed overview of the strategic considerations and experimental protocols for the synthesis of a 16-membered macrocyclic ether, oxacyclohexadecane, from the linear precursor this compound. This precursor is an ideal starting material due to its bifunctional nature, possessing a hydroxyl group and a terminal alkyl bromide, which allows for a direct intramolecular cyclization.
Reaction Mechanisms and Strategic Considerations
The conversion of this compound to oxacyclohexadecane is typically achieved through an intramolecular Williamson ether synthesis.[7][8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The first step involves the deprotonation of the terminal hydroxyl group by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the cyclic ether.
The Critical Role of the Ruggli-Ziegler High-Dilution Principle
The success of macrocyclization hinges on favoring the intramolecular reaction pathway over the intermolecular one. The Ruggli-Ziegler high-dilution principle is the cornerstone of this strategy.[5][6] By maintaining a very low concentration of the linear precursor, the probability of two different molecules reacting with each other (intermolecular reaction leading to polymers) is significantly reduced, while the probability of the two ends of the same molecule reacting (intramolecular cyclization) remains unaffected.[6]
Practically, high dilution is achieved by the slow addition of the reactant solution to a larger volume of solvent, often with the aid of a syringe pump.[6] This ensures that the concentration of the acyclic precursor in the reaction vessel remains extremely low at any given time.
Caption: Competing reaction pathways in macrocyclization.
Choice of Base and Solvent
The choice of base is critical for the initial deprotonation of the alcohol. A strong, non-nucleophilic base is preferred to avoid competing side reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. Other bases such as potassium tert-butoxide can also be employed.
The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of oxacyclohexadecane from this compound via an intramolecular Williamson ether synthesis under high-dilution conditions.
Protocol: High-Dilution Synthesis of Oxacyclohexadecane
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel or syringe pump
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Add anhydrous THF (e.g., 500 mL for a 1 mmol scale reaction) to the flask.
-
Carefully add sodium hydride (1.2 equivalents) to the THF under a positive pressure of inert gas.
-
-
Preparation of the Precursor Solution:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF (e.g., 100 mL for a 1 mmol scale reaction).
-
-
High-Dilution Addition:
-
Heat the THF and sodium hydride suspension to reflux.
-
Using a syringe pump or dropping funnel, add the solution of this compound to the refluxing suspension of sodium hydride over an extended period (e.g., 8-12 hours). A slow and controlled addition is crucial to maintain high-dilution conditions.
-
-
Reaction Completion:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable staining method is available.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely contain the desired macrocycle along with some oligomeric byproducts.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure oxacyclohexadecane.
-
Caption: Experimental workflow for macrocycle synthesis.
Characterization and Data Analysis
Confirmation of the successful synthesis and purity of the macrocyclic product is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for Oxacyclohexadecane |
| ¹H NMR | Structural elucidation and purity assessment. | Disappearance of the -CH₂Br signal and the -OH proton signal from the starting material. Appearance of a new signal for the -CH₂-O- group in the cyclic ether. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Disappearance of the carbon signal corresponding to -CH₂Br. Appearance of a new carbon signal for the -CH₂-O- group. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of the molecular weight.[12][13] | A molecular ion peak corresponding to the calculated mass of oxacyclohexadecane (C₁₅H₃₀O). |
| FT-IR Spectroscopy | Functional group analysis. | Disappearance of the broad O-H stretching band from the starting alcohol. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from byproducts.[14] | A single major peak for the purified macrocycle. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Macrocycle | - Incomplete reaction.- Intermolecular polymerization dominating.- Degradation of starting material or product. | - Increase reaction time.- Ensure stricter high-dilution conditions (slower addition rate, larger solvent volume).- Use freshly distilled, anhydrous solvents and high-purity reagents. |
| Presence of Oligomeric Byproducts | - Concentration of the precursor was too high. | - Optimize high-dilution conditions.- Thorough purification by column chromatography is necessary. |
| Unreacted Starting Material | - Insufficient base.- Incomplete reaction. | - Use a slight excess of a strong base.- Increase reaction time and/or temperature. |
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- Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers - PMC - NIH. (n.d.).
- Synthesis and Characterization of Some New Polymeric Macrocycle (Thia-Crown Ether) and Study Biological Activity. (n.d.).
- Toward the Macrocidins: Macrocyclization via Williamson Etherification of a Phenolate | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PubMed Central. (n.g.).
- Williamson ether synthesis - Chemistry LibreTexts. (2020).
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- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
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- Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (2025).
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- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (n.d.).
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- Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chromatography - PubMed. (n.d.).
- On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. (n.d.).
- Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide - Catalysis Science & Technology (RSC Publishing). (n.d.).
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- Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - Bestein Journals. (2024).
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- Unconventional Macrocyclizations in Natural Product Synthesis | ACS Central Science. (2020).
- An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes - Chemical Science (RSC Publishing). (n.d.).
- Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams - White Rose Research Online. (2021).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - Beilstein Journals. (n.d.).
- Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC - NIH. (2025).
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Application Notes & Protocols: The Strategic Utility of 15-Bromopentadecan-1-ol in the Synthesis of Pharmaceutical Intermediates
Abstract
15-Bromopentadecan-1-ol is a long-chain bifunctional haloalcohol that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique structure, featuring a 15-carbon aliphatic chain terminated by a nucleophilic primary alcohol at one end and an electrophilic primary bromide at the other, allows for selective, stepwise functionalization. This differential reactivity is paramount for the construction of complex molecular architectures, including macrocycles and long-chain linkers, which are integral to numerous pharmaceutical compounds. This document provides an in-depth guide for researchers and drug development professionals on the practical application of this compound, detailing its physicochemical properties, core synthetic strategies, and field-proven experimental protocols.
Introduction: A Bifunctional Linchpin in Complex Synthesis
The design of sophisticated active pharmaceutical ingredients (APIs) often requires the precise assembly of molecular fragments.[1][] Bifunctional molecules, which possess two distinct reactive centers, are indispensable tools in this endeavor, enabling modular and convergent synthetic strategies.[3] this compound (Figure 1) is an exemplary member of this class.
Figure 1: Structure of this compound
Br-(CH₂)₁₅-OH
Its considerable length (a C15 chain) provides hydrophobicity and spatial extension, while its terminal functional groups—a hydroxyl (-OH) and a bromo (-Br) group—offer orthogonal chemical reactivity.
-
The Hydroxyl Group: Functions as a nucleophile or can be readily converted into various esters and ethers. It can also be oxidized to an aldehyde or carboxylic acid.
-
The Bromo Group: Serves as an excellent leaving group in nucleophilic substitution reactions (SN2), providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation.
This duality makes this compound a premier starting material for two critical applications in pharmaceutical intermediate synthesis:
-
Macrocycle Construction: As a linear C15 precursor for intramolecular cyclization to form large ring systems.
-
Bifunctional Linker/Spacer: To connect distinct pharmacophores or to tether a molecule to a carrier, where the long alkyl chain modulates physicochemical properties like lipophilicity.[4][5]
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is crucial for experimental success.
| Property | Value | Source |
| CAS Number | 59101-27-8 | [6][7][8] |
| Molecular Formula | C₁₅H₃₁BrO | [6][9] |
| Molecular Weight | 307.31 g/mol | [8][9] |
| Appearance | Solid | |
| Boiling Point | ~368.9 °C at 760 mmHg | [6][9] |
| Density | ~1.1 g/cm³ | [6] |
| Flash Point | ~133 °C | [6][9] |
| Solubility | Miscible with alcohol, soluble in dichloromethane, THF, DMF. Very slightly soluble in water. | [10] |
| Storage | Sealed in a dry environment at room temperature. |
Safety & Handling: this compound is classified as an irritant and may cause an allergic skin reaction.[11] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Application I: Precursor for Macrocyclic Synthesis
Macrocycles are privileged structures in medicinal chemistry. A classic example with a 15-membered ring is Muscone, the primary component of deer musk, which has been a target of synthetic chemists for decades.[10][12][13] this compound provides the ideal carbon backbone for constructing such 15-membered rings. The general workflow involves converting the two terminal groups into functionalities that can react with each other in an intramolecular fashion.
Below is a representative workflow for converting this compound into a key macrocyclization precursor, ω-hydroxypentadecanoic acid.
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Application Notes and Protocols: 15-Bromopentadecan-1-ol in Advanced Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Long-Chain Bifunctional Monomer
15-Bromopentadecan-1-ol is a unique bifunctional molecule featuring a primary alcohol at one end of a fifteen-carbon chain and a bromine atom at the other. This structure makes it a valuable building block in polymer chemistry, offering the ability to introduce a long aliphatic segment into polymer backbones or as a pendant chain. The presence of two distinct reactive sites—a hydroxyl group amenable to esterification and etherification, and an alkyl bromide that can participate in nucleophilic substitution or serve as an initiator for controlled radical polymerizations—opens a wide array of possibilities for creating novel polymeric architectures.
The long C15 chain imparts hydrophobicity, flexibility, and potentially crystalline domains to polymers, influencing their thermal and mechanical properties. These characteristics are highly desirable in various applications, from specialty plastics and coatings to biomaterials and drug delivery systems. This guide provides an in-depth exploration of the application of this compound in several key polymerization techniques, complete with detailed protocols to facilitate its use in the modern polymer laboratory.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis.
| Property | Value | Source |
| CAS Number | 59101-27-8 | [1][2][3][4][5] |
| Molecular Formula | C15H31BrO | [1][2][3] |
| Molecular Weight | 307.32 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Sealed in dry, room temperature | [3] |
Application I: Synthesis of Long-Chain Aliphatic Polyesters via Polycondensation
The di-functional nature of this compound allows it to act as an AB-type monomer in self-polycondensation reactions to form polyesters. The resulting polymers possess a repeating unit with a long aliphatic chain, a desirable feature for creating biodegradable materials with tailored thermal properties.[6] The terminal bromine atom is retained as a pendant group along the polymer chain, offering a site for post-polymerization modification.
Reaction Scheme: Self-Polycondensation of this compound
Caption: Self-polycondensation of this compound to yield a polyester with pendant bromo groups.
Detailed Protocol: Bulk Polycondensation of this compound
This protocol describes the synthesis of a polyester from this compound via self-polycondensation catalyzed by an inorganic acid.[7]
Materials:
-
This compound (≥95%)
-
Phosphoric acid (H3PO4) or Sulfuric acid (H2SO4) (as catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Reactor Setup: In a flame-dried three-necked round-bottom flask, add this compound (e.g., 0.1 mol).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1-0.5% w/w of the monomer).[7]
-
Reaction Initiation: Heat the reaction mixture to 150-190°C under a slow stream of nitrogen. The removal of water, a byproduct of the condensation reaction, will be observed in the Dean-Stark trap.
-
Polymerization: Continue the reaction for 24-48 hours. To drive the equilibrium towards the polymer, a vacuum (e.g., 15 mbar) can be applied during the later stages of the reaction to facilitate the removal of water and other volatile byproducts.[7]
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
| Parameter | Typical Value |
| Reaction Temperature | 150-190°C |
| Reaction Time | 24-48 hours |
| Catalyst Loading | 0.1-0.5% w/w |
| Expected Mw/Mn | ≤ 2.0 |
Application II: Polyether Synthesis via Williamson Ether Synthesis
The alcohol and bromide functionalities of this compound can be utilized in a polyetherification reaction based on the Williamson ether synthesis.[8][9] In this approach, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace the bromide from another monomer molecule in an SN2 reaction.[8] This method allows for the formation of polyethers with a long, flexible aliphatic backbone.
Reaction Scheme: Polyetherification of this compound
Caption: Two-step process for polyether synthesis from this compound.
Detailed Protocol: Polyetherification of this compound
This protocol outlines a procedure for the synthesis of a polyether from this compound.
Materials:
-
This compound (≥95%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Schlenk flask and line
Procedure:
-
Preparation of Alkoxide:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (e.g., 1.2 equivalents) in anhydrous THF to a Schlenk flask.[10]
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
-
Polymerization:
-
Gradually warm the reaction mixture to room temperature and then heat to a temperature between 50-100°C.[4] The reaction time can range from 1 to 8 hours.[4]
-
Monitor the progress of the polymerization by techniques such as Thin Layer Chromatography (TLC) or by observing the increase in viscosity of the reaction mixture.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol to destroy any unreacted NaH.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude polyether.
-
Further purification can be achieved by precipitation of the polymer from a concentrated solution into a non-solvent like cold methanol.
-
Collect the purified polymer and dry under vacuum.
-
Application III: Initiator for Atom Transfer Radical Polymerization (ATRP)
The terminal alkyl bromide of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[11] The hydroxyl group can be used to anchor the initiator to a surface or to another molecule before initiating the polymerization of a wide range of vinyl monomers. This "grafting from" approach is a powerful method for surface modification and the synthesis of polymer brushes.[5][12]
Workflow: Surface Modification using a this compound-derived Initiator
Caption: General workflow for surface modification via SI-ATRP using an initiator derived from this compound.
Detailed Protocol: Synthesis of a Surface-Initiated Polymer Brush
This protocol describes a two-step process for growing a polymer brush from a silicon wafer surface.
Part A: Immobilization of the ATRP Initiator
Materials:
-
Silicon wafers with a native oxide layer
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2 - EXTREME CAUTION )
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
2-Bromo-2-methylpropionyl bromide
-
Triethylamine (TEA)
-
This compound
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and isopropanol.
-
Immerse the wafers in piranha solution for 30 minutes to clean and generate hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned wafers in a solution of APTES in anhydrous toluene (e.g., 1-5% v/v) for several hours at room temperature or elevated temperature (e.g., 60°C) to form an amine-terminated self-assembled monolayer.
-
Rinse the wafers with toluene and cure at 110°C for 1 hour.
-
-
Initiator Attachment:
-
React the hydroxyl group of this compound with 2-bromo-2-methylpropionyl bromide in the presence of triethylamine to form an ATRP initiator with a terminal hydroxyl group.
-
Alternatively, directly react the amine-functionalized surface with a molecule that can link to both the amine and the hydroxyl of this compound, followed by activation of the terminal bromide. For a more direct approach, the hydroxyl group of this compound can be reacted with a silane coupling agent bearing a reactive group that can subsequently be converted to an ATRP initiating site.
-
Part B: Surface-Initiated ATRP of a Vinyl Monomer (e.g., Methyl Methacrylate)
Materials:
-
Initiator-functionalized silicon wafer
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Anhydrous solvent (e.g., toluene or anisole)
Procedure:
-
Reaction Setup:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add CuBr and bpy to the flask.
-
Seal the flask and deoxygenate the system by several cycles of vacuum and backfilling with an inert gas.
-
-
Polymerization:
-
Add the degassed MMA and anhydrous solvent to the flask via syringe.
-
Immerse the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
-
Termination and Cleaning:
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafer from the reaction solution and wash it thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.
-
Dry the wafer with a stream of nitrogen.
-
Characterization of Polymer Brushes:
-
Thickness: Measured by ellipsometry or atomic force microscopy (AFM).
-
Surface Composition: Analyzed by X-ray photoelectron spectroscopy (XPS).
-
Wettability: Assessed by contact angle measurements.
Conclusion
This compound is a highly adaptable molecule for the synthesis of a variety of polymers with unique properties. Its long aliphatic chain and dual, orthogonal functionalities enable the creation of novel polyesters, polyethers, and functional polymer architectures through controlled polymerization techniques. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile building block in their own polymer chemistry endeavors. The ability to precisely control polymer structure and functionality opens up exciting opportunities for the development of advanced materials for a wide range of applications.
References
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- Synthesis of high molecular weight biobased aliphatic polyesters exhibiting tensile properties beyond polyethylene. ACS Macro Letters.
- Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondens
- Hawker, C. J., & Genzer, J. (n.d.).
- Preparation and Characterization of Enantiomerically Pure Telechelic Diols from mcl−Poly[(R)
- Goethals, E. J. (Ed.). (n.d.).
- Precise synthesis of telechelic rodlike polyisocyanides: versatile building blocks for fabricating polymer frameworks with controllable pore-apertures.
- Polymer brushes: surface-immobilized macromolecules.
- Domb, A. J., & Kumar, N. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- Synthesis of Telechelic Polyolefins.
-
What Are Telechelic Polymers (and Can We Use Them In Copolymer Synthesis)? (n.d.). Chemistry For Everyone. [Link]
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- Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)
- C-H bond functionalization of polyolefins to create new m
- Synthesis of surface‐initiated polymer brushes using macro‐initiators.
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- Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.
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- Synthetic strategies to enhance the long-term stability of polymer brush co
- Synthesis of Network Biobased Aliphatic Polyesters Exhibiting Better Tensile Properties than the Linear Polymers by ADMET Polymerization in the Presence of Glycerol Tris(undec-10-enoate).
- Advancing selective post-polymerization C–H functionaliz
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
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- Tailoring polymer dispersity by mixing ATRP initi
- Recent advances in the synthesis of aliphatic polyesters by ring-opening polymeriz
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Williamson ether synthesis. Khan Academy. [Link]
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-
Williamson ether synthesis. Wikipedia. [Link]
-
2.11: Living Radical Polymerization- ATRP. Chemistry LibreTexts. [Link]
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- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Mechanism of halogen exchange in ATRP.
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- Surface Modification to Improve Properties of M
- Modification of Solid Polymer Surface. MIT OpenCourseWare.
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Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 15-Bromopentadecan-1-ol
Introduction
In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials, bifunctional molecules such as 15-Bromopentadecan-1-ol are invaluable building blocks. This long-chain haloalcohol possesses two distinct reactive centers: a primary hydroxyl group amenable to oxidation or etherification, and a terminal bromide that can participate in nucleophilic substitution or organometallic reactions. To effectively utilize this molecule in multi-step syntheses, the selective masking of the hydroxyl group is often a critical first step. This prevents its acidic proton from interfering with base-sensitive reagents and its nucleophilic oxygen from engaging in undesired side reactions.
This comprehensive guide provides a detailed exploration of robust and field-proven strategies for the protection of the hydroxyl group of this compound. We will delve into the mechanistic rationale behind the selection of specific protecting groups, offering detailed, step-by-step protocols for their installation and subsequent cleavage. The strategies discussed have been chosen for their high efficiency, functional group tolerance, and compatibility with a wide range of subsequent chemical transformations, particularly those involving the bromide terminus.
Choosing the Right Guardian: A Comparative Overview
The selection of an appropriate protecting group is dictated by its stability profile under the planned reaction conditions for subsequent steps and the mildness of the conditions required for its removal. For this compound, a key consideration is the compatibility of the protecting group with organometallic reagents, such as Grignard or organolithium reagents, which are often used to transform the alkyl bromide.
| Protecting Group | Abbreviation | Stability to Strong Bases/Organometallics | Deprotection Conditions | Key Considerations |
| tert-Butyldimethylsilyl ether | TBDMS | Excellent[1][2] | Fluoride sources (e.g., TBAF), mild acid[3] | Highly versatile and robust. Cleavage with fluoride is very selective. |
| Methoxymethyl ether | MOM | Excellent[4][5] | Acidic conditions (e.g., HCl, p-TsOH)[4][6] | Stable to a wide pH range (4-12)[4]. Acidic deprotection might be incompatible with other acid-labile groups. |
| Pivaloyl ester | Piv | Generally stable, but can be cleaved by some organometallics[6] | Basic hydrolysis (e.g., K₂CO₃, LiOH), reductive cleavage (e.g., LiAlH₄)[7][8] | More robust than other esters.[6] May not be suitable for all Grignard reactions.[9] |
Strategy 1: The Robust Silyl Ether Approach – tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used protecting groups for alcohols due to its ease of installation, exceptional stability under a vast array of reaction conditions (including strongly basic and nucleophilic environments), and selective removal under mild conditions that do not affect the alkyl bromide.[2][3][10]
Experimental Protocols
A. Protection of this compound with TBDMSCl
This protocol describes the formation of 15-((tert-butyldimethylsilyl)oxy)pentadecyl bromide. The use of imidazole as a base is crucial as it activates the TBDMSCl and neutralizes the HCl byproduct.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected alcohol.
-
B. Deprotection of the TBDMS Ether
The cleavage of the TBDMS ether is efficiently achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The strong Si-F bond formation drives this reaction.[2] This method is highly selective and will not affect the terminal bromide.
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the solution and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
-
Workflow Diagram
Caption: TBDMS protection and deprotection workflow.
Strategy 2: The Acetal Approach – Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) ether is another excellent choice for protecting alcohols. It forms an acetal that is stable to a wide variety of non-acidic reagents, including organometallics and hydrides.[5] Its removal is typically achieved under acidic conditions.[4][6]
Experimental Protocols
A. Protection of this compound with MOMCl
This protocol uses a strong base, sodium hydride, to first generate the alkoxide, which then reacts with MOMCl. Caution: Chloromethyl methyl ether (MOMCl) is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Chloromethyl methyl ether (MOMCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add MOMCl (1.5 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Deprotection of the MOM Ether
Acid-catalyzed hydrolysis effectively removes the MOM group. A solution of hydrochloric acid in methanol is a common and effective method.
-
Materials:
-
MOM-protected this compound
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow Diagram
Caption: MOM protection and deprotection workflow.
Strategy 3: The Sterically Hindered Ester – Pivaloyl (Piv) Ester
The pivaloyl (Piv) group offers an ester-based protection strategy. Due to its steric bulk, it is more stable than simpler esters like acetate or benzoate towards hydrolysis and some nucleophiles.[6][8] While generally stable to Grignard reagents, some reactivity has been observed, so careful consideration of the specific organometallic reagent and reaction conditions is necessary.[9]
Experimental Protocols
A. Protection of this compound with Pivaloyl Chloride
This protocol utilizes pivaloyl chloride in the presence of a base like pyridine to form the pivaloate ester.
-
Materials:
-
This compound
-
Pivaloyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C.
-
Add pivaloyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Deprotection of the Pivaloyl Ester
The pivaloyl group can be removed under basic conditions (saponification) or by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
-
Materials (for basic hydrolysis):
-
Pivaloyl-protected this compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (for basic hydrolysis):
-
Dissolve the pivaloyl-protected alcohol (1.0 eq) in a mixture of methanol and water.
-
Add K₂CO₃ (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow Diagram
Caption: Pivaloyl protection and deprotection workflow.
Conclusion
The strategic protection of the hydroxyl group in this compound is a fundamental step that enables a multitude of synthetic transformations at the bromide terminus. The choice between a TBDMS ether, a MOM ether, or a pivaloyl ester should be guided by the specific reaction conditions of the subsequent synthetic steps. TBDMS ethers offer a highly robust and selectively cleavable option, making them a first-line choice for many applications. MOM ethers provide excellent stability, with the caveat of requiring acidic deprotection. Pivaloyl esters are a sturdy ester-based alternative, though their compatibility with all organometallic reagents should be carefully evaluated. The detailed protocols provided herein serve as a practical guide for researchers to confidently implement these essential protecting group strategies in their synthetic endeavors.
References
-
ZmSilane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). National Institutes of Health. [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163–2168. [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). Semantic Scholar. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2025, August 6). ResearchGate. [Link]
-
Protecting Groups For Alcohols. (n.d.). Chemistry Steps. [Link]
-
An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. (2025, August 7). ResearchGate. [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (n.d.). Bentham Science. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). ACS Publications. [Link]
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. (n.d.). AdiChemistry. [Link]
-
Selective deprotection of alkyl t-butyldimethylsilyl ethers in the presence of aryl t-butyldimethylsilyl ethers with bismuth bromide. (2025, August 6). ResearchGate. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004, November 1). Sciforum. [Link]
-
Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... (n.d.). ResearchGate. [Link]
-
Selective deprotection of alkyl t-butyldimethylsilyl ethers in the presence of aryl t-butyldimethylsilyl ethers with bismuth bromide. (n.d.). Semantic Scholar. [Link]
-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. [Link]
-
Deprotection of the pivaloyl group with LiAlH4. (n.d.). ResearchGate. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses. [Link]
-
tert-Butyldiphenylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
1-Pentadecanol. (n.d.). Wikipedia. [Link]
-
Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. (n.d.). Beilstein Journals. [Link]
-
Esters with Grignard Reagent. (n.d.). Chemistry Steps. [Link]
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Application Notes and Protocols for Reactions Involving 15-Bromopentadecan-1-ol
Introduction: The Versatility of a Long-Chain Bifunctional Building Block
15-Bromopentadecan-1-ol is a long-chain aliphatic compound featuring two distinct functional groups: a primary alcohol at one terminus and a primary bromide at the other. This bifunctional nature makes it a highly versatile building block in organic synthesis, particularly for the construction of complex molecules with defined hydrophobic and hydrophilic regions. Its fifteen-carbon backbone provides significant hydrophobicity, making it an ideal component in the synthesis of surfactants, ether lipids, and bolaamphiphiles[1][2]. The differential reactivity of the hydroxyl and bromide moieties allows for selective chemical transformations, enabling the stepwise construction of sophisticated molecular architectures.
This guide provides detailed experimental protocols for two fundamental reactions involving this compound: the Williamson ether synthesis to modify the hydroxyl group and Fischer esterification, also targeting the hydroxyl group. Furthermore, we will discuss strategies for selective reactions at either functional group through the use of protecting groups, a crucial consideration for harnessing the full synthetic potential of this molecule.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 59101-27-8 | [3] |
| Molecular Formula | C₁₅H₃₁BrO | [3] |
| Molecular Weight | 307.32 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Safety Precautions: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Reactions and Protocols
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond allows for a range of synthetic transformations. Here, we focus on two of the most common and useful reactions for modifying the hydroxyl terminus.
Williamson Ether Synthesis: Formation of Long-Chain Ethers
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide[4][5][6][7]. In the context of this compound, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile. This protocol details the reaction of this compound with a generic alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide[5][8]. The reaction is irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they are aprotic and can solvate the alkoxide, enhancing its nucleophilicity[8].
-
Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction with NaH. The subsequent SN2 reaction can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Dissolve the alkyl halide (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 50 °C) if the alkyl halide is unreactive. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
| Parameter | Condition |
| Stoichiometry | This compound (1.0 eq), NaH (1.2 eq), Alkyl Halide (1.1 eq) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature (or 50 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Fischer Esterification: Synthesis of Long-Chain Esters
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water[9][10][11]. This equilibrium-driven process can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol[9].
-
Reaction Conditions: The reaction is typically performed at reflux to increase the reaction rate. A Dean-Stark apparatus is often employed to remove water azeotropically with the solvent (e.g., toluene), driving the equilibrium towards the ester product.
-
Excess Reagent: Using an excess of the carboxylic acid can also shift the equilibrium to favor product formation.
Experimental Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Washing: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.
| Parameter | Condition |
| Stoichiometry | This compound (1.0 eq), Carboxylic Acid (1.5 eq), p-TsOH (0.1 eq) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
Strategies for Selective Reactions: The Role of Protecting Groups
The bifunctional nature of this compound necessitates a strategy for selective reactions if modification at the bromide terminus is desired without affecting the hydroxyl group. This is achieved through the use of protecting groups[12][13][14][15][16].
Protecting the Hydroxyl Group:
To perform a reaction at the bromide end, such as a nucleophilic substitution to introduce a different functional group, the more nucleophilic hydroxyl group must first be protected. A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) ether.
Protection Workflow Diagram:
Caption: Selective reaction at the bromide terminus.
Protocol for THP Protection of the Hydroxyl Group:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting THP-protected compound can often be used in the next step without further purification.
With the hydroxyl group protected, the bromide is now the primary site for nucleophilic attack, allowing for the introduction of a wide range of functional groups (e.g., azides, cyanides, thiols) without interference from the alcohol. Subsequent deprotection of the THP ether is readily achieved under mild acidic conditions (e.g., acetic acid in THF/water or dilute HCl).
Conclusion
This compound is a valuable and versatile synthetic intermediate. A clear understanding of its reactivity and the judicious application of fundamental organic reactions and protecting group strategies, as outlined in these protocols, will enable researchers to effectively utilize this building block in the synthesis of a diverse array of complex molecules for applications in materials science, drug delivery, and beyond.
References
-
Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications. RSC Advances, 8(62), 35649–35657.
-
Bolaamphiphiles: A Pharmaceutical Review. Journal of Critical Reviews, 7(5), 1033-1041.
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Preparing Ethers. In Organic Chemistry. OpenStax.
-
18.2: Preparing Ethers. Chemistry LibreTexts.
-
Williamson ether synthesis. Khan Academy.
-
Selective Hydroxyl Protection and Deprotection. ResearchGate.
-
Protecting Groups.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
-
Protection and Deprotection. CEM Corporation.
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
-
This compound 95%. AChemBlock.
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Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 8(12), 648.
-
Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Journal of the American Oil Chemists' Society, 92(5), 583-587.
-
Preparation of ester derivatives of fatty acids for chromatographic analysis. The Oily Press.
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Application Note: High-Purity Isolation of 15-Bromopentadecan-1-ol and its Derivatives by Chromatographic Techniques
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of long-chain functionalized alkanes.
Introduction
15-Bromopentadecan-1-ol and its derivatives are valuable bifunctional molecules, serving as critical building blocks in the synthesis of a variety of complex organic structures, including pharmaceuticals, liquid crystals, and self-assembled monolayers. The presence of two distinct functional groups—a primary alcohol and a terminal bromide—on a long aliphatic chain imparts unique physicochemical properties that are exploited in multistep synthetic pathways. However, the efficacy of these derivatives in subsequent reactions is contingent upon their purity. Common synthetic routes often result in a mixture of the desired product, unreacted starting materials, and side products with similar polarities, making purification a significant challenge.
This application note provides a comprehensive guide to the chromatographic purification of this compound and its derivatives. We will delve into the principles of chromatographic separation as applied to these long-chain compounds and present detailed, field-proven protocols for purification using both flash column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust and reproducible, ensuring the isolation of high-purity material essential for demanding research and development applications.
Understanding the Separation Challenge: The Physicochemical Landscape
The primary challenge in purifying this compound lies in the subtle differences in polarity between the target molecule and potential impurities. A common synthetic route involves the mono-bromination of 1,15-pentadecanediol.[1] In this process, the key impurities are typically the unreacted starting diol and the di-brominated side product, 1,15-dibromopentadecane.
| Compound | Structure | Polarity |
| 1,15-Pentadecanediol | HO-(CH₂)₁₅-OH | High |
| This compound | Br-(CH₂)₁₅-OH | Intermediate |
| 1,15-Dibromopentadecane | Br-(CH₂)₁₅-Br | Low |
The long C₁₅ alkyl chain dominates the molecule's character, rendering all three compounds relatively non-polar. However, the presence of the hydroxyl and bromide functional groups provides the necessary polarity differences to enable chromatographic separation. The diol is the most polar, the di-bromide the least polar, and the desired mono-bromo-alcohol possesses an intermediate polarity. Our purification strategy will exploit these differences.
Workflow for Chromatographic Purification
A systematic approach is crucial for developing an effective purification protocol. The workflow begins with Thin Layer Chromatography (TLC) to determine the optimal solvent system, followed by preparative separation using flash column chromatography. For applications requiring the highest purity, a final polishing step using HPLC is recommended.
Caption: A streamlined workflow for the purification of this compound derivatives.
Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
TLC is an indispensable tool for rapidly scouting for an effective mobile phase for column chromatography.[2] The goal is to find a solvent system that provides good separation between the desired product and its major impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[3]
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.[4] Gently draw a pencil line about 1 cm from the bottom of the plate to mark the origin.
-
Sample Preparation: Prepare dilute solutions (approx. 1% w/v) of the crude reaction mixture and, if available, pure starting material and product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solutions onto the origin line, keeping the spots small and well-separated.
-
Developing the Chromatogram:
-
Prepare a developing chamber with a small amount of the chosen eluent. A piece of filter paper can be placed in the chamber to ensure solvent vapor saturation.
-
A good starting eluent for long-chain alcohols is a mixture of a non-polar and a moderately polar solvent. Based on literature for similar compounds, a hexane/ethyl acetate or hexane/ethanol system is a promising starting point.[5]
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots. Since this compound and its related compounds are not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol functional group. Alternatively, a p-anisaldehyde stain followed by gentle heating will visualize the spots.
-
-
Interpretation: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will show distinct spots for the diol (lowest Rƒ), the desired bromo-alcohol (intermediate Rƒ), and the di-bromide (highest Rƒ).
Data Presentation: TLC Solvent System Scouting
| Eluent System (Hexane:Ethyl Acetate) | Rƒ (1,15-Pentadecanediol) | Rƒ (this compound) | Rƒ (1,15-Dibromopentadecane) | Observations |
| 9:1 | ~0.1 | ~0.3 | ~0.8 | Good separation, ideal for column chromatography. |
| 8:2 | ~0.2 | ~0.5 | ~0.9 | Compounds move too fast, less separation. |
| 9.5:0.5 | ~0.05 | ~0.15 | ~0.6 | Compounds move too slowly. |
Part 2: Flash Column Chromatography for Bulk Purification
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of organic compounds.[3] The choice of stationary phase is critical; silica gel is the most common for normal-phase chromatography of polar and moderately polar compounds.
Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size (a column diameter to length ratio of 1:10 to 1:20 is generally effective).
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent from the TLC optimization (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or a nitrogen line to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: Step-by-step workflow for flash column chromatography.
Part 3: High-Performance Liquid Chromatography (HPLC) for High-Purity Polishing
For applications demanding the highest purity, such as in the development of pharmaceutical intermediates, a final purification step by HPLC is often necessary. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is well-suited for the separation of long-chain aliphatic compounds.[6]
Principles of RP-HPLC Separation
In RP-HPLC, separation is based on the differential partitioning of the analytes between the non-polar stationary phase (typically C18-bonded silica) and the polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).[7] Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds are more soluble in the mobile phase and elute earlier. Therefore, for our mixture, the expected elution order would be: 1,15-Pentadecanediol (earliest), this compound, and 1,15-Dibromopentadecane (latest).
Protocol: Preparative RP-HPLC
-
Column and Mobile Phase Selection:
-
Column: A C18 column is the standard choice for RP-HPLC. For preparative work, a column with a larger internal diameter (e.g., >10 mm) is required.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is a common starting point for method development.
-
-
Method Development:
-
Begin with an analytical-scale C18 column to optimize the separation.
-
Start with a gradient of 50:50 Water:ACN, progressing to 100% ACN over 20-30 minutes.
-
Monitor the elution profile using a suitable detector. As these compounds lack a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is ideal. A UV detector at a low wavelength (~200-210 nm) may also be used, but with lower sensitivity.
-
-
Preparative Run:
-
Once the analytical method is optimized, scale up to the preparative column.
-
Dissolve the partially purified product from the column chromatography in a suitable solvent (e.g., methanol or ACN).
-
Inject the sample and run the preparative HPLC method.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (ACN) by rotary evaporation.
-
If the product is not soluble in the remaining water, it can be extracted with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the highly purified product.
-
Data Presentation: Representative HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | ELSD or UV at 205 nm |
| Injection Volume | 10 µL |
Conclusion
The successful purification of this compound and its derivatives is readily achievable through a systematic chromatographic approach. By leveraging the subtle polarity differences between the target molecule and its common synthetic impurities, high-purity material can be obtained. TLC serves as an efficient tool for method development, guiding the selection of an optimal eluent for preparative-scale flash column chromatography. For applications requiring the highest degree of purity, RP-HPLC provides a powerful final polishing step. The protocols detailed in this application note provide a robust framework for researchers to obtain high-quality this compound derivatives, thereby enabling the advancement of their research and development endeavors.
References
-
Christie, W. W. (n.d.). Thin-Layer Chromatography of Lipids. AOCS Lipid Library. Retrieved from [Link]
-
Kang, S.-K., Kim, W.-S., & Moon, B.-H. (1985). An Effective Method for the Preparation of ω-Bromoalkanols from α,ω-Diols. Synthesis, 1985(12), 1161–1162. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
Sources
- 1. An Effective Method for the Preparation of ω-Bromoalkanols from α,ω-Diols - Lookchem [lookchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Accelerating the discovery of alkyl halide-derived natural products using halide depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15-Bromopentadecan-1-ol as a Versatile Precursor for the Synthesis of Long-Chain Esters
Introduction
Long-chain esters are a critical class of molecules with diverse applications, ranging from advanced drug delivery systems and high-performance lubricants to fragrances and pheromones. Their utility is intrinsically linked to their bifunctional nature, possessing a long, lipophilic alkyl chain and a polar ester group. 15-Bromopentadecan-1-ol is an exceptionally useful bifunctional precursor for the synthesis of these valuable compounds. Its structure, featuring a primary alcohol at one terminus and a primary bromide at the other, allows for selective chemical transformations to build a wide array of complex, long-chain ester derivatives.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It will delve into the strategic synthesis of long-chain esters from this compound, elucidating the underlying chemical principles and offering step-by-step methodologies for practical implementation in a laboratory setting.
Strategic Considerations for Synthesis
The dual functionality of this compound presents both an opportunity and a challenge. The key to a successful synthesis lies in the selective reaction of either the hydroxyl or the bromide group. This selectivity can be achieved through careful selection of reagents and reaction conditions.
Pathway 1: Esterification of the Hydroxyl Group
This is the most direct route to forming a long-chain ester. The hydroxyl group of this compound can be esterified with a carboxylic acid or its derivative. This approach is ideal when the final product requires a terminal bromide for subsequent modifications, such as the introduction of a targeting moiety in a drug delivery conjugate.
Pathway 2: Nucleophilic Substitution at the Bromide Terminus
Alternatively, the bromide can be displaced by a carboxylate nucleophile. This approach is advantageous when the desired ester is formed from a readily available halo-acid and a long-chain alcohol is not easily accessible. This method often employs phase-transfer catalysis to facilitate the reaction between the ionic carboxylate and the organic-soluble haloalcohol.
Experimental Protocols
Protocol 1: Synthesis of 15-Bromopentadecyl Palmitate via Fischer Esterification
This protocol details the direct esterification of the hydroxyl group of this compound with palmitic acid, a common long-chain fatty acid. This method is a classic example of Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction.[1]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 307.32 | 3.07 g | 0.01 |
| Palmitic Acid | 256.42 | 2.82 g | 0.011 |
| Toluene | - | 50 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |
| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexane | - | - | - |
| Ethyl Acetate | - | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (3.07 g, 0.01 mol), palmitic acid (2.82 g, 0.011 mol), and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acidic catalyst and remove any unreacted palmitic acid.
-
Wash the organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 15-bromopentadecyl palmitate.
Causality Behind Experimental Choices:
-
Excess Palmitic Acid: A slight excess of the carboxylic acid is used to drive the equilibrium towards the product side.
-
Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield.[1]
-
p-Toluenesulfonic Acid: This strong acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
-
Aqueous Work-up: The washing steps are essential to remove the catalyst and any unreacted starting materials, simplifying the final purification.
Visualization of the Workflow:
Br-(CH₂)₁₅-OH + R-COO⁻Na⁺ --(PTC)--> R-COO-(CH₂)₁₅-OH + NaBr
Caption: Mechanism of Phase-Transfer Catalyzed Esterification.
Characterization of Long-Chain Esters
The successful synthesis of long-chain esters must be confirmed by appropriate analytical techniques.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Appearance of a strong C=O stretching band around 1735-1750 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol. |
| ¹H NMR Spectroscopy | A characteristic triplet around 4.05 ppm corresponding to the -CH₂- protons adjacent to the ester oxygen. Signals corresponding to the long alkyl chains. |
| ¹³C NMR Spectroscopy | A signal for the ester carbonyl carbon around 174 ppm. A signal for the carbon adjacent to the ester oxygen around 65 ppm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the chromatogram corresponding to the pure product. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Applications in Drug Development
Long-chain esters derived from this compound are of significant interest in drug development, particularly in the field of drug delivery. The long alkyl chain can be incorporated into lipid-based delivery systems such as liposomes and solid lipid nanoparticles, enhancing drug loading and stability. The terminal functional group (either the remaining bromide or a group introduced via the ester linkage) can be used to attach targeting ligands or for further conjugation.
Safety and Handling
This compound and the resulting long-chain esters should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of long-chain esters. By carefully selecting the synthetic strategy and reaction conditions, researchers can selectively functionalize either the hydroxyl or the bromide group to create tailored molecules for various applications, from materials science to drug delivery. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these important compounds.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Wang, M.; et al. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Processes2019 , 7(10), 711. [Link]
-
GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
- A process for preparing a mixture of cetyl myristate and cetyl palmitate.
-
The Science Behind Cetyl Palmitate: Understanding Its Role as a Natural Ester Emollient. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How to Synthesize Wax Esters? Three Synthetic Routes. Clinical Research News. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
CETYL PALMITATE. Ataman Kimya. [Link]
-
reaction between acyl chlorides and water, alcohols or phenol. Chemguide. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]
-
Direct Esterification of Long Chain Acids and Long Chain Alcohols. ResearchGate. [Link]
-
Evaluation of esterification routes for long chain cellulose esters. PubMed Central. [Link]
-
Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY. National Institutes of Health. [Link]
-
n-DODECYL BROMIDE. Organic Syntheses Procedure. [Link]
-
phenacyl bromide. Organic Syntheses Procedure. [Link]
-
Acetyl bromide. ResearchGate. [Link]
- Process for the synthesis of rocuronium bromide.
- Method for synthesizing 17S-pancuronium bromide.
-
Biodiesel synthesis from the esterification of free fatty acids and alcohol catalyzed by long-chain Brønsted acid ionic liquid. ResearchGate. [Link]
-
Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125. ResearchGate. [Link]
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Application Notes & Protocols: Screening 15-Bromopentadecan-1-ol for Enzyme Inhibition Activity
Abstract
This comprehensive guide is designed for researchers, scientists, and drug development professionals interested in evaluating the enzyme inhibitory potential of 15-Bromopentadecan-1-ol. Given its long-chain aliphatic and terminal bromo-alkanol structure, this molecule presents an interesting candidate for interaction with enzymes involved in lipid metabolism. This document provides a foundational framework, detailing the principles of enzyme inhibition and offering specific, step-by-step protocols for screening this compound against key enzyme classes: lipases, esterases, and fatty acid synthase (FASN). The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring technical accuracy and reproducibility.
Introduction: The Rationale for Screening this compound
This compound is a long-chain haloalkanol. While specific data on its biological activity is not extensively documented in public literature[1][2][3][4], its structural features—a 15-carbon aliphatic chain—suggest a potential interaction with enzymes that process hydrophobic substrates, such as lipids. The presence of a terminal hydroxyl group and a bromine atom could facilitate interactions within an enzyme's active or allosteric sites.
Long-chain fatty aldehydes, structurally related to this compound, have demonstrated antimicrobial activity, indicating that such aliphatic compounds can exert biological effects[5]. Enzymes involved in lipid metabolism, such as lipases, esterases, and fatty acid synthase (FASN), are logical primary targets for screening due to their roles in processing fatty acids and their derivatives.[6] Inhibition of these enzymes has significant therapeutic implications in various diseases, including metabolic disorders, cancer, and infectious diseases.[7][8]
This guide provides the theoretical background and practical protocols to systematically investigate the inhibitory effects of this compound on these enzyme classes.
Foundational Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9] Understanding the mechanism of inhibition is crucial for drug development. Inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds with the enzyme.[10]
Key types of reversible inhibition include: [10][11]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This can be overcome by increasing substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with different affinities.
The initial goal of a screening assay is to determine if a compound exhibits inhibitory activity and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]
Workflow for Screening Novel Inhibitors
The general workflow for screening a novel compound like this compound for enzyme inhibition is a systematic process.
Caption: General workflow for enzyme inhibition screening.
Protocol 1: Lipase Inhibition Assay
Lipases are enzymes that hydrolyze triglycerides into glycerol and free fatty acids. A common and robust method for measuring lipase activity is a colorimetric assay using p-nitrophenyl palmitate (pNPP) as a substrate.[13][14]
Principle
Porcine pancreatic lipase (or another suitable lipase) hydrolyzes the substrate pNPP to produce p-nitrophenol, which has a yellow color and can be quantified by measuring its absorbance at 405-415 nm.[13][14][15] The rate of p-nitrophenol formation is proportional to lipase activity. The presence of an inhibitor will decrease this rate.
Materials and Reagents
-
Purified porcine pancreatic lipase (e.g., Sigma-Aldrich, L3126)
-
This compound
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0)[16]
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 410 nm[13]
Step-by-Step Protocol
-
Reagent Preparation:
-
Lipase Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes. A starting point could be 1 mg/mL.[14]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Inhibitor Dilutions: From the stock, prepare a series of dilutions in DMSO. Then, dilute these into the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
Substrate Solution: Prepare the pNPP substrate solution. Due to its poor water solubility, it should first be dissolved in a small amount of isopropanol and then emulsified in the assay buffer containing a detergent like sodium deoxycholate. A typical reaction buffer could be 50 mM sodium phosphate, 5 mM sodium deoxycholate, and 10% isopropanol at pH 8.0.[13]
-
-
Assay Setup (96-well plate): [13][15]
-
Blank Wells: Add assay buffer and substrate, but no enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.
-
Control Wells (100% Activity): Add the lipase solution and the vehicle used for the inhibitor (e.g., DMSO in assay buffer).
-
Test Wells: Add the lipase solution and the various dilutions of this compound.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Add 100 µL of the pNPP substrate solution to all wells to start the reaction. The total volume should be 200 µL.[13]
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes at 37°C.[13] Alternatively, take an initial reading and a final reading after a fixed incubation time within the linear range of the reaction.
-
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[15]
Protocol 2: Esterase Inhibition Assay
Esterases are a broad class of enzymes that hydrolyze esters. A versatile colorimetric assay for esterase activity uses 2-naphthyl acetate as a substrate.[17]
Principle
An esterase cleaves 2-naphthyl acetate to produce 2-naphthol. The liberated 2-naphthol then reacts with a diazonium salt, such as Fast Blue B, to form a stable colored azo dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the esterase activity.[17]
Materials and Reagents
-
Esterase enzyme (e.g., from porcine liver)
-
This compound
-
2-Naphthyl acetate
-
Fast Blue B salt
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetone or ethanol
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Esterase Solution: Prepare a working solution of esterase in phosphate buffer.
-
Inhibitor Stock and Dilutions: Prepare as described in the lipase assay protocol.
-
Substrate Solution: Prepare a stock solution of 2-naphthyl acetate in acetone or ethanol, then dilute to the final working concentration in phosphate buffer.[17]
-
Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in distilled water or buffer immediately before use.[17]
-
-
Assay Setup (96-well plate):
-
Set up Blank, Control, and Test wells as described previously.
-
-
Pre-incubation:
-
Add enzyme and inhibitor (or vehicle) to the appropriate wells.
-
Pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes to allow for enzyme-inhibitor interaction.[17]
-
-
Reaction Initiation and Measurement:
-
Add the 2-naphthyl acetate substrate solution to each well to start the reaction.
-
Immediately add the Fast Blue B salt solution to each well.[17]
-
Measure the absorbance at the wavelength of maximum absorbance for the formed azo dye (typically between 500-600 nm, should be determined empirically) at regular intervals.[17]
-
Data Analysis
Data analysis is performed similarly to the lipase assay: calculate the reaction rate, determine the percentage of inhibition for each inhibitor concentration, and plot the results to find the IC50 value.[17]
Protocol 3: Fatty Acid Synthase (FASN) Inhibition Assay
FASN is a multi-enzyme complex that synthesizes fatty acids.[6][7] Its activity is commonly measured using a spectrophotometric assay that monitors the consumption of the co-factor NADPH at 340 nm.[18]
Principle
The synthesis of fatty acids by FASN is a reductive process that requires NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to FASN activity. An inhibitor will slow down the rate of NADPH consumption.[19]
Materials and Reagents
-
Purified FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.5-7.6)[18][19]
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare stock solutions of FASN, Acetyl-CoA, Malonyl-CoA, and NADPH in the appropriate buffer. Keep on ice.
-
Prepare inhibitor stock and dilutions as described previously.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, combine the FASN enzyme, phosphate buffer, acetyl-CoA, NADPH, and the inhibitor (this compound) or vehicle (DMSO).[7][19]
-
Allow the mixture to pre-incubate at 37°C for a defined period (e.g., 5-30 minutes). Some FASN inhibitors are slow-binding, requiring a longer pre-incubation time to exert their effect.[19]
-
-
Reaction Initiation:
-
Initiate the reaction by adding malonyl-CoA.[19]
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis
-
Calculate FASN Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Determine Inhibition and IC50: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value as described in the previous protocols.
Determining the Mechanism of Inhibition
If this compound shows significant inhibitory activity, further kinetic studies can elucidate the mechanism of inhibition.[10] This is typically done by measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines on this plot helps identify the mode of inhibition.[10]
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
Summary of Experimental Parameters
| Parameter | Lipase Assay | Esterase Assay | FASN Assay |
| Enzyme Source | Porcine Pancreatic Lipase | Porcine Liver Esterase | Purified FASN |
| Substrate | p-Nitrophenyl palmitate (pNPP) | 2-Naphthyl acetate | Acetyl-CoA, Malonyl-CoA |
| Co-factor | None | None | NADPH |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Spectrophotometric (UV Abs) |
| Wavelength | 405-415 nm | ~500-600 nm | 340 nm |
| Measurement | Increase in Absorbance | Increase in Absorbance | Decrease in Absorbance |
| Typical Buffer pH | 8.0 | 7.4 | 6.5 - 7.6 |
| Temperature | 37°C | 37°C | 37°C |
Conclusion and Future Directions
This document provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By focusing on lipid-metabolizing enzymes, these protocols offer a targeted approach to screening. Positive results from these assays would warrant further investigation, including mechanism-of-action studies, specificity profiling against other enzymes, and eventual validation in cell-based models. These foundational assays are a critical first step in uncovering the potential biological and therapeutic value of novel chemical entities.
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Tkadlec, J., & Kuta Smatanova, I. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Pharmaceutical Sciences, 1(2). Retrieved from [Link]
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Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). Retrieved from [Link]
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Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Retrieved from [Link]
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Lee, H., et al. (2021). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites, 11(10), 661. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 10: Enzyme Kinetics. Retrieved from [Link]
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Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. Retrieved from [Link]
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ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
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Cantù, C., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 8(1), 12. Retrieved from [Link]
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Jayaraman, S., et al. (2016). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Journal of Cancer Research and Therapeutics, 12(2), 856–862. Retrieved from [Link]
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Soda, K., et al. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114–1117. Retrieved from [Link]
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Chen, Y., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Chemical Biology, 10(1), 1–18. Retrieved from [Link]
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Zheng, Y. J., & Bruice, T. C. (1997). A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Proceedings of the National Academy of Sciences, 94(22), 11881–11886. Retrieved from [Link]
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Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(18), 5949. Retrieved from [Link]
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Ceruso, M., et al. (2021). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 10(1), 9325. Retrieved from [Link]
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Application Notes and Protocols for Self-Assembled Monolayers of 15-Bromopentadecan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 15-Bromopentadecan-1-ol in Surface Engineering
The engineering of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices to nanoelectronics. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the physicochemical properties of interfaces.[1] The molecule at the heart of this guide, this compound, is a bifunctional long-chain alkane that presents a unique opportunity for creating highly functionalized and reactive surfaces.
This molecule possesses two distinct terminal functionalities: a hydroxyl (-OH) group and a bromo (-Br) group, separated by a fifteen-carbon alkyl chain. This architecture allows for strategic surface attachment and subsequent chemical modification. The hydroxyl group can serve as a robust anchor to a variety of metal oxide surfaces, such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂), which are prevalent in biomedical implants and electronics.[2] The terminal bromine atom, on the other hand, acts as a latent reactive site, readily available for post-assembly modification via nucleophilic substitution reactions.[3][4] This dual-personality enables the creation of SAMs with a "protected" reactive surface that can be activated on demand for the covalent immobilization of biomolecules, drugs, or other moieties of interest.
This guide provides a comprehensive overview of the principles and protocols for the formation, characterization, and functionalization of SAMs using this compound. The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.
Part 1: Formation of this compound Self-Assembled Monolayers
The formation of a well-ordered SAM is a critical first step and is dependent on pristine substrate preparation and controlled deposition conditions. The hydroxyl headgroup of this compound has a strong affinity for hydroxylated surfaces, making metal oxides ideal substrates.[5] The long alkyl chain promotes a high degree of order through van der Waals interactions, leading to a densely packed monolayer.
Substrate Preparation: The Foundation of a High-Quality SAM
A clean and appropriately functionalized substrate is paramount for the formation of a uniform and stable SAM.[6][7] The protocols below detail the preparation of two common and relevant substrates: silicon dioxide (silicon wafers with a native oxide layer) and titanium dioxide.
Protocol 1.1.1: Cleaning of Silicon Wafers with Native Oxide (SiO₂)
-
Initial Cleaning: Place silicon wafer pieces in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally deionized (DI) water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 v/v ratio in a glass beaker. The solution is highly exothermic.
-
Immerse the cleaned wafers in the piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface.
-
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and then dry under a stream of high-purity nitrogen gas.
-
Plasma Treatment (Optional but Recommended): Place the dried wafers in a plasma cleaner and treat with oxygen plasma for 5-10 minutes to ensure complete removal of any adventitious organic contaminants and to maximize surface hydroxylation.
Protocol 1.1.2: Cleaning of Titanium Dioxide (TiO₂) Surfaces
-
Initial Cleaning: Sonicate the TiO₂ substrate for 15 minutes each in acetone, isopropanol, and DI water.
-
UV-Ozone Treatment: Place the cleaned substrate in a UV-Ozone cleaner for 15-20 minutes. This will remove organic contaminants and generate a hydroxylated surface.
-
Rinsing and Drying: Rinse the substrate with DI water and dry with a stream of high-purity nitrogen.
Self-Assembly Protocol
The self-assembly process is typically carried out from a dilute solution of the molecule in an appropriate solvent.
Protocol 1.2.1: Formation of this compound SAM
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol or toluene. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Immersion: Immediately immerse the freshly cleaned and hydroxylated substrates (SiO₂ or TiO₂) into the prepared solution. To minimize contamination, each substrate should be in its own container.[6]
-
Incubation: Seal the containers and allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers. To minimize oxidation, it is good practice to backfill the container with an inert gas like nitrogen or argon.[7]
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Final Rinse and Dry: Perform a final rinse with a solvent like ethanol and then dry the substrates under a gentle stream of high-purity nitrogen.
-
Storage: Store the SAM-coated substrates in a clean, dry environment, preferably in a desiccator or under an inert atmosphere, until further use.[7]
Diagram 1: Workflow for the Formation of a this compound SAM
Sources
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- 5. lee.chem.uh.edu [lee.chem.uh.edu]
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- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Application Notes & Protocols: Functionalization of Surfaces with 15-Bromopentadecan-1-ol for Biomedical Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of various substrates using the bifunctional molecule, 15-Bromopentadecan-1-ol. The long C15 alkyl chain facilitates the formation of well-ordered and stable self-assembled monolayers (SAMs), while the terminal hydroxyl (-OH) and bromo (-Br) groups offer versatile anchor points for covalent attachment to surfaces and subsequent immobilization of biomolecules. We present detailed, field-proven protocols for modifying common biomedical substrates such as silicon/glass and gold. Furthermore, this guide explains the underlying chemical principles, provides in-depth characterization methodologies, and discusses potential biomedical applications, from biosensor development to creating anti-fouling surfaces for medical implants.
Introduction: The Strategic Advantage of Bifunctional Linkers
The interface between a synthetic material and a biological environment is a critical determinant of performance in biomedical applications.[1] Controlling this interface at the molecular level allows for the precise engineering of surface properties like wettability, protein adsorption, and cellular adhesion.[2] this compound is a strategic choice for surface modification due to its dual chemical functionalities. The terminal hydroxyl group serves as a reactive handle for conversion into a silane, enabling covalent attachment to oxide surfaces like silicon and glass. Alternatively, it can be converted to a thiol for robust self-assembly on gold surfaces.[3] The long pentadecyl chain promotes the formation of densely packed, organized monolayers, which are crucial for minimizing non-specific interactions and presenting the terminal functional group—in this case, bromine—in a consistent and accessible manner.[4][5] This terminal alkyl bromide is a versatile electrophile, readily undergoing nucleophilic substitution reactions with common functional groups found in biomolecules, such as the primary amines of lysine or the thiols of cysteine, enabling their stable, covalent immobilization.[6][7][8]
This guide will detail the necessary chemical transformations of this compound and provide step-by-step protocols for creating functionalized surfaces, their characterization, and their use in biomedical applications.
Pre-functionalization Chemistry: Preparing the Molecular Toolkit
This compound in its native form is not directly reactive with silicon or gold surfaces under standard conditions. It must first be converted into a molecule with a suitable headgroup. Here we detail the synthesis of two key derivatives.
Synthesis of (15-Bromopentadecyl)trichlorosilane for Silicon/Glass Surfaces
The hydroxyl group of this compound can be converted into a highly reactive trichlorosilyl group. This group readily hydrolyzes in the presence of trace water to form silanols, which then condense with the hydroxyl groups on a silicon or glass surface to form stable Si-O-Si covalent bonds.
-
Reaction Principle: The reaction of an alcohol with a chlorinating agent like thionyl chloride (SOCl₂) can produce an alkyl chloride, which can then be reacted with a silicon source. A more direct and common industrial method for producing trichlorosilanes involves the reaction of an alkyl chloride with silicon metal in the presence of a catalyst, or the reaction of an alkene with trichlorosilane (hydrosilylation). For a laboratory-scale synthesis from the alcohol, a common route involves conversion to the alkene followed by hydrosilylation, or conversion to the alkyl chloride followed by reaction with a silicon source. A simplified conceptual pathway involves direct reaction with a silicon-containing reactant like tetrachlorosilane in the presence of a reducing agent, although this is a specialized reaction. The most established method for creating alkyltrichlorosilanes is the direct reaction of technical grade silicon with hydrogen chloride.[9][10]
Synthesis of 15-Bromo-1-pentadecanethiol for Gold Surfaces
To functionalize gold surfaces, the hydroxyl group is converted into a thiol (-SH). The sulfur atom has a strong affinity for gold and will spontaneously form a stable Au-S bond, driving the self-assembly of the molecules into a dense monolayer.[3]
-
Reaction Principle: A common and effective method for converting an alcohol to a thiol is via its tosylate or mesylate intermediate, followed by substitution with a thiolating agent like sodium hydrosulfide or thiourea. A direct conversion of the alkyl bromide end (if starting from a di-bromo alkane) is also common. Given our starting material, we first convert the alcohol to a better leaving group (e.g., tosylate) and then substitute with a sulfur nucleophile. A more direct conversion from the alcohol can be achieved using reagents like Lawesson's reagent or P₂S₅, but this can have side reactions. The reaction of an alkyl halide (our bromo- end) with sodium hydrosulfide is a direct and common approach to preparing thiols.[11]
Experimental Protocols: From Substrate to Functionalized Surface
Protocol 1: Functionalization of Silicon/Glass with (15-Bromopentadecyl)trichlorosilane
This protocol details the formation of a bromine-terminated self-assembled monolayer on silicon or glass substrates.
Materials:
-
Silicon wafers or glass slides
-
(15-Bromopentadecyl)trichlorosilane (synthesized as per section 2.1)
-
Anhydrous Toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Spin coater or deposition vessel
-
Oven
-
Fume hood
-
Glassware for cleaning and reaction
Step-by-Step Methodology:
-
Substrate Cleaning and Activation (Critical Step):
-
a. Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
b. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
c. Prepare Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 ratio (Extreme Caution: Piranha solution is highly corrosive and reacts violently with organic materials ).
-
d. Immerse the substrates in the Piranha solution for 30 minutes to remove residual organics and hydroxylate the surface. The surface should become highly hydrophilic.
-
e. Rinse copiously with DI water and dry completely with nitrogen. For best results, bake the substrates in an oven at 120°C for 30 minutes to remove any adsorbed water.[12]
-
-
Silanization Reaction (Vapor or Solution Phase):
-
Solution Phase Deposition:
-
a. In a controlled, low-humidity environment (e.g., a glovebox), prepare a 1% (v/v) solution of (15-Bromopentadecyl)trichlorosilane in anhydrous toluene.
-
b. Immerse the cleaned, dry substrates in the silane solution. The presence of a small amount of water is necessary for the reaction to proceed, which is usually present on the hydroxylated surface.[5]
-
c. Allow the reaction to proceed for 1-2 hours at room temperature. Longer times can sometimes lead to multilayer formation.[13]
-
-
Vapor Phase Deposition (for more uniform monolayers):
-
a. Place cleaned, dry substrates in a vacuum desiccator.
-
b. Place a small vial containing a few drops of (15-Bromopentadecyl)trichlorosilane inside the desiccator, ensuring it is not in contact with the substrates.
-
c. Evacuate the desiccator to a moderate vacuum and then isolate it. The silane will vaporize and deposit on the substrates.
-
d. Leave for 2-4 hours at room temperature.
-
-
-
Post-Reaction Rinsing and Curing:
-
a. Remove the substrates from the silane solution or vapor chamber.
-
b. Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) molecules. Sonication for 1-2 minutes during this step can be beneficial.[14]
-
c. Rinse with isopropanol and dry with nitrogen.
-
d. Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes. This step drives the formation of a stable, cross-linked siloxane network on the surface.[12][15]
-
Workflow for Silanization of Silicon/Glass Surfaces
Caption: Workflow for creating a bromine-terminated surface via silanization.
Protocol 2: Functionalization of Gold with 15-Bromo-1-pentadecanethiol
This protocol describes the formation of a bromine-terminated SAM on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
15-Bromo-1-pentadecanethiol (synthesized as per section 2.2)
-
Absolute Ethanol
-
DI water
-
Nitrogen gas
Equipment:
-
Deposition vessel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Substrate Cleaning:
-
a. Thoroughly rinse the gold substrate with ethanol, then DI water.
-
b. Dry the substrate under a stream of high-purity nitrogen.
-
c. For optimal results, treat the substrate with UV-Ozone for 15-20 minutes immediately before use to remove any organic contaminants.
-
-
SAM Formation:
-
a. Prepare a 1-5 mM solution of 15-Bromo-1-pentadecanethiol in absolute ethanol.
-
b. Immerse the cleaned gold substrate into the thiol solution.
-
c. Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing:
-
a. Remove the substrate from the thiol solution.
-
b. Rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
c. Dry under a stream of nitrogen. The surface is now ready for characterization or further use.
-
Surface Characterization: Validating the Functionalization
Successful surface modification must be confirmed through analytical techniques.[13]
Contact Angle Goniometry
This technique measures the wettability of the surface. A clean, hydroxylated silicon/glass surface is highly hydrophilic (water contact angle <10°). After successful silanization with the long alkyl chain molecule, the surface should become significantly more hydrophobic.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.[16] It is used to confirm the presence of the monolayer and its terminal functionality.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflection (ATR) mode, can identify the chemical bonds present on the surface.[4] For alkylsiloxane monolayers, characteristic peaks for C-H stretching and Si-O-Si bonds can be observed.[1]
| Technique | Unmodified Substrate | Expected Result After Functionalization | Reference |
| Contact Angle (Silicon/Glass) | Highly hydrophilic (<10°) | Hydrophobic (90-110°) | [17] |
| Contact Angle (Gold) | Moderately hydrophilic (~40-70°) | Moderately hydrophobic (~70-80°) | [2][18] |
| XPS (Si/Glass or Au) | No Br signal | Presence of Br 3d peak (~70 eV) | [19][20] |
| FTIR-ATR (on Silicon) | Si-OH stretches | Appearance of C-H stretching peaks (~2850-2960 cm⁻¹) and Si-O-Si network peaks | [1][4] |
Troubleshooting Common Issues in Silanization
| Problem | Potential Cause | Solution | Reference |
| Patchy or Uneven Coating | Inadequate cleaning; insufficient surface hydroxylation. | Use a rigorous cleaning protocol (Piranha/Plasma). Ensure the substrate is completely dry before silanization. | [15] |
| Low Hydrophobicity | Incomplete reaction; degraded silane reagent. | Extend reaction time or slightly increase temperature. Use fresh, high-quality silane stored under inert atmosphere. | [12][13] |
| Silane Aggregates on Surface | Excess water in solvent or on surface, leading to silane polymerization in solution. | Use anhydrous solvents. Perform the reaction in a controlled, low-humidity environment. | [15] |
| Layer Instability | Incomplete curing; exposure to harsh basic conditions. | Ensure proper curing step (110-120°C) to form a stable siloxane network. Silane layers can be unstable in high pH buffers. | [5][21] |
Biomedical Applications: The Bromo-Terminus as a Gateway
The true utility of these bromine-terminated surfaces lies in their ability to act as a platform for the covalent immobilization of biomolecules.[8] The terminal alkyl bromide is an electrophilic site that can react with nucleophiles on proteins, peptides, or nucleic acids.
Covalent Immobilization of Proteins
-
Mechanism: The primary amine groups of lysine residues or the thiol groups of cysteine residues on a protein's surface can act as nucleophiles, displacing the bromide ion in an S_N2 reaction to form a stable carbon-nitrogen or carbon-sulfur bond.[3][6][22] This covalent linkage is much more robust than physical adsorption.[17]
Diagram of Biomolecule Immobilization
Caption: Covalent attachment of a protein via nucleophilic attack by a lysine residue.
Protocol 3: Immobilization of a Generic Protein (e.g., BSA)
-
Prepare the bromine-functionalized substrate as per Protocol 1 or 2.
-
Prepare a solution of the protein (e.g., 1 mg/mL Bovine Serum Albumin - BSA) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Immerse the functionalized substrate in the protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction can be slow, and conditions may need optimization for specific proteins.[23]
-
Remove the substrate and rinse thoroughly with buffer and then DI water to remove any non-covalently bound protein.
-
Dry under a gentle stream of nitrogen. The success of immobilization can be confirmed by XPS (increase in N 1s signal) or specific assays for the protein's function.
Potential Applications
-
Biosensors: Covalently attaching antibodies, enzymes, or DNA probes to a sensor surface creates a highly specific and stable sensing element.[19]
-
Anti-Fouling Surfaces: The long alkyl chains can be used as a base layer for grafting polymers like polyethylene glycol (PEG), which resist non-specific protein adsorption, a critical feature for medical implants.[2]
-
Tissue Engineering: Immobilizing cell adhesion peptides (like RGD) can promote specific cell attachment and growth on scaffolds.[19]
-
Drug Delivery: The surface can be used to anchor drug molecules for controlled release applications.
Conclusion
This compound is a powerful and versatile tool for the advanced functionalization of surfaces in biomedical research. By following the detailed protocols for chemical modification, surface deposition, and characterization outlined in this guide, researchers can create robust, well-defined platforms with terminal bromine groups. These reactive surfaces serve as a launchpad for the covalent immobilization of a wide array of biomolecules, enabling the development of next-generation biosensors, biocompatible materials, and sophisticated drug delivery systems. The principles and troubleshooting advice provided herein are intended to empower scientists to achieve reproducible and reliable results in their surface engineering endeavors.
References
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- BenchChem. (n.d.).
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Fayer, M. D., et al. (2015). Structural Influences on the Fast Dynamics of Alkylsiloxane Monolayers on SiO2 Surfaces Measured with 2D IR Spectroscopy. Stanford University. [Link]
-
Spokoyny, A. M., et al. (n.d.). Arylation Chemistry for Bioconjugation. PMC - PubMed Central. [Link]
-
Espinosa Garavito, A. C. (n.d.). Bioconjugation Reactions of Thiols. Scribd. [Link]
-
Haensch, C., Hoeppener, S., & Schubert, U. S. (n.d.). Left: XPS spectra of the Br(3d) region of (a) bromine- and (b) azide-terminated SAM. Right. ResearchGate. [Link]
-
Lowe, A. B., & Sumerlin, B. S. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
-
Chandekar, A., & Whitten, J. E. (2006). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]
-
Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. American Chemical Society. [Link]
-
Changfu Chemical. (n.d.). Long-Chain Alkyl Silanes. Changfu Chemical. [Link]
-
Bouali, A., et al. (2023). Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. MDPI. [Link]
-
Liu, J., et al. (2021). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. [Link]
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Smykalla, L., et al. (n.d.). Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a... ResearchGate. [Link]
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Chandekar, A., et al. (2010). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. ResearchGate. [Link]
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BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences. [Link]
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Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. [Link]
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Reynolds, K. J., et al. (2024). XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source. ACS Publications. [Link]
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Hoffmann, H., et al. (1992). Structure of Alkylsiloxane Monolayers on Silicon Surfaces Investigated by External Reflection Infrared Spectroscopy. American Chemical Society. [Link]
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Kumar, A., & Whitesides, G. M. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]
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Kumar, A., & Whitesides, G. M. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
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Di Trocchio, S., et al. (2020). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. PMC - NIH. [Link]
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Thissen, H., & Gengenbach, T. (2010). Rapid radiation degradation in the XPS analysis of antibacterial coatings of brominated furanones. ResearchGate. [Link]
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Berron, S., et al. (n.d.). Site-specific protein immobilization by fusion to self-labeling tags.... ResearchGate. [Link]
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The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware. The Schlenk Line Survival Guide. [Link]
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Wasserman, S. R., et al. (1988). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC. [Link]
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Janssen, D., et al. (2012). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. ResearchGate. [Link]
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Jones, J. A., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]
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Harrick Scientific. (n.d.). ATR Spectroscopy of Thin Films on Silicon and Metallic Substrates. Harrick Scientific. [Link]
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Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
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Ferguson, G. S., & Whitesides, G. M. (n.d.). Self-assembled monolayers on polymer surfaces. Lehigh University. [Link]
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Kim, Y. H., et al. (n.d.). Fig. 2 Self-assembled monolayers (SAMs) and their contact angle (CA)... ResearchGate. [Link]
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Lee, W., et al. (2013). Protein immobilization techniques for microfluidic assays. AIP Publishing. [Link]
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DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. [Link]
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NIST. (n.d.). Pentadecane, 1-bromo-. NIST WebBook. [Link]
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Palmer, R. E., et al. (2007). Immobilisation of proteins by atomic clusters on surfaces. PubMed. [Link]
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Fischer, D. A., et al. (2005). Characterization of Protein Immobilization at Silver Surfaces by Near Edge X-ray Absorption Fine Structure Spectroscopy. Langmuir. [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the silicone prepolymer and the peaks corresponding.... ResearchGate. [Link]
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PubChem. (n.d.). 1-Bromopentadecane. NIH. [Link]
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Kim, M. (2015). Strategies in Protein Immobilization on a Gold Surface. Applied Science and Convergence Technology. [Link]
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Stepanov, G. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Russian Journal of Non-Ferrous Metals. [Link]
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Wikipedia. (n.d.). Trichlorosilane. Wikipedia. [Link]
- Google Patents. (n.d.). CN105645417A - Synthetic process for trichlorosilane.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 15-Bromopentadecan-1-ol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 15-Bromopentadecan-1-ol. Our focus is on the prevalent synthetic route starting from 1,15-pentadecanediol and addressing the common side reactions and purification challenges encountered in the laboratory. This document is structured to provide direct, actionable solutions to specific experimental issues.
Section 1: Core Synthesis Pathway and Mechanism
The selective monobromination of a long-chain α,ω-diol like 1,15-pentadecanediol presents a unique set of challenges, primarily centered on achieving high selectivity for the mono-substituted product over the di-substituted byproduct. The most common and effective method involves the reaction of the diol with hydrobromic acid (HBr), typically in a biphasic solvent system.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The alcohol's hydroxyl group is first protonated by the acid, converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and validated solutions.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a common issue stemming from several factors. Systematically diagnose the problem by considering:
-
Incomplete Conversion: A significant amount of starting diol may remain unreacted. This can be confirmed by TLC or GC-MS analysis. See Q2 for solutions.
-
Formation of Byproducts: The most common side products are 1,15-dibromopentadecane and high-molecular-weight ethers. Their formation directly consumes the starting material and desired product. See Q3 and Q4.
-
Sub-optimal Reaction Conditions: Using an inappropriate solvent or attempting to remove water azeotropically can dramatically reduce yield and selectivity.[1][2]
-
Loss During Workup/Purification: The product, being amphiphilic, can form emulsions during aqueous workup. Furthermore, improper selection of chromatography conditions can lead to poor separation and product loss.
Q2: My post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted 1,15-pentadecanediol. How can I drive the reaction to completion?
A2: The persistence of starting material is often due to reduced reactivity as the reaction progresses.
-
Probable Cause: The bromoalkanol product can act like a surfactant, forming aggregates or reverse micelles in nonpolar solvents like toluene.[2][3] These aggregates can sequester the polar hydroxyl groups, effectively shielding the remaining diol from the aqueous HBr phase and lowering the overall reaction rate.[1][2]
-
Solution 1: Optimize HBr Stoichiometry: While a slight excess of HBr is needed, a large excess can promote dibromination. Start with approximately 1.2-1.5 equivalents of HBr and monitor the reaction progress. Additional HBr may be required for longer chain diols to achieve full conversion.[2]
-
Solution 2: Increase Reaction Time/Temperature: These reactions can be slow, sometimes requiring extended heating (9-72 hours) under reflux to achieve high conversion.[1] Ensure the reaction is heated sufficiently (e.g., 105-110°C oil bath for a toluene/HBr system) to maintain a steady reflux.
-
Solution 3: Vigorous Stirring: In a biphasic system, efficient mixing is critical to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer if possible for larger-scale reactions.
Q3: I am isolating a significant fraction of 1,15-dibromopentadecane. How can I improve selectivity for the monobromo product?
A3: Formation of the dibromide is a result of over-reaction. The key to selectivity is exploiting the difference in reactivity between the starting diol and the monobromo alcohol product.
-
Probable Cause 1: Azeotropic Water Removal: Using a Dean-Stark trap to remove water, while seemingly logical to drive the reaction forward, is highly detrimental to selectivity.[1][2] Removing water increases the concentration of HBr in the organic phase and forces the less-reactive bromoalkanol to react, leading to a higher proportion of the dibromide.[1]
-
Solution 1: Do NOT Remove Water: The presence of the aqueous phase is crucial. The best results are obtained by simply refluxing the diol in a solvent like toluene with aqueous HBr without a Dean-Stark apparatus.[2]
-
Probable Cause 2: Incorrect Solvent Choice: Solvents play a critical role. While toluene is often preferred, highly nonpolar solvents like isooctane have been shown to increase the formation of the dibromide.[1]
-
Solution 2: Use Toluene: Toluene has been demonstrated to provide high yields (>90%) of the desired monobromoalkanol, likely due to the favorable phase properties and the aforementioned micelle-like aggregation that protects the product from further reaction.[1][2]
Q4: My purified product is contaminated with a high molecular weight impurity. What is it and how can I prevent it?
A4: This is almost certainly an ether byproduct, formed via intermolecular acid-catalyzed dehydration.
-
Probable Cause: Under acidic and hot conditions, two alcohol molecules (either the starting diol, the product, or one of each) can condense to form an ether, eliminating a molecule of water.[4][5]
-
Mechanism: An alcohol's hydroxyl group is protonated, forming a good leaving group (H₂O). A second alcohol molecule then acts as a nucleophile, attacking the protonated carbon and displacing water to form a protonated ether, which is then deprotonated.[5]
-
Prevention: While difficult to eliminate completely, its formation is minimized by using the minimum necessary acid concentration and reaction temperature required for the primary bromination reaction. Using aqueous HBr in a biphasic system, rather than anhydrous conditions with a strong dehydrating acid like H₂SO₄, helps suppress this side reaction.
-
Removal: The ether byproduct is typically less polar than the desired bromoalkanol but more polar than the dibromide. It can usually be separated effectively using silica gel column chromatography.
Caption: Key side reactions in this compound synthesis.
Q5: My reaction mixture turned a distinct yellow or brown color. What does this signify?
A5: This discoloration is a classic indicator of the formation of elemental bromine (Br₂).
-
Probable Cause: This occurs if the hydrobromic acid is oxidized. The most common culprit is the use of concentrated sulfuric acid (H₂SO₄) as a catalyst or in an attempt to generate HBr in situ from a bromide salt (e.g., NaBr). Concentrated H₂SO₄ is a strong oxidizing agent and will readily oxidize HBr to Br₂ and SO₂.[6][7]
-
2HBr + H₂SO₄ (conc) → Br₂ + SO₂ + 2H₂O[7]
-
-
Consequences: The formation of Br₂ is undesirable as it reduces the amount of available nucleophilic Br⁻ and can lead to unwanted side reactions.
-
Solution: Avoid using concentrated sulfuric acid in this reaction. If preparing HBr in situ is necessary, a non-oxidizing acid like phosphoric acid should be used instead. However, using commercially available 48% aqueous HBr is the most reliable and direct method.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for achieving high selectivity in monobromination? Based on comparative studies, toluene is an excellent choice. It facilitates a biphasic system with 48% aqueous HBr that yields high selectivity for the monobromoalkanol, often exceeding 90%, without the need for a phase-transfer catalyst.[1][2]
Q2: Can I use HBr generated in situ from NaBr and concentrated H₂SO₄? This is strongly discouraged. As detailed in Q5, concentrated sulfuric acid will oxidize a significant portion of the generated HBr to elemental bromine (Br₂), leading to lower yields and a complex mixture of byproducts.[6][7]
Q3: What are the recommended conditions for purifying this compound by column chromatography? Silica gel column chromatography is the standard method. The polarity differences between the starting diol (most polar), the desired product, the ether byproduct, and the dibromide (least polar) allow for effective separation. A gradient elution is often most effective. Start with a nonpolar solvent system like hexane/ethyl acetate (e.g., 20:1) and gradually increase the polarity to elute the components.[1]
Section 4: Recommended Experimental Protocol
This protocol is adapted from the highly successful method described by Chong et al., which emphasizes simplicity and high selectivity.[2]
Objective: To synthesize this compound from 1,15-pentadecanediol with high selectivity.
Materials:
-
1,15-Pentadecanediol (1.0 eq)
-
48% Aqueous Hydrobromic Acid (1.5 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,15-pentadecanediol (1.0 eq) and toluene (approx. 4 mL per gram of diol).
-
Addition of HBr: Add 48% aqueous HBr (1.5 eq) to the flask.
-
Reaction: Heat the two-phase mixture in an oil bath set to 105-110°C to achieve a steady reflux. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent and staining with potassium permanganate). The reaction may take 24 hours or longer. The product (bromoalkanol) will have an Rf value between the starting diol (lower Rf) and the dibromide byproduct (higher Rf).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with additional toluene.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing as needed) to separate the desired product from unreacted diol and byproducts.
Data Summary Table:
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 1,15-Pentadecanediol | Commercially available C15 α,ω-diol.[8] |
| Reagent | 48% Aqueous HBr | Provides both acid catalyst and bromide nucleophile; avoids oxidation. |
| HBr Equivalents | 1.2 - 1.5 eq | Sufficient for conversion while minimizing dibromination risk.[2] |
| Solvent | Toluene | Forms an optimal two-phase system promoting high monobromination selectivity.[1][2] |
| Water Removal | None (No Dean-Stark) | Presence of water is crucial for maintaining high selectivity.[1][2] |
| Temperature | Reflux (~105-110°C) | Provides sufficient energy for the SN2 reaction. |
| Expected Yield | 80-95% (purified) | Dependent on reaction completion and purification efficiency.[2] |
Section 5: References
-
CN102816142A - Synthesis method for pentadecanoicacid - Google Patents.
-
Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving).
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution.
-
Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838.
-
AChemBlock. This compound 95%.
-
Santa Cruz Biotechnology. 15-Bromo-1-pentadecanol.
-
Organic Chemistry Portal. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols.
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
-
Quora. (2018). What chemical forms when HBr reacts with the concentration, H2SO4?
-
Chemia. (2024). Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr).
-
Sigma-Aldrich. This compound.
-
Chemistry Stack Exchange. (2017). Why do we need sulfuric acid in creating alkyl bromide and not in creating alkyl iodide from alcohol and hydrogen halide?
-
Matrix Scientific. This compound.
-
BYJU'S. HBr Reaction.
-
ResearchGate. 1,15-Pentadecanediol.
-
ResearchGate. Preparation of 15-hydroxypentadecanoic acid by means of condensation reaction via β-ketosulfoxide.
-
PubChem. 1,15-Pentadecanediol.
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- 2. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. 1,15-Pentadecanediol | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 15-Bromopentadecan-1-ol etherification
Technical Support Center: Etherification of 15-Bromopentadecan-1-ol
Introduction: The etherification of this compound presents a unique synthetic challenge due to its bifunctional nature. Possessing both a nucleophilic hydroxyl group and an electrophilic primary bromide, this long-chain substrate is susceptible to competing intramolecular and intermolecular side reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured as a series of frequently asked questions and a detailed troubleshooting guide, to navigate the complexities of this transformation and optimize reaction conditions for yielding the desired ether product. The primary focus will be on the Williamson ether synthesis, the most common and versatile method for this purpose.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the etherification of this compound's hydroxyl group?
The Williamson ether synthesis is the most robust and widely applied method.[1] This reaction proceeds via an SN2 mechanism, which involves two main steps:
-
Deprotonation: The hydroxyl group of this compound is deprotonated by a strong base to form a potent alkoxide nucleophile.
-
Nucleophilic Substitution: The resulting alkoxide attacks an external electrophile (typically a primary alkyl halide or sulfonate), displacing the leaving group to form the ether linkage.[3]
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without interfering with the subsequent substitution step.
Q2: What are the major competing side reactions I need to consider?
Due to the substrate's structure, two principal side reactions can significantly lower the yield of the desired product:
-
Intermolecular Self-Condensation: The alkoxide of one molecule can attack the alkyl bromide of another molecule, leading to the formation of dimers (e.g., Br-(CH₂)₁₅-O-(CH₂)₁₅-OH) and higher-order oligomers. This is often the most significant byproduct.
-
Intramolecular Cyclization: The alkoxide can attack the alkyl bromide on the other end of the same molecule to form a 16-membered cyclic ether (oxacyclohexadecane). While possible, the formation of large rings is often entropically disfavored compared to intermolecular reactions, especially at higher concentrations.[3]
-
Elimination (E2 Reaction): If the external alkylating agent is a secondary or tertiary halide, the strongly basic alkoxide can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[2][4] This is why primary alkyl halides are strongly preferred.[1][4]
Q3: How do I select the appropriate base for deprotonation?
The base must be strong enough to completely deprotonate the alcohol (pKa ~16-18) to form the alkoxide. Using weaker bases like NaOH or K₂CO₃ is generally insufficient for alcohols (though they can be used for more acidic phenols) and will result in low conversion.[4]
| Base | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, DMF | Irreversibly deprotonates alcohol; resulting H₂ gas leaves the reaction; readily available.[4] | Highly flammable solid, requires careful handling under an inert atmosphere. |
| Potassium Hydride (KH) | THF, DMF | More reactive than NaH, can be effective for more hindered alcohols. | More expensive and even more reactive/hazardous than NaH. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | Strong base, highly soluble in organic solvents. | Can promote elimination if the alkylating agent is sterically hindered. |
Q4: What are the ideal solvents for this reaction?
Polar aprotic solvents are the best choice for Williamson ether synthesis.[4] They effectively solvate the counter-ion of the alkoxide (e.g., Na⁺) but do not solvate the alkoxide anion itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.
-
Recommended: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like water, ethanol, or methanol. These solvents will solvate the alkoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.[5]
Q5: What is Phase Transfer Catalysis (PTC) and is it suitable for this reaction?
Phase Transfer Catalysis is an excellent technique for the etherification of long-chain alcohols.[6][7] In a PTC system, the reaction occurs in a biphasic mixture (e.g., an aqueous base like 50% NaOH and an organic solvent with the substrate). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion (OH⁻) into the organic phase to deprotonate the alcohol. This in situ generation of the alkoxide avoids the need for hazardous reagents like sodium hydride. It is a milder, safer, and often highly effective alternative.[8]
Troubleshooting Guide
This section addresses common issues encountered during the etherification of this compound.
// Nodes Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="High MW Polymer Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene Byproduct Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Deprotonation [label="Check Deprotonation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Check Reagent Reactivity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Check Concentration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Check Alkyl Halide Structure", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Base [label="Use stronger base (NaH)\nEnsure anhydrous conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagent [label="Use R-I > R-Br\nAdd catalytic NaI/KI", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Dilution [label="Use high dilution\nSlowly add substrate to R-X", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Primary [label="Use primary alkyl halide\nLower reaction temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Deprotonation; Deprotonation -> Sol_Base [label="Incomplete"]; Deprotonation -> Reactivity [label="Complete"]; Reactivity -> Sol_Reagent [label="Low"];
Polymer -> Concentration; Concentration -> Sol_Dilution [label="High"];
Alkene -> AlkylHalide; AlkylHalide -> Sol_Primary [label="2° or 3°"]; }
Figure 1. Decision tree for troubleshooting common etherification issues.
Problem 1: My reaction shows very low or no conversion to the desired ether.
-
Possible Cause A: Incomplete Deprotonation of the Alcohol.
-
Why it happens: The alkoxide is the active nucleophile. If the alcohol is not fully deprotonated, the concentration of the nucleophile is too low for the reaction to proceed efficiently. This can be due to a weak base, insufficient amount of base, or the presence of protic impurities (especially water) that consume the base.
-
Troubleshooting Suggestions:
-
Use a Stronger Base: Switch to sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydride (KH). Use at least 1.1-1.2 equivalents to ensure full deprotonation.[4]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., by distilling over sodium/benzophenone for THF) and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from quenching the base and alkoxide.
-
Verify Base Quality: Ensure your base has been stored properly and is not expired. NaH can degrade upon prolonged exposure to air.
-
-
-
Possible Cause B: Poor Reactivity of the Alkylating Agent.
-
Why it happens: The SN2 reaction rate is highly dependent on the leaving group ability. The trend for halides is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be sluggish.
-
Troubleshooting Suggestions:
-
Switch to a Better Leaving Group: If possible, use the alkyl bromide or, ideally, the alkyl iodide version of your electrophile.[9]
-
Use a Catalyst (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. The iodide will displace the bromide or chloride on your alkylating agent in situ to form the more reactive alkyl iodide, accelerating the reaction.[9]
-
-
Problem 2: My main product is a high molecular weight, waxy solid, not my desired ether.
-
Possible Cause: Intermolecular Self-Condensation.
-
Why it happens: At high concentrations, the alkoxide of one this compound molecule is more likely to encounter the bromide end of another substrate molecule than it is to find the external alkylating agent you added. This bimolecular reaction leads to dimerization and polymerization.
-
Troubleshooting Suggestions:
-
Employ High-Dilution Conditions: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This increases the relative distance between substrate molecules, disfavoring the intermolecular pathway.
-
Use Slow Addition: Instead of adding the base to the substrate, first prepare a dilute solution of your external alkylating agent. Then, slowly add a solution of the pre-formed this compound alkoxide (or the alcohol/base mixture) to the alkylating agent's solution over several hours using a syringe pump. This ensures the substrate alkoxide is always in the presence of a large excess of the desired electrophile, maximizing the desired reaction pathway.
-
-
Problem 3: I am observing a significant amount of an alkene byproduct.
-
Possible Cause: E2 Elimination is Competing with SN2 Substitution.
-
Why it happens: Alkoxides are strong bases. If your external alkylating agent is a secondary or tertiary halide, the alkoxide can act as a base and abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (alkene).[2][4]
-
Troubleshooting Suggestions:
-
Change the Alkylating Agent: This is the most critical fix. The Williamson ether synthesis works best with methyl and primary alkyl halides.[1][3] Avoid secondary and tertiary halides entirely if possible.[4] For example, to synthesize tert-butyl ethers, you must react tert-butoxide with a primary halide (e.g., methyl iodide), not methoxide with tert-butyl bromide.[4]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of refluxing) can significantly favor the SN2 pathway.[4][5]
-
-
Experimental Protocols & Workflows
// Nodes Prep [label="1. Preparation\n(Dry Glassware, Inert Atm.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="2. Deprotonation\n(Substrate + Base in Anhydrous Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="3. Alkylation\n(Add R-X, Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Workup\n(Quench, Extract, Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Analysis\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Prep -> Deprotonation; Deprotonation -> Addition [label="H₂ evolution ceases"]; Addition -> Workup [label="Reaction complete"]; Workup -> Purify; Purify -> Analysis; }
Figure 2. General workflow for Williamson ether synthesis.
Protocol 1: Standard Williamson Ether Synthesis using Sodium Hydride
This protocol describes the benzylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (to make a ~0.1 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ether product.
Protocol 2: Etherification using Phase Transfer Catalysis (PTC)
This protocol provides a safer alternative using a phase-transfer catalyst.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Butyl Bromide) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Toluene
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), toluene, the alkyl halide (1.5 eq), and TBAB (0.1 eq).
-
Reaction: Stir the mixture vigorously to ensure good mixing. Add the 50% NaOH solution.
-
Heating & Monitoring: Heat the biphasic mixture to 60-70 °C and stir vigorously overnight. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Add water and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Purification: Combine the organic layers, wash with water until the pH is neutral, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
ChemHelp ASAP. Ethers as protecting groups for alcohols. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
-
ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. [Link]
-
ResearchGate. Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. [Link]
-
PTC Organics, Inc. PTC Etherification of Tertiary Alcohol. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iagi.or.id [iagi.or.id]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. francis-press.com [francis-press.com]
Technical Support Center: Navigating the Purification of Long-Chain Bromoalcohols
Welcome to the comprehensive technical support guide dedicated to addressing the unique challenges encountered during the purification of long-chain bromoalcohols. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we dissect common purification hurdles, offering field-proven insights and validated protocols to enhance the purity and yield of your target compounds.
Introduction: The Challenge of Purity in Long-Chain Bromoalcohols
Long-chain bromoalcohols are valuable bifunctional molecules in organic synthesis, serving as key building blocks for pharmaceuticals, polymers, and surfactants. However, their purification is often a formidable task. The combination of a long, nonpolar alkyl chain with a polar hydroxyl group and an electron-withdrawing bromine atom imparts unique physicochemical properties that complicate standard purification techniques. Researchers frequently grapple with issues such as high boiling points, thermal instability, co-eluting impurities, and difficult crystallization. This guide provides a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing long-chain bromoalcohols?
The impurity profile largely depends on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted long-chain diols or brominated carboxylic acids/esters.
-
Over-brominated/Under-brominated Species: Di-brominated or non-brominated long-chain alkanes.[1]
-
Isomers: Positional isomers if the starting material allows for bromination at different carbons.[2]
-
Elimination Byproducts: Alkenes formed via dehydration of the alcohol or dehydrobromination.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps are common.[1]
Q2: My long-chain bromoalcohol has a very high boiling point. Is distillation a viable purification method?
While distillation is a fundamental purification technique, it presents challenges for many long-chain bromoalcohols due to their high boiling points (often >150 °C at atmospheric pressure).[3] High temperatures can lead to decomposition, such as elimination reactions.
Recommendation: Vacuum distillation is the preferred method as it significantly lowers the boiling point, minimizing the risk of thermal degradation.[3][4] For optimal results, conduct the distillation at a pressure where your compound boils between 45°C and 180°C.[3]
Q3: I'm struggling to separate my target bromoalcohol from a nonpolar impurity using column chromatography. What can I do?
This is a common issue due to the dual nature of these molecules. The long alkyl chain provides significant nonpolar character, while the hydroxyl and bromo groups add polarity.
Troubleshooting Steps:
-
Solvent System Optimization: A shallow gradient of a polar solvent (e.g., ethyl acetate or diethyl ether) in a nonpolar solvent (e.g., hexane or heptane) is often necessary. Start with a very low percentage of the polar solvent and increase it slowly.
-
Alternative Adsorbents: If silica gel causes decomposition or poor separation, consider using alumina (neutral or basic) or Florisil.[5]
-
Reverse-Phase Chromatography: For highly nonpolar impurities, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), can be highly effective.[6]
Q4: Can I use recrystallization for purifying my long-chain bromoalcohol?
Recrystallization can be a very effective technique, especially for removing minor impurities, provided your bromoalcohol is a solid at room temperature.[7][8] The key is finding a suitable solvent or solvent system.
Solvent Selection Strategy:
-
The ideal solvent should dissolve the bromoalcohol well at elevated temperatures but poorly at low temperatures.[9]
-
Commonly used solvents include hexanes, ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[10]
-
If your compound "oils out" instead of crystallizing, try using a larger volume of solvent, a slower cooling rate, or a different solvent system.[10]
Troubleshooting Guides
Scenario 1: Column Chromatography Issues
Problem: "My bromoalcohol is streaking down the silica gel column, leading to poor separation and mixed fractions."
Causality: Streaking is often caused by overloading the column, poor solubility in the eluent, or interactions with the stationary phase.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Dry Loading | 1. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).2. Add a small amount of silica gel (approximately 2-3 times the mass of your crude product).3. Remove the solvent under reduced pressure until a free-flowing powder is obtained.4. Carefully add this powder to the top of your packed column.[11] | This technique ensures that the compound is introduced to the column in a concentrated band, preventing issues related to poor solubility in the initial eluent.[11] |
| Deactivating Silica Gel | 1. Prepare a slurry of silica gel in your chosen nonpolar solvent.2. Add 1-2% (v/w) of triethylamine or ammonia solution to the slurry.3. Pack the column with the treated silica. | The basic additives neutralize acidic sites on the silica gel, which can cause decomposition or strong adsorption of the polar alcohol and bromide functionalities, leading to streaking.[5] |
| Solvent System Modification | Add a small amount (0.1-1%) of an alcohol like methanol or isopropanol to your eluent system. | This can help to improve the solubility of the bromoalcohol in the mobile phase and reduce tailing by competing for active sites on the silica gel. |
Scenario 2: Distillation Difficulties
Problem: "During vacuum distillation, my bromoalcohol seems to be decomposing, resulting in a low yield and a discolored distillate."
Causality: Even under vacuum, some long-chain bromoalcohols are susceptible to thermal degradation, especially in the presence of acidic or basic impurities.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Lower the Pressure | Utilize a high-vacuum pump to achieve lower pressures (e.g., <1 mmHg). | A lower pressure will further decrease the boiling point, reducing the thermal stress on the molecule.[3] |
| Use a Short Path Distillation Apparatus | Employ a Kugelrohr or short path distillation setup. | This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and decreasing the likelihood of decomposition on hot glass surfaces. |
| Pre-treatment of Crude Material | Wash the crude material with a dilute sodium bicarbonate solution to remove any acidic impurities before distillation. | Acidic impurities can catalyze elimination reactions at elevated temperatures.[12] |
Scenario 3: Recrystallization Failures
Problem: "My bromoalcohol oils out of solution or forms a fine precipitate that is difficult to filter."
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Fine precipitates result from rapid crystallization.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Slow Cooling | 1. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel.2. Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer.[8] | Slow cooling encourages the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.[8] |
| Solvent Pair System | 1. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).2. While hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy.3. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool slowly.[9] | This method allows for fine-tuning of the solvent environment to induce crystallization at an optimal rate. |
| Scratching/Seeding | 1. If crystals do not form, gently scratch the inside of the flask with a glass rod at the meniscus.2. Alternatively, add a tiny crystal of the pure product (a seed crystal) to the cooled solution.[8] | Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. Seeding provides a template for crystallization to begin.[8] |
Visualizing Purification Workflows
Workflow for Column Chromatography Purification
Caption: Dry loading workflow for column chromatography of long-chain bromoalcohols.
Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting the primary purification technique.
Purity Assessment
After purification, it is crucial to accurately assess the purity of your long-chain bromoalcohol. A multi-technique approach is often necessary for a comprehensive evaluation.[13]
| Analytical Technique | Information Provided | Considerations for Long-Chain Bromoalcohols |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment via qNMR.[][15] | Provides a clear picture of the proton and carbon backbone. Quantitative NMR (qNMR) can provide an absolute purity value.[15] |
| Gas Chromatography (GC) | Separation of volatile components and assessment of relative purity.[] | The high boiling points of long-chain bromoalcohols may require high oven temperatures, risking on-column decomposition. Derivatization of the alcohol can improve volatility and thermal stability.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile components.[6] | Reversed-phase HPLC is generally effective. Due to the lack of a strong chromophore, UV detection at low wavelengths (205-215 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is necessary.[6] |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities.[] | Provides definitive mass information for the target compound and any co-eluting impurities. |
Safety Precautions
Always handle long-chain bromoalcohols with appropriate safety measures in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[17] Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
This technical support guide is intended to be a living document. As new techniques and challenges emerge, we will continue to update and expand this resource to support the scientific community.
References
- Navigating the Handling of Bromo-PEG5-alcohol: A Comprehensive Technical Guide. Benchchem.
- Synthesis of Alkyl Halides
- How to Purify by Distill
- SAFETY DATA SHEET - 4-Bromo-1-butanol. Fisher Scientific.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- SAFETY DATA SHEET - 6-Bromo-1-hexanol. Thermo Fisher Scientific.
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. Benchchem.
- Bromo Definition - Organic Chemistry Key Term. Fiveable.
- Distill
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Analytical Services for Purity Determin
- Recrystallization and Crystalliz
- A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized
- Recrystalliz
- Recrystallization and Melting Point Analysis. YouTube.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.ie [fishersci.ie]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Strategies for Minimizing Elimination and Side Reactions with 15-Bromopentadecan-1-ol
Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals working with 15-bromopentadecan-1-ol. As a bifunctional long-chain reagent, it presents unique challenges, primarily the competition between desired substitution pathways and undesired elimination or intramolecular side reactions. This document is designed to help you navigate these challenges, optimize your reaction yields, and ensure the integrity of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in nucleophilic substitution reactions.
Q1: I am observing a significant amount of an alkene byproduct, pentadec-14-en-1-ol, in my substitution reaction. What is happening and how can I prevent it?
A: You are encountering a classic E2 (bimolecular elimination) side reaction, which competes directly with the desired SN2 (bimolecular nucleophilic substitution) pathway.[1][2] this compound is a primary alkyl halide, which strongly favors the SN2 mechanism under most conditions.[3][4] However, forcing conditions can promote E2 elimination.
Causality: The E2 reaction is favored by factors that hinder the nucleophile's direct attack on the electrophilic carbon while promoting the abstraction of a beta-hydrogen. Key factors include:
-
Strong, Sterically Hindered Bases: Bulky bases like potassium tert-butoxide preferentially abstract the less-hindered beta-hydrogen over attacking the carbon atom, driving the reaction toward elimination.[3][5][6]
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions.[1] Increasing the reaction temperature will therefore disproportionately favor the E2 pathway.
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile, reducing its nucleophilicity and potentially favoring its action as a base, which promotes elimination.[7]
Solution: To minimize E2 elimination, you must optimize your reaction conditions to favor the SN2 pathway.
-
Choice of Base/Nucleophile: Use a strong nucleophile that is a weak base, such as azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻). If you must use a strong base (e.g., an alkoxide), use a non-hindered one like sodium ethoxide and maintain a low temperature.[8]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.
-
Solvent Selection: Employ a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive, thereby accelerating the SN2 reaction.[9][10]
Q2: My desired substitution product is contaminated with an unexpected, high-molecular-weight, non-polar byproduct. What is this side reaction and how can I avoid it?
A: This byproduct is almost certainly the 16-membered cyclic ether, oxacyclohexadecane, formed via an intramolecular Williamson ether synthesis. This is a critical side reaction to consider due to the bifunctional nature of this compound.
Causality: In the presence of a base, the terminal hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromide. This results in an intramolecular SN2 reaction, closing the chain to form a cyclic ether.
Solution: The most effective and scientifically rigorous method to prevent this is to "mask" the reactivity of the hydroxyl group before performing the substitution reaction. This is achieved by installing a protecting group.[11][12][13] The protecting group renders the alcohol non-nucleophilic and non-acidic, completely preventing intramolecular cyclization. After the desired substitution at the bromide is complete, the protecting group can be cleanly removed to regenerate the free alcohol.
Q3: Why is it critical to consider protecting the hydroxyl group of this compound before attempting a substitution reaction at the bromide?
A: Protecting the hydroxyl group is a cornerstone of a robust synthetic strategy for this substrate for two primary reasons:
-
Prevention of Intramolecular Cyclization: As detailed in Q2, the unprotected hydroxyl group can act as an internal nucleophile, leading to unwanted cyclic byproducts. Protection is the only definitive way to prevent this.[11][14][15]
-
Stoichiometric Control: The hydroxyl proton is acidic and will react with any strong base or certain nucleophiles added to the reaction mixture. This consumption of your reagent complicates stoichiometry, requiring you to add at least one full equivalent of base just to deprotonate the alcohol before your desired reaction can even begin. This can be wasteful and can alter the reaction kinetics unpredictably.
By protecting the alcohol, you transform the substrate into a simple primary alkyl halide, simplifying the reaction system and allowing for precise control over the desired SN2 reaction. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are an excellent choice as they are easily installed, stable under a wide range of non-acidic conditions, and readily removed.[11][15]
Section 2: Troubleshooting and Workflow
When faced with a low yield of your desired substitution product, a systematic approach is necessary to diagnose the underlying issue.
Troubleshooting Low Yields of SN2 Product
Use the following workflow to identify the cause of poor reaction performance and determine the appropriate corrective action.
Caption: Troubleshooting workflow for low-yield substitution reactions.
Section 3: Recommended Protocols & Data
Protocol 1: General Guidelines for Maximizing SN2 Substitution
To favor the SN2 pathway and minimize E2 elimination, reaction parameters must be carefully selected. The following table summarizes the recommended conditions.
| Parameter | Condition to Favor SN2 (Substitution) | Rationale | Condition to Favor E2 (Elimination) |
| Base/Nucleophile | Strong nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻) | Maximizes attack at the electrophilic carbon without abstracting a β-proton.[8] | Strong, sterically hindered base (e.g., K-OtBu, DBU) |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Solvates the cation, leaving a highly reactive "naked" anion to act as a nucleophile.[9][10][16] | Polar Protic (Ethanol, Water) |
| Temperature | Low to Moderate (0 °C to RT) | Substitution has a lower activation energy and is favored at lower temperatures.[4] | High (Reflux) |
| Substrate | Primary (e.g., this compound) | Minimal steric hindrance at the reaction center allows for effective backside attack by the nucleophile.[17][18][19][20] | Tertiary |
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol provides a reliable method for protecting the alcohol, thereby preventing all side reactions associated with it.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq). The imidazole acts as a base to neutralize the HCl byproduct and also catalyzes the reaction.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected product, which can often be used in the next step without further purification.
Protocol 3: Performing the Substitution Reaction on the Protected Substrate
With the hydroxyl group protected, the substrate behaves as a simple primary alkyl halide, and SN2 reactions proceed cleanly.
Example: Azide Substitution
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected 15-azidopentadecan-1-ol derivative.
Protocol 4: Deprotection of the TBDMS Ether
The final step is the removal of the silyl ether to reveal the desired bifunctional product.
Materials:
-
TBDMS-protected product from Protocol 3
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the final, pure product.
Section 4: Mechanistic Overview
A clear understanding of the competing reaction mechanisms is essential for effective troubleshooting.
Caption: Competing reaction pathways for this compound.
The primary alkyl bromide structure inherently favors the SN2 pathway due to low steric hindrance.[18] However, the presence of the terminal alcohol and the flexibility of the long carbon chain introduce the possibility of E2 elimination and intramolecular cyclization, respectively. Effective synthesis relies on creating conditions that kinetically favor the desired SN2 reaction while suppressing these alternative pathways, with alcohol protection being the most robust strategy.
References
-
Protecting Groups For Alcohols - Master Organic Chemistry. [Link]
-
Protecting Groups For Alcohols - Chemistry Steps. [Link]
-
Protection Reactions of Alcohols - MedLife Mastery. [Link]
-
Alcohol Protecting Groups - Pearson. [Link]
-
Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Protecting group - Wikipedia. [Link]
-
Alkyl halides: Elimination versus substitution - BrainKart. [Link]
-
In which reaction conditions will primary alkyl halides give elimination reaction? - Quora. [Link]
-
Alkyl Halides to Alkenes - Chemistry Steps. [Link]
-
How Solvation Influences the SN2 versus E2 Competition - PubMed Central (PMC), NIH. [Link]
-
Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange. [Link]
-
Alkyl Halide Reactivity - MSU Chemistry. [Link]
-
How solvents affect E1/E2 and SN1/SN2 reactions? - Reddit. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson's synthesis of ethers - Química Organica.org. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
-
Elimination reactions in halogenoalkanes - Crunch Chemistry. [Link]
-
Synthesis of Ethers - Chemistry LibreTexts. [Link]
-
Preparing Ethers - Organic Chemistry | OpenStax. [Link]
-
Elimination Reaction - Haloalkanes - CK-12 Foundation. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central (PMC). [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]
-
Effect of sterics on Sn2 reactions - Chemistry LibreTexts. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. [Link]
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Navigating the Bifunctional Landscape of 15-Bromopentadecan-1-ol: A Technical Troubleshooting Guide
Welcome to the technical support center for 15-Bromopentadecan-1-ol, a versatile bifunctional molecule pivotal in the synthesis of complex organic structures, including pheromones and drug intermediates. Its unique structure, possessing both a primary alcohol and a primary alkyl bromide, presents a specific set of challenges and opportunities in chemical synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common hurdles encountered during its application. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Grignard Reactions - The Challenge of the Acidic Proton
Question 1: I'm trying to form a Grignard reagent from this compound, but the reaction is failing. What is the likely cause?
The primary reason for the failure to form a Grignard reagent with this compound is the presence of the acidic hydroxyl group. Grignard reagents are potent bases and will be quenched by the acidic proton of the alcohol in an intramolecular acid-base reaction.[1][2] This reaction is significantly faster than the reaction of the Grignard reagent with other electrophiles you might add to the reaction mixture.
To circumvent this, the hydroxyl group must be "protected" by converting it into a functional group that is stable under the basic conditions of Grignard reagent formation and reaction.
Question 2: What are the most suitable protecting groups for the hydroxyl function in this compound for a subsequent Grignard reaction?
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. For Grignard reactions involving this compound, the two most common and effective protecting groups are silyl ethers and tetrahydropyranyl (THP) ethers .
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., acetic acid in THF/water) or fluoride ion (e.g., TBAF) | Easy to introduce and remove. | Can be labile to acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS/TBS) Ether | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid (e.g., HF) or fluoride ion (e.g., TBAF) | More stable than TMS ethers to a wider range of conditions. | Can be more difficult to remove than TMS. |
| Tetrahydropyranyl (THP) Ether | 3,4-Dihydropyran (DHP) in the presence of an acid catalyst (e.g., PTSA) | Acidic hydrolysis (e.g., acetic acid in THF/water) | Stable to basic and nucleophilic reagents. | Introduces a new chiral center, potentially complicating NMR analysis. |
Question 3: My Grignard reaction with protected this compound is still giving a low yield. What are other potential issues?
Even with a protected hydroxyl group, Grignard reactions can be finicky. Here are some common troubleshooting points:
-
Purity of Magnesium: The surface of magnesium turnings can oxidize, which will inhibit the reaction. It is crucial to use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by grinding without a solvent, or by adding a small crystal of iodine.
-
Solvent Purity: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dry. Any trace of water will quench the Grignard reagent.
-
Reaction Initiation: Sometimes, the reaction is slow to start. Gentle warming or the addition of a small amount of pre-formed Grignard reagent can initiate the reaction.
-
Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a side reaction. This can be minimized by slow addition of the alkyl halide to the magnesium suspension.
Section 2: Williamson Ether Synthesis - Navigating Inter- and Intramolecular Pathways
Question 4: I am attempting a Williamson ether synthesis with this compound and a phenoxide, but I am getting a significant amount of a byproduct. What is happening?
A common and often overlooked side reaction with this compound in the presence of a base is an intramolecular Williamson ether synthesis .[3] The alkoxide formed by the deprotonation of the hydroxyl group can attack the electrophilic carbon bearing the bromine atom within the same molecule, leading to the formation of a cyclic ether (1-oxacyclohexadecane).
To favor the desired intermolecular reaction with the phenoxide, the following strategies can be employed:
-
Controlled Addition: Slowly add the this compound to a solution of the phenoxide. This maintains a low concentration of the bromo-alkoxide at any given time, thus minimizing the intramolecular reaction.
-
Choice of Base and Solvent: Using a bulky, non-nucleophilic base can favor deprotonation of the phenol over the primary alcohol. The choice of solvent can also influence the reaction rates. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.[4]
Question 5: How can I monitor the progress of my Williamson ether synthesis and identify the products?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.
-
Visualization: Since the starting material, the desired ether, and the potential cyclic ether byproduct are not strongly UV-active, a chemical stain is necessary for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it will react with the hydroxyl group of the starting material, and to a lesser extent, the ether oxygen atoms.[5][6] Anisaldehyde or vanillin stains are also effective for visualizing alcohols and ethers.[5][7]
-
Rf Values: The polarity, and therefore the Rf value, of the compounds will differ. This compound will be the most polar (lowest Rf). The desired phenyl ether will be less polar (higher Rf), and the cyclic ether will likely have a similar or slightly higher Rf than the phenyl ether, depending on the specific phenoxide used.
Experimental Protocols
Protocol 1: Protection of this compound with a Tetrahydropyranyl (THP) Group
This protocol is adapted from procedures used in pheromone synthesis.[8][9]
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Add DHP: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent and a potassium permanganate stain). The starting alcohol will have a low Rf, while the protected ether will have a much higher Rf.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-((15-bromopentadecyl)oxy)tetrahydro-2H-pyran.
Protocol 2: Deprotection of a THP-Protected Alcohol
-
Dissolve Protected Compound: Dissolve the THP-protected alcohol in methanol.
-
Add Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material has been fully consumed and converted back to the more polar alcohol.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Visualizations
Troubleshooting Logic for Grignard Reaction Failure
Caption: Intermolecular vs. intramolecular Williamson ether synthesis.
References
- Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta. (2025). PMC.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Organic Synthesis in Pheromone Science. (n.d.). MDPI.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of pheromones I and II. Reaction conditions: i) 1.... (n.d.). ResearchGate.
- 1.5 Williamson Ether Synthesis. (n.d.). Organic Chemistry II - KPU Pressbooks.
- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.
- How can I detect the hydrocarbon products such as alcohol, ketone, etc.? (2014, February 17). ResearchGate.
- TLC Visualization Methods. (n.d.).
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare.
- Alcohol Protecting Groups. (2024, February 9). YouTube.
- Protecting Groups For Alcohols. (n.d.). Chemistry Steps.
- 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- Thin Layer Chromatography. (n.d.).
- 15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts.
Sources
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- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 15-Bromopentadecan-1-ol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in synthetic chemistry: the poor solubility of long-chain functionalized alkanes, specifically focusing on 15-Bromopentadecan-1-ol. Due to its long C15 lipophilic tail, this molecule presents significant solubility hurdles in many common reaction media, which can lead to low reaction rates, poor yields, and reproducibility issues.
This guide moves beyond simple solvent lists to provide a mechanistic understanding of solubility enhancement techniques, empowering you to troubleshoot and optimize your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound, and how do they dictate its solubility?
A1: Understanding the molecular structure of this compound is the first step to solving solubility issues. The molecule is amphiphilic, but its character is overwhelmingly dominated by its nonpolar chain.
-
Lipophilic C15 Alkyl Chain: This long hydrocarbon chain is nonpolar and hydrophobic. It is the primary reason for the molecule's poor solubility in polar solvents.
-
Polar Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, imparting a slight hydrophilic character.
-
Terminal Bromo Group (-Br): The carbon-bromine bond is polar, but the bromine atom itself contributes more to the molecule's molecular weight and van der Waals forces than to its water solubility.
A key descriptor of its lipophilicity is the partition coefficient, LogP. The predicted LogP for this compound is approximately 6.58, indicating it is significantly more soluble in octanol (a lipid mimic) than in water.[1] Consequently, it is sparingly soluble in highly polar solvents like water but dissolves more readily in nonpolar organic solvents.[2][3]
Diagram 1: The Solubility Challenge This diagram illustrates the structural features of this compound that govern its solubility behavior.
Caption: Structural dichotomy of this compound.
Q2: My this compound isn't dissolving. What are the first troubleshooting steps?
A2: When facing poor dissolution, start with the simplest variables before moving to more complex solutions.
-
Verify Solvent Choice: Re-evaluate your solvent based on the "like dissolves like" principle. Given the molecule's high lipophilicity, nonpolar or moderately polar aprotic solvents are the best starting points.
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Increase Temperature: For most solids, solubility increases with temperature.[4][5] The dissolution process requires energy to break the crystal lattice of the solid, and heating the mixture provides this energy.[4] Gently warm your reaction mixture while stirring and observe for dissolution. Be cautious not to exceed the boiling point of your solvent or cause degradation of your starting materials.
-
Apply Mechanical Agitation: Ensure vigorous stirring. For highly viscous or dense solids, simple magnetic stirring may be insufficient. Using an overhead mechanical stirrer or sonication can significantly increase the rate of dissolution by breaking up solid aggregates and increasing the surface area exposed to the solvent.
Q3: How should I select an optimal solvent or co-solvent system for my reaction?
A3: Solvent selection is critical and depends on the specific reaction being performed (e.g., etherification, esterification).
Monophasic System (Single Solvent): If your reaction chemistry allows, choose a solvent that can dissolve all reactants. For reactions involving this compound, consider the following:
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF). These solvents have a moderate polarity that can accommodate both the nonpolar chain and the polar functional groups. For instance, THF and DMF are common choices for nucleophilic substitution reactions like the Williamson ether synthesis.[6][7]
-
Nonpolar Aromatic Solvents: Toluene or Xylene. These are excellent for dissolving the long alkyl chain and are often used in reactions that require azeotropic removal of water, such as Fischer esterifications.[8]
Biphasic System (Co-solvents): Often, you must use a polar solvent (like water or ethanol) because another reactant or catalyst is only soluble in it. In this case, a co-solvent is necessary. A co-solvent is a water-miscible organic solvent added in a small to moderate amount to reduce the overall polarity of the solvent system, thereby increasing the solubility of a nonpolar compound.[9][10][11]
-
Mechanism: The co-solvent bridges the gap in polarity between the nonpolar solute and the polar solvent, creating a homogeneous solution.[9][10]
-
Common Co-solvents: Ethanol, isopropanol, THF, and dioxane are frequently used. They are miscible with water but also have sufficient nonpolar character to interact favorably with the alkyl chain of your substrate.[9][10][11]
Diagram 2: The Co-Solvent Effect This diagram shows how co-solvents create a more accommodating environment for a lipophilic molecule in a polar solvent system.
Caption: P=Polar Solvent, C=Co-Solvent. Co-solvents reduce system polarity.
Q4: My reaction involves an aqueous phase with a nucleophile and an organic phase with this compound. The reaction is extremely slow. How can I fix this?
A4: This is a classic scenario for Phase-Transfer Catalysis (PTC) . When you have two immiscible phases (e.g., water and toluene), the reactants are segregated, and the reaction can only occur at the limited interface between the two layers. A phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase to the other to allow the reaction to proceed.[12][13]
-
Mechanism: Typically, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt is used.[13] The catalyst's cation pairs with the nucleophile (e.g., hydroxide, cyanide) from the aqueous phase. This new ion pair has sufficient organic character (due to the bulky alkyl groups on the cation) to be soluble in the organic phase. Once in the organic phase, the nucleophile is highly reactive and can attack the this compound.[14]
Diagram 3: Phase-Transfer Catalysis (PTC) Workflow This diagram illustrates how a PTC shuttles a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with the substrate (R-Br).
Sources
- 1. 15-Bromo-1-pentadecanol | CAS#:59101-27-8 | Chemsrc [chemsrc.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Scalability of 15-Bromopentadecan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 15-Bromopentadecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scalable synthesis of this valuable long-chain bifunctional molecule. Here, we address common challenges and frequently asked questions to ensure your success from bench-scale experiments to larger-scale production.
Overview of Synthetic Strategies
The scalable synthesis of this compound (Br(CH₂)₁₅OH) primarily follows two robust and reliable routes. The choice between these pathways often depends on the availability of starting materials, desired purity, and the scale of the reaction.
-
Regioselective Monobromination of 1,15-Pentadecanediol: This is a direct and atom-economical approach that starts from the corresponding diol. The key challenge lies in achieving high selectivity for the monobrominated product over the dibrominated byproduct.
-
Selective Reduction of 15-Bromopentadecanoic Acid: This route involves the synthesis of the corresponding carboxylic acid followed by its selective reduction to the primary alcohol. This pathway offers excellent control over the functional groups but requires an additional synthetic step.
Below, we provide a detailed breakdown of each method, including step-by-step protocols, troubleshooting guides, and frequently asked questions.
Route 1: Regioselective Monobromination of 1,15-Pentadecanediol
This method is an attractive option for a scalable synthesis due to its directness. The reaction involves the substitution of one hydroxyl group with a bromine atom, typically using hydrobromic acid (HBr).
Experimental Protocol: Monobromination of 1,15-Pentadecanediol
Materials:
-
1,15-Pentadecanediol (HO(CH₂)₁₅OH)
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or heptane (for recrystallization)
Procedure (100 g scale):
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 1,15-pentadecanediol (100 g), toluene (1 L), and 48% aqueous hydrobromic acid (1.2 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water using the Dean-Stark trap can sometimes decrease selectivity, so it is recommended to run the reaction initially without it.[1] Reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which will contain unreacted diol, the desired monobromo alcohol, and the dibromide byproduct, can be purified by recrystallization from hexane or heptane. Alternatively, for high purity, column chromatography or vacuum distillation can be employed.
Troubleshooting Guide: Monobromination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Starting Diol | Insufficient reaction time or temperature. Inadequate amount of HBr. | Extend the reflux time and monitor the reaction. Add an additional portion of HBr (0.1-0.2 equivalents) and continue refluxing. |
| Formation of Significant Amounts of 1,15-Dibromopentadecane | Excess HBr. Prolonged reaction time after diol consumption. High reaction temperature. | Use a stoichiometric amount or a slight excess of HBr (1.1-1.2 equivalents). Carefully monitor the reaction and stop it once the starting diol is consumed. Consider running the reaction at a lower temperature for a longer duration. |
| Formation of Dimer Ether Byproduct (Br(CH₂)₁₅O(CH₂)₁₅OH) | High reaction temperatures leading to intermolecular dehydration. | Maintain a consistent reflux temperature and avoid overheating. Ensure efficient stirring to prevent localized heating. |
| Difficult Separation of Product from Starting Material | Similar polarities of the diol and the monobromo alcohol. | Optimize recrystallization conditions by trying different solvent systems (e.g., toluene/hexane). For high purity, column chromatography on silica gel with a hexane/ethyl acetate gradient is effective. |
Frequently Asked Questions (FAQs): Monobromination
Q1: Why is toluene used as the solvent?
A1: Toluene is an excellent solvent for this reaction as it is non-polar, allowing for good separation from the aqueous HBr phase, and has a suitable boiling point for reflux. It can also form an azeotrope with water, which can be used to drive the reaction to completion, although this may reduce selectivity.[1]
Q2: Can I use other brominating agents?
A2: While other brominating agents like PBr₃ or SOBr₂ can be used, HBr is generally preferred for large-scale synthesis due to its lower cost and easier handling. However, these alternative reagents may offer different selectivity profiles.
Q3: How critical is the removal of water?
A3: The effect of water removal is a critical parameter to optimize for your specific setup. While a Dean-Stark trap can drive the equilibrium towards the products, some studies suggest that its use can decrease the selectivity of the monobromination.[1] It is recommended to perform a small-scale trial to determine the optimal conditions.
Route 2: Selective Reduction of 15-Bromopentadecanoic Acid
This two-step approach first involves the synthesis of 15-bromopentadecanoic acid, followed by its selective reduction to the desired alcohol. This method provides excellent control over the final product's purity.
Experimental Protocol: Reduction of 15-Bromopentadecanoic Acid
Materials:
-
15-Bromopentadecanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (50 g scale):
-
Reaction Setup: In a 1 L, oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 15-bromopentadecanoic acid (50 g) in anhydrous THF (500 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the 1M solution of BH₃·THF (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically of high purity but can be further purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Troubleshooting Guide: Selective Reduction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | Inactive borane reagent. Insufficient amount of reducing agent. Presence of water in the reaction. | Use a fresh bottle of BH₃·THF or titrate the reagent before use. Ensure at least 1 equivalent of BH₃ is used per carboxylic acid. Use anhydrous solvents and glassware, and maintain a dry nitrogen atmosphere. |
| Reduction of the Alkyl Bromide | Use of a non-selective reducing agent like LiAlH₄. High reaction temperatures. | Borane is selective for the carboxylic acid in the presence of an alkyl bromide.[2] Avoid stronger, less selective reducing agents. Maintain the reaction at room temperature or below. |
| Difficult Work-up (Emulsion Formation) | Formation of boron salts. | Add a sufficient amount of acid during work-up to break up any boron complexes. Brine washes can also help to break emulsions. |
| Product Contaminated with Boron Residues | Incomplete quenching or hydrolysis of boron complexes. | Ensure thorough quenching with methanol followed by an acidic work-up. An additional wash with dilute acid may be necessary. |
Frequently Asked Questions (FAQs): Selective Reduction
Q1: Why is borane-THF used instead of a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A1: Lithium aluminum hydride is a very powerful reducing agent and would likely reduce both the carboxylic acid and the alkyl bromide. Borane is a more chemoselective reagent that preferentially reduces the carboxylic acid, leaving the alkyl bromide intact.[2]
Q2: What is the purpose of the methanol quench?
A2: Methanol reacts with the excess borane in a controlled manner to safely decompose it before the addition of water. This prevents a violent reaction and the formation of flammable hydrogen gas.
Q3: Can this reaction be performed at a higher temperature to speed it up?
A3: While gentle heating can sometimes be used to drive the reaction to completion, it is generally recommended to run the reaction at room temperature to maintain the selectivity and avoid potential side reactions.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Monobromination | Route 2: Selective Reduction |
| Starting Material | 1,15-Pentadecanediol | 15-Bromopentadecanoic Acid |
| Number of Steps | 1 | 2 (including acid synthesis) |
| Key Reagents | HBr, Toluene | BH₃·THF |
| Typical Yield | 70-85% | >90% (for reduction step) |
| Key Byproducts | 1,15-Dibromopentadecane, Dimer Ether | Boron-containing residues |
| Scalability | Good, but selectivity can be an issue. | Excellent, with high selectivity. |
| Purification | Recrystallization, Column Chromatography, or Vacuum Distillation | Recrystallization or Vacuum Distillation |
Visualization of Synthetic Workflows
Workflow for Monobromination of 1,15-Pentadecanediol
Caption: Monobromination Workflow
Workflow for Selective Reduction of 15-Bromopentadecanoic Acid
Caption: Selective Reduction Workflow
References
- Snelling, R., Saavedra, J. Z., Bayrasy, P., Abdollahian, Y., & Singaram, B. (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. RSC Publishing.
- Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838.
-
Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Chemistry LibreTexts. (2021, August 11). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. [Link]
- Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.
Sources
Technical Support Center: Byproduct Identification in 15-Bromopentadecan-1-ol Reactions
Welcome to the technical support center for 15-Bromopentadecan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common synthetic transformations of this versatile bifunctional molecule. Here, we move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation, offering field-proven troubleshooting strategies and robust analytical methods to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and analysis of this compound.
Question: What are the primary stability and storage concerns for this compound?
Answer: this compound is a relatively stable long-chain haloalkanol. However, like many bifunctional molecules, its stability can be compromised by improper storage. The primary concerns are:
-
Hydrolysis: Although slow, the terminal bromide can undergo hydrolysis to the corresponding diol (1,15-pentadecanediol) in the presence of moisture, especially at elevated temperatures or under non-neutral pH conditions.
-
Oxidation: The primary alcohol is susceptible to air oxidation over long periods, potentially forming small amounts of the corresponding aldehyde or carboxylic acid.
For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and at reduced temperatures (2-8°C).
Question: What is the first-pass analytical method to confirm the purity of my starting material?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-pass technique. It provides a rapid assessment of purity and can tentatively identify volatile impurities. A typical impurity profile might include shorter-chain homologues or residual solvents from synthesis. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) is recommended.[1]
Part 2: Troubleshooting Guide for Common Reactions
This section provides in-depth, scenario-based troubleshooting for the most common synthetic routes involving this compound.
Scenario 1: Oxidation of the Alcohol Moiety
The oxidation of the primary alcohol can yield either 15-bromopentadecanal or 15-bromopentadecanoic acid. The choice of oxidant and reaction conditions is critical to achieving selectivity.[2][3][4]
dot
Caption: Oxidation pathways of this compound.
Question: My goal is the aldehyde, but I am observing significant formation of the carboxylic acid. What is causing this over-oxidation?
Answer: This is a classic selectivity problem. Over-oxidation to the carboxylic acid is typically caused by one or more of the following factors:
-
Choice of Oxidant: Strong oxidants like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid) will almost invariably oxidize a primary alcohol directly to the carboxylic acid.[2] Milder, anhydrous reagents are required for isolating the aldehyde. Pyridinium chlorochromate (PCC) is a common choice for this transformation as it is typically used in an anhydrous solvent like dichloromethane (DCM) and generally stops at the aldehyde stage.[5][6][7]
-
Presence of Water: If water is present in the reaction mixture, it can form the gem-diol (hydrate) intermediate from the newly-formed aldehyde. This hydrate can be further oxidized to the carboxylic acid, even by milder reagents like PCC.[5][6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Conditions: Running the reaction at elevated temperatures for extended periods or using a large excess of the oxidizing agent can promote over-oxidation.
Troubleshooting Protocol: Selective Aldehyde Synthesis
-
Problem: Low yield of 15-bromopentadecanal; significant 15-bromopentadecanoic acid detected.
-
Solution:
-
Reagent Selection: Switch to Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), which are known for their selectivity in oxidizing primary alcohols to aldehydes.[5][8]
-
Control Stoichiometry: Use a slight excess (approx. 1.1-1.5 equivalents) of the mild oxidant. Using a large excess can drive the reaction further than intended.
-
Anhydrous Conditions: Dry your solvent (e.g., DCM) over a suitable drying agent like CaH₂. Add molecular sieves to the reaction flask to scavenge any trace amounts of water.
-
Temperature Control: Maintain the reaction at a controlled temperature, typically room temperature or slightly below, as specified for the chosen reagent.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts or other reagent byproducts.[7] This prevents further oxidation during product isolation.
-
| Byproduct | Key Analytical Signatures (vs. Starting Material) |
| 15-Bromopentadecanal | FTIR: Appearance of a strong C=O stretch (~1725 cm⁻¹). ¹H NMR: Disappearance of the alcohol -OH proton, appearance of an aldehyde proton (~9.7 ppm). |
| 15-Bromopentadecanoic Acid | FTIR: Appearance of a strong C=O stretch (~1710 cm⁻¹) and a very broad O-H stretch (2500-3300 cm⁻¹). ¹H NMR: Appearance of a broad carboxylic acid proton (>10 ppm). |
Scenario 2: Williamson Ether Synthesis & Intramolecular Cyclization
When using this compound in a Williamson ether synthesis, the molecule can act as either the nucleophile (as its alkoxide) or the electrophile. A common and often overlooked side reaction is intramolecular cyclization.
Question: I am trying to synthesize an ether via the Williamson synthesis, but my yield is low and I've isolated a non-polar byproduct with a mass consistent with C₁₅H₃₀O. What is it?
Answer: You have likely formed the cyclic ether, oxacyclohexadecane , via an intramolecular Williamson ether synthesis. This occurs when the alcohol end of the molecule is deprotonated to form an alkoxide, which then attacks the terminal bromide on the same molecule.[9][10]
dot
Caption: Competing pathways in Williamson Ether Synthesis.
Troubleshooting Protocol: Favoring Intermolecular Etherification
-
Problem: Formation of oxacyclohexadecane byproduct.
-
Causality: Intramolecular reactions are kinetically favored under high dilution, where the probability of one end of the molecule finding the other is higher than the probability of it finding another molecule.
-
Solution:
-
Concentration Control: Run the reaction at a higher concentration. This increases the likelihood of intermolecular collisions, favoring the desired pathway.
-
Order of Addition: A highly effective strategy is to add the deprotonated this compound (or the un-deprotonated alcohol if the base is added in situ) slowly to a solution already containing a high concentration of your desired alkyl halide electrophile. This ensures the alkoxide is more likely to encounter an external electrophile before it has a chance to cyclize.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and rapid deprotonation of the alcohol.[11]
-
Scenario 3: Grignard Reagent Formation & Reaction
Attempting to form a Grignard reagent from this compound directly is a common pitfall for researchers new to this substrate.
Question: Why does my attempt to form a Grignard reagent from this compound fail, resulting in a gelatinous precipitate and recovery of no desired product?
Answer: The Grignard reagent is a potent nucleophile and a very strong base. The acidic proton of the alcohol group on the same molecule is incompatible with the highly basic organomagnesium halide.[12][13] Upon formation, the Grignard reagent on one molecule will immediately deprotonate the alcohol of another molecule, destroying both and leading to a mixture of magnesium alkoxides and oligomeric/polymeric material.
dot
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of 15-Bromopentadecan-1-ol under different conditions
Welcome to the technical support center for 15-Bromopentadecan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this bifunctional molecule. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and confidence in your results.
Introduction to the Stability of this compound
This compound is a valuable long-chain linear aliphatic compound featuring a primary alcohol at one terminus and a primary bromoalkane at the other. This unique structure allows for a variety of synthetic transformations. However, the presence of these two reactive functional groups also presents specific stability challenges. Understanding the potential degradation pathways is critical for its proper handling, storage, and use in chemical reactions. This guide will address the primary stability concerns: susceptibility to nucleophilic substitution and elimination at the bromide position, and oxidation of the terminal alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many suppliers recommend refrigeration (0-8 °C) for long-term storage to minimize potential degradation. The key is to prevent exposure to moisture, atmospheric oxygen, and light.
Q2: What are the main signs of degradation of this compound?
Visual inspection may reveal a color change from a white or off-white solid to a yellowish or brownish hue, which could indicate oxidation or other degradation processes. Any change in physical state at a given temperature could also be a sign of impurity formation. For definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect the presence of degradation products.
Q3: Is this compound sensitive to light?
Yes, as a bromoalkane, it has the potential to be photosensitive.[1] Exposure to UV or even strong visible light can initiate photochemical degradation, potentially leading to debromination or other radical-mediated reactions.[1] Therefore, it is crucial to store the compound in an amber-colored vial or in a dark place and to minimize its exposure to light during experimental setup. For rigorous studies, conducting experiments under amber or red light is advisable.
Q4: Can I use this compound in aqueous solutions?
While it has low water solubility, its use in biphasic systems or with co-solvents is common. However, prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to hydrolysis of the bromide to form pentadecane-1,15-diol. The rate of hydrolysis for primary bromoalkanes is generally slow but can be accelerated by elevated temperatures and non-neutral pH.[2][3][4][5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Side Products in a Nucleophilic Substitution Reaction
Symptom: You are performing a nucleophilic substitution (SN2) reaction to replace the bromine atom, but you observe a significant amount of a nonpolar side product in your TLC or HPLC analysis.
Potential Cause: You are likely observing the product of an E2 elimination reaction, pentadec-14-en-1-ol. This occurs when the nucleophile also acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon.
Explanation of Causality: The reaction of a primary bromoalkane with a reagent that can act as both a nucleophile and a base is a classic competition between SN2 and E2 pathways.[6][7][8] Several factors can favor the undesired E2 elimination:
-
Sterically Hindered Base/Nucleophile: While this compound is a primary halide and generally favors SN2, a bulky nucleophile may have difficulty accessing the electrophilic carbon, making it more likely to act as a base and abstract a proton from the less hindered beta-position.
-
High Temperature: Elimination reactions are entropically favored over substitution reactions because they result in an increase in the number of molecules.[8][9][10] Increasing the reaction temperature will therefore favor the E2 pathway.[8][9][10]
-
Strong, Non-nucleophilic Base: The use of strong bases that are poor nucleophiles (e.g., tert-butoxide) will strongly favor elimination.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run your reaction at a lower temperature. This will kinetically favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.[10]
-
Choose a Less Basic Nucleophile: If your desired transformation allows, select a nucleophile that is less basic. For example, using sodium iodide in acetone is a classic SN2 reaction with minimal elimination.
-
Solvent Choice: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents are known to solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive nucleophile that promotes the SN2 reaction.
Issue 2: Formation of an Aldehyde or Carboxylic Acid Impurity
Symptom: Your product is contaminated with a more polar impurity, which upon analysis (e.g., by IR, NMR, or MS) is identified as pentadecanal or pentadecanoic acid with a bromine at the 15-position.
Potential Cause: The primary alcohol functional group of your this compound has been oxidized.
Explanation of Causality: Primary alcohols are susceptible to oxidation to form aldehydes, and with stronger oxidizing agents or in the presence of water, can be further oxidized to carboxylic acids.[11][12][13][14][15] This can occur under several circumstances:
-
Incompatible Reagents: The use of oxidizing agents in your reaction mixture, even if intended for another purpose, can affect the alcohol.
-
Autoxidation: Prolonged exposure to air (oxygen) can lead to slow oxidation, a process known as autoxidation.[16][17] This can be accelerated by the presence of trace metal impurities, heat, or light.[16][17]
-
Impurities in Solvents or Reagents: Peroxides in aged ether solvents are common oxidizing impurities.
Troubleshooting Steps:
-
Protect the Alcohol Group: If your reaction conditions are oxidative, you may need to protect the alcohol functional group before proceeding. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
Use Fresh, High-Purity Solvents: Ensure that your solvents are free of peroxides and other oxidizing impurities. It is good practice to use freshly distilled or purchased anhydrous solvents.
-
Inert Atmosphere: For sensitive reactions, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA may be beneficial, although this should be tested for compatibility with your reaction.
Visualizing Degradation Pathways
The following diagrams illustrate the main degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).[18][19][20][21][22][23]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][11][24][25][26] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Workflow for Purity Analysis by HPLC
This workflow describes a general procedure for assessing the purity of this compound.
Caption: A typical workflow for HPLC purity analysis.
Quantitative Data Summary
| Parameter | Condition | Effect on this compound | Potential Degradation Products |
| Temperature | Elevated | Increases rate of all reactions; favors E2 over SN2[8][9][10] | Pentadec-14-en-1-ol, Pentadecane-1,15-diol |
| pH | Acidic (pH < 5) | May accelerate hydrolysis of the bromide. | Pentadecane-1,15-diol |
| pH | Basic (pH > 9) | Strongly promotes E2 elimination and SN2 with basic nucleophiles. | Pentadec-14-en-1-ol, substitution products |
| Light | UV/Visible | Can induce photochemical degradation.[1] | Debrominated products, radical-derived species |
| Oxidizing Agents | Mild (e.g., PCC) | Oxidation of the primary alcohol.[27] | 15-Bromopentadecanal |
| Oxidizing Agents | Strong (e.g., KMnO₄) | Oxidation of the primary alcohol.[11][13] | 15-Bromopentadecanoic Acid |
| Nucleophiles | Strong, non-basic | Favors SN2 substitution. | 15-substituted-pentadecan-1-ol |
| Bases | Strong, hindered | Favors E2 elimination. | Pentadec-14-en-1-ol |
References
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Quora. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Selecting between SN2 and E2 primary alkyl halide. Chemistry Stack Exchange. [Link]
-
Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
-
Oxidation of Alcohols. Chemguide. [Link]
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Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae. PubMed. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ResearchGate. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions. Reddit. [Link]
-
Long-chain-alcohol oxidase. Wikipedia. [Link]
-
Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Autoxidation. Britannica. [Link]
-
Hydrolysis of Halogenoalkanes. Save My Exams. [Link]
-
Autoxidation. Wikipedia. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. U.S. Food and Drug Administration. [Link]
-
Oxidation of alcohols. Chemguide. [Link]
-
Reaction mechanism and kinetics of the degradation of bromoxynil initiated by OH radical. ResearchGate. [Link]
-
Reactions of Alkyl Halides with Reducing Metals. Chemistry LibreTexts. [Link]
-
Degradation of brominated polymeric flame retardants and effects of generated decomposition products. PubMed. [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Forced Degradation Studies. Semantic Scholar. [Link]
-
Alkyl Halide Reactivity. Michigan State University. [Link]
-
Degradation Profiling by RP-HPLC: A Review. IJPPR. [Link]
-
Chemistry of Transition Metals. IV. Reactions of Alkyl Halides with the Metals of the First Transition Period. ResearchGate. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Solved: (vi) State how the rates of hydrolysis depend on the structure of the bromoalkane. Gauth. [Link]
-
Hydrolysis of Primary Haloalkanes. Save My Exams. [Link]
-
CP5 Rate of Hydrolysis of Halogenoalkanes. Physics & Maths Tutor. [Link]
- Ellesmere OCR A level Chemistry - 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes. Google Sites.
-
Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine. PubMed. [Link]
-
[The stability of bromhexine and the structure of its degradation products]. PubMed. [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. PubMed. [Link]
-
Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. ResearchGate. [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. [Link]
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]
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- 27. quora.com [quora.com]
Technical Support Center: Optimizing Protecting Group Removal for 15-Bromopentadecan-1-ol
Welcome to the technical support center dedicated to the strategic deprotection of 15-bromopentadecan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multistep organic synthesis. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common challenges encountered during the removal of alcohol protecting groups from this specific long-chain bromoalcohol. Our focus is on ensuring high yields and purity by understanding the "why" behind each experimental step.
The Strategic Importance of Protecting Group Selection
In the synthesis of complex molecules, the hydroxyl group of this compound is often masked to prevent unwanted side reactions.[1][2][3] The choice of protecting group is critical and must be tailored to the stability requirements of subsequent reaction steps.[1][4] Equally important is a well-defined strategy for its removal, which should proceed with high efficiency without affecting the terminal bromide or other sensitive functionalities within the molecule.[1][5] This guide will focus on the deprotection of three commonly used protecting groups for alcohols: tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, and acetate esters.
Troubleshooting Deprotection of a TBDMS Ether
tert-Butyldimethylsilyl (TBDMS) ethers are a popular choice for protecting alcohols due to their general stability and the variety of conditions available for their removal.[2][6] However, challenges can arise, particularly when balancing cleavage of the silyl ether with the preservation of other functional groups.
Q1: My TBDMS deprotection using tetrabutylammonium fluoride (TBAF) is sluggish and gives a low yield. What could be the cause?
A1: While TBAF is a standard reagent for TBDMS cleavage, its effectiveness can be hampered by steric hindrance and solvent choice.[7][8] For a long-chain substrate like this compound, solubility and steric factors are key.
-
Insight & Causality: The bulky tert-butyl group can sterically hinder the approach of the fluoride ion to the silicon atom.[6] In less polar solvents, the TBAF salt may not be fully solvated, reducing the availability of the "naked" fluoride ion required for efficient cleavage.
-
Troubleshooting Steps:
-
Solvent Optimization: Ensure you are using a suitable solvent like tetrahydrofuran (THF). If solubility of the substrate is an issue, consider co-solvents.
-
Increase Reagent Equivalents: A modest increase in the equivalents of TBAF can sometimes drive the reaction to completion.
-
Temperature Adjustment: Gently warming the reaction to 40-50 °C can increase the reaction rate, but monitor carefully for potential side reactions.
-
Alternative Fluoride Sources: Consider using other fluoride sources like HF-pyridine or TAS-F, which can be more effective in certain cases.[8]
-
Q2: I'm observing some debromination as a side product during TBDMS removal. How can I avoid this?
A2: Debromination can occur under basic conditions, and commercial TBAF solutions can be slightly basic.
-
Insight & Causality: The terminal bromide in this compound can be susceptible to elimination or substitution reactions under basic conditions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Buffered Fluoride Source: Consider using TBAF buffered with acetic acid to maintain a neutral pH.
-
Milder Acidic Conditions: As an alternative to fluoride-based methods, mild acidic conditions can be employed for TBDMS deprotection.[7][8] A common method is using a mixture of acetic acid, THF, and water.[7]
-
Detailed Protocol: Mild Acidic Deprotection of TBDMS-protected this compound
-
Dissolve the TBDMS-protected this compound in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Deprotection of a THP Ether
Tetrahydropyranyl (THP) ethers are another common choice for alcohol protection, valued for their stability in basic and organometallic reaction conditions.[9][10] Their removal is typically achieved under acidic conditions.[9][10]
Q1: My acid-catalyzed THP deprotection is incomplete, even after extended reaction times. What can I do?
A1: Incomplete deprotection of THP ethers can be due to insufficient acid catalysis or the reversible nature of the reaction.[10][11]
-
Insight & Causality: The deprotection mechanism involves protonation of the acetal oxygen followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[10] If the acid catalyst is too weak or present in insufficient quantity, the initial protonation step will be slow.
-
Troubleshooting Steps:
-
Choice of Acid: If you are using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or even a dilute mineral acid like HCl.[10][11]
-
Solvent System: The choice of solvent can influence the reaction equilibrium. Using an alcohol solvent (e.g., methanol or ethanol) can help to trap the carbocation intermediate, driving the reaction to completion.[9]
-
Water Content: Ensure a sufficient amount of water is present in the reaction mixture, as it is a reactant in the hydrolysis.
-
Q2: I'm concerned about the acidic conditions affecting other functional groups in my molecule. Are there milder alternatives for THP ether cleavage?
A2: Yes, several milder and more selective methods for THP deprotection have been developed.
-
Insight & Causality: The need to deprotect THP ethers in the presence of other acid-sensitive groups has driven the development of alternative methods that avoid strongly acidic conditions.
-
Alternative Mild Deprotection Methods:
-
Lewis Acids: Catalytic amounts of Lewis acids such as TiCl₄ can be used for the conversion of THP ethers to acetates, which can then be hydrolyzed under milder basic conditions.[9]
-
Neutral Conditions: A method using an excess of lithium chloride (LiCl) in a mixture of water and DMSO at 90 °C has been reported to efficiently deprotect THP ethers under neutral conditions.[12]
-
Visualizing the Deprotection Workflow
Caption: A generalized workflow for the deprotection of this compound.
Troubleshooting Deprotection of an Acetate Ester
Acetate esters are a classic and economical choice for protecting alcohols.[13] They are typically removed by hydrolysis under basic conditions.[14][15]
Q1: My base-catalyzed hydrolysis of the acetate group is causing some elimination of the terminal bromide. How can I mitigate this?
A1: This is a common issue when using strong bases like NaOH or KOH, especially with heating.[14]
-
Insight & Causality: The terminal bromide is a good leaving group, and under strongly basic conditions, an E2 elimination can compete with the desired saponification of the ester.
-
Troubleshooting Steps:
-
Milder Base: Switch to a milder base like potassium carbonate (K₂CO₃) in methanol.[14] This is often sufficient to hydrolyze the acetate without promoting significant elimination.
-
Lower Temperature: Perform the reaction at room temperature or even 0 °C. The hydrolysis of the acetate is generally faster than the elimination reaction, so lowering the temperature can improve selectivity.
-
Ammonia/Methanol: A solution of ammonia in methanol is another very mild and effective reagent for acetate deprotection.[14]
-
Q2: After deprotection and workup, I'm having trouble separating my product, this compound, from unreacted starting material and other long-chain byproducts. Any suggestions?
A2: The similar physical properties of long-chain aliphatic compounds can make purification by column chromatography challenging.
-
Insight & Causality: The long C15 alkyl chain dominates the polarity of both the starting material and the product, leading to similar retention factors (Rf) on silica gel.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to maximize separation. Consider using a less polar solvent system initially and gradually increasing the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For larger scale reactions, distillation under reduced pressure might be a viable option to separate compounds with different boiling points.[16]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common deprotection issues.
Frequently Asked Questions (FAQs)
Q: How do I choose the best protecting group for this compound in my synthetic route?
A: The ideal protecting group is stable to all reaction conditions it will be subjected to, yet easily removed at the desired stage without affecting other parts of the molecule. This is known as an orthogonal protection strategy.[1][5][17] Consider the full synthetic sequence:
-
For reactions involving strong bases or nucleophiles (e.g., Grignard reagents): TBDMS or THP ethers are excellent choices.
-
If your synthesis involves acidic conditions: An acetate ester might be more suitable.
-
For multi-step syntheses with multiple hydroxyl groups: Employing different classes of protecting groups (e.g., a silyl ether and a benzyl ether) that can be removed under distinct conditions is crucial.[5][17]
Q: What is the most reliable way to monitor the progress of my deprotection reaction?
A: Thin-layer chromatography (TLC) is the most common and convenient method. Stain with a general-purpose stain like potassium permanganate or ceric ammonium molybdate. The product alcohol should have a lower Rf value (be more polar) than the protected starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q: My deprotection has completely failed, and I've recovered only starting material. What are the first things I should check?
A:
-
Reagent Quality: Ensure your deprotection reagent is active. For example, TBAF solutions can degrade over time. It's good practice to use a fresh bottle or titrate an older one. For acid or base catalysts, ensure they have not been neutralized by exposure to air.
-
Reaction Setup: Double-check that all reagents were added in the correct order and stoichiometry. Ensure the reaction was stirred adequately.
-
Substrate Purity: Impurities in your starting material could potentially interfere with the reaction.
Summary of Deprotection Conditions
| Protecting Group | Common Deprotection Reagents | Key Considerations |
| TBDMS | TBAF in THF; HF-Pyridine; Acetic acid/THF/H₂O | TBAF can be basic; acidic methods are a good alternative to avoid debromination.[7][8] |
| THP | p-TsOH in MeOH; Acetic acid/THF/H₂O; PPTS in EtOH | Acid-catalyzed; ensure sufficient acid strength and presence of a protic solvent.[9][10] |
| Acetate | K₂CO₃ in MeOH; NaOH in H₂O/MeOH; NH₃ in MeOH | Base-catalyzed; use mild bases to prevent elimination of the bromide.[14][15] |
By understanding the underlying chemical principles and anticipating potential pitfalls, you can effectively troubleshoot and optimize the deprotection of this compound, ensuring the successful progression of your synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Raina, S., & Singh, V. K. (1995). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 60(7), 2260. [Link]
-
Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(13), 2091-2104. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Ma, S., & Li, Z. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. Journal of Chemical Research, 1998(3), 154-155. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Akula, M. R., & George, M. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 5(2), 145-147. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Ester - Acetate (Ac). Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Divakaran, R. (2008). Protecting groups in organic synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals [Video]. YouTube. [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2233–2239. [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]
-
Wang, Y.-G., Jiang, Z.-y., & Wu, X.-X. (2004). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Tetrahedron Letters, 45(13), 2733-2735. [Link]
-
van der Vorm, S., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 77(1), 227-241. [Link]
- Google Patents. (2017). Deprotection method for protected hydroxyl group. (U.S.
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Esters are known to undergo hydrolysis under acidic conditions to form carboxylic acids and... Retrieved from [Link]
-
ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? Retrieved from [Link]
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Chemistry in a Nutshell. (2025, August 15). Protection and Deprotection of Alcohol in Organic Chemistry [Video]. YouTube. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
- Google Patents. (2015). Method for purification of alcohols. (U.S.
-
Howard, T. P., et al. (2013). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering, 15, 73-81. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
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- 16. researchgate.net [researchgate.net]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying 15-Bromopentadecan-1-ol via Column Chromatography
Welcome to the technical support guide for the purification of 15-Bromopentadecan-1-ol. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter during the column chromatography process for this long-chain bromoalcohol. This guide provides not just procedural steps, but the underlying principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the appropriate stationary and mobile phase for purifying this compound?
Answer: The selection of stationary and mobile phases is dictated by the polarity of the target molecule. This compound has a dual nature: a long, nonpolar 15-carbon alkyl chain and two polar functional groups, a primary alcohol (-OH) and a terminal bromide (-Br).
-
Stationary Phase: For this type of molecule, the standard choice is silica gel (SiO₂)[1][2] . Silica gel is a highly polar adsorbent due to the presence of surface silanol (-Si-OH) groups[3][4]. The polar alcohol and bromide groups of your compound will interact with these silanol groups, allowing for separation from less polar or more polar impurities.
-
Mobile Phase (Eluent): The mobile phase must be strong enough to move the compound down the column but weak enough to allow for differential adsorption and separation. A common approach is to use a binary solvent system of a nonpolar solvent and a more polar solvent. For this compound, a mixture of Hexane (or Petroleum Ether) and Ethyl Acetate is an excellent starting point. Hexane serves as the weak, nonpolar solvent, while ethyl acetate is the stronger, more polar solvent. The ratio is determined experimentally.
Application Scientist's Insight: The key is the equilibrium of interactions between the compound, the stationary phase, and the mobile phase[1]. Your target molecule will adsorb to the silica gel. The polar solvent molecules in the mobile phase will then compete for these adsorption sites, displacing your compound and allowing it to move down the column[1]. By starting with a low-polarity mobile phase (e.g., high hexane content) and gradually increasing the polarity (increasing ethyl acetate content), you can effectively elute compounds in order of increasing polarity[1].
Q2: How do I determine the optimal solvent ratio before running a large-scale column?
Answer: The optimal solvent ratio is determined using Thin-Layer Chromatography (TLC) , which serves as a small-scale, rapid pilot for your column separation[5][6].
A well-separated spot for your target compound on a TLC plate should have a Retention Factor (Rf) value between 0.2 and 0.4[5] .
Experimental Protocol: Determining Optimal Eluent via TLC
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Place one spotted plate in each chamber.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain, which are effective for alcohols).
-
Calculate Rf: Measure the distance the spot traveled from the baseline and the distance the solvent front traveled from the baseline.
The solvent system that gives your product an Rf of ~0.3 will be the ideal starting point for your column chromatography.
Application Scientist's Insight: The Rf value in TLC is inversely related to the number of column volumes (CV) required to elute the compound in column chromatography (CV ≈ 1/Rf)[5]. An Rf of 0.3 means it will take approximately 3-4 column volumes to elute your compound, which allows for good separation from impurities without excessive solvent usage or band broadening[11]. An Rf that is too high (>0.5) suggests the compound will elute too quickly with poor separation, while an Rf that is too low (<0.1) indicates it will take a very long time and a large volume of solvent to elute, leading to diffuse bands.
Q3: Should I use isocratic or gradient elution for this purification?
Answer: The choice between isocratic and gradient elution depends on the complexity of your crude mixture and the separation of spots observed on your TLC plate.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation[11][12][13]. This method is simpler and is preferred if your TLC shows the target compound is well-separated from all impurities in a single solvent system.
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 80:20 Hexane:EtOAc)[13][14]. This is highly recommended if your crude mixture contains impurities that are both significantly less polar and significantly more polar than this compound.
Data Presentation: Comparing Elution Strategies
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition[13] | Composition changes over time[13] |
| Best For | Simple mixtures with components of similar polarity[12][15] | Complex mixtures with a wide range of polarities[14][15] |
| Advantages | Simple, reproducible, no column re-equilibration needed[14] | Better resolution, sharper peaks for late-eluting compounds, shorter overall run time[13][15] |
| Disadvantages | Can cause peak broadening for strongly retained compounds[11] | Requires post-run equilibration, more complex setup[14] |
Application Scientist's Insight: For purifying this compound, a step-gradient is often a practical and efficient choice. You can start eluting with the low-polarity solvent system determined by TLC to remove nonpolar impurities. Once these are off the column, you can increase the polarity of the eluent to speed up the elution of your target compound, and finally, use a high-polarity wash to remove any strongly retained impurities[11]. This approach saves time and solvent while maintaining good separation.
Q4: My compound is not eluting from the column, or it is eluting very slowly with significant tailing. What should I do?
Answer: This is a common issue indicating that the mobile phase is not polar enough to displace the compound from the silica gel. Your compound has a strong affinity for the stationary phase and is not spending enough time in the mobile phase.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: The most direct solution is to gradually increase the proportion of the polar solvent (ethyl acetate) in your eluent. For example, if you are using 9:1 Hexane:EtOAc, switch to 8:2 or 7:3.
-
Add a Polar Modifier: If increasing the main polar solvent is insufficient or compromises separation, adding a small amount (~1%) of a more polar modifier like methanol or ethanol can be effective. However, be cautious as high concentrations of alcohols can potentially dissolve some silica gel, although this is largely considered a myth with modern, high-quality silica[16].
-
Check for Compound Stability: In rare cases, the compound might be decomposing on the acidic silica gel[17]. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared[17].
Application Scientist's Insight: The hydroxyl group (-OH) on your molecule is the primary site of interaction with the silica's silanol groups via hydrogen bonding. Long-chain alcohols can sometimes exhibit strong adsorption[18]. The "trailing" or "tailing" effect you observe is often due to the slow kinetics of desorption from these high-energy adsorption sites on the silica surface[3]. A more polar mobile phase more effectively competes for these sites, leading to faster elution and sharper peaks.
Q5: My compound is eluting immediately with the solvent front. How do I fix this?
Answer: This problem is the opposite of the previous one: your mobile phase is too polar. The compound has a very low affinity for the stationary phase and is spending almost all its time dissolved in the eluent, resulting in no separation.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent in your eluent. If you used 7:3 Hexane:EtOAc, try 9:1 or even 95:5.
-
Re-evaluate with TLC: This issue often arises from not performing preliminary TLC experiments or misinterpreting the results. Your goal is an Rf value around 0.3[5]. An Rf of 0.8-0.9 on TLC will almost certainly lead to elution in the solvent front on a column.
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks can also cause the sample to bypass the stationary phase and run straight through.
Experimental Workflow & Visualization
The following diagram outlines the logical workflow for developing and executing the purification of this compound.
Caption: Logical workflow for column chromatography purification.
Consolidated Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Elution / Slow Elution | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Compound Elutes in Solvent Front | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent; re-optimize using TLC to achieve an Rf of 0.2-0.4[5]. |
| Poor Separation of Spots | - Inappropriate solvent system.- Column was overloaded with sample.- Poor column packing (channeling).- Sample was loaded in too much solvent. | - Switch to a more selective solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).- Use a larger column or less sample (typically 1-5% of silica gel weight)[5].- Repack the column carefully, ensuring no air bubbles or cracks.- Dissolve the sample in the minimum amount of solvent for loading[19]. |
| Streaky or Tailing Bands | - Compound interacting too strongly with acidic silica.- Sample is not fully soluble in the eluent. | - Add a small amount (0.1-1%) of a modifier like triethylamine (if compound is basic) or acetic acid (if acidic) to the eluent[3].- Consider dry loading the sample adsorbed onto a small amount of silica gel[19]. |
| Cracked or Dry Column | The solvent level dropped below the top of the silica bed. | This is generally irreversible and requires repacking the column. Always keep the silica gel bed wet with solvent[20]. |
References
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Danaher Life Sciences. Gradient vs.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs.
- Benchchem. Application Note: Isocratic vs.
- Benchchem.
- ChemistryViews. (2012, August 7).
- Biotage. (2023, January 24).
- University of Rochester, Department of Chemistry.
- Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
- Oreate AI Blog. (2026, January 7).
- PubMed. (2024, January 11).
- BYJU'S.
- SiliCycle.
- University of Calgary.
- Reddit. (2022, February 22).
- Reddit. (2022, June 24).
- ChemHelp ASAP. (2021, February 9).
- ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?
- Professor Dave Explains. (2023, March 10).
- Khan Academy.
- IS&T | Library. Effect of Adsorption of Long Chain Alcohol Molecules on Silica Particles on Toner Charging.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. How to Calculate the Rf in Chromatography - Oreate AI Blog [oreateai.com]
- 9. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. biotage.com [biotage.com]
- 12. pharmaguru.co [pharmaguru.co]
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- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
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- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Khan Academy [khanacademy.org]
Technical Support Center: Handling Moisture-Sensitive Reactions with 15-Bromopentadecan-1-ol
Welcome to the technical support center for 15-Bromopentadecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling moisture-sensitive reactions involving this versatile bifunctional molecule. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in moisture-sensitive reactions?
A1: this compound possesses two reactive functional groups: a primary alcohol (-OH) and a primary alkyl bromide (-Br). The primary challenges in moisture-sensitive reactions stem from the reactivity of these groups with water and with each other under certain conditions.
-
The Hydroxyl Group: The alcohol's acidic proton will be readily deprotonated by strong bases (e.g., organometallics like Grignard reagents, or hydrides), quenching the reagent. In reactions where the alcohol itself is the nucleophile (e.g., Williamson ether synthesis), it must be deprotonated under anhydrous conditions to form the alkoxide.
-
The Bromide Group: While less susceptible to direct reaction with water, the carbon-bromine bond is electrophilic and will be the target of nucleophiles.
-
Bifunctionality and Intramolecular Reactions: The presence of both a nucleophilic precursor (the alcohol) and an electrophilic center (the carbon bonded to bromine) on the same molecule opens the possibility of intramolecular cyclization, especially under basic conditions, to form a 16-membered cyclic ether (oxacycloheptadecane). This can be an undesired side reaction or a desired transformation, depending on the experimental goal.
-
Solubility: The long C15 alkyl chain imparts significant nonpolar character, which can affect its solubility in common anhydrous polar aprotic solvents like THF or DMF at room temperature. Gentle warming may be necessary to achieve a homogeneous solution.
Q2: I'm planning a Grignard reaction with a different alkyl halide, and want to use this compound as a starting material to introduce a long chain. Can I do this directly?
A2: No, you cannot directly prepare a Grignard reagent from this compound or use it in the presence of another Grignard reagent without modification. The acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent. The Grignard reagent would be instantly quenched by the alcohol.
To utilize the bromide functionality in a Grignard reaction, you must first "protect" the alcohol group. A common strategy is to convert the alcohol to a silyl ether, which is stable to Grignard reagents but can be easily removed later.
Q3: How do I choose between an intermolecular and an intramolecular reaction when using this compound?
A3: The outcome of the reaction (intermolecular vs. intramolecular) is primarily influenced by the reaction concentration.
-
Intramolecular reactions (cyclization) are favored at very low concentrations. By using high dilution conditions (typically ≤0.01 M), the probability of one end of the molecule reacting with another molecule is minimized, while the proximity of the two reactive ends of the same molecule favors ring formation.
-
Intermolecular reactions (e.g., polymerization or dimerization) are favored at higher concentrations. At higher concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to chain extension.
Therefore, if your goal is to synthesize the macrocyclic ether, you should use high-dilution techniques. If you want to, for example, form a polymer, you would use a much higher concentration of your starting material.
Troubleshooting Guides
Issue 1: Low or No Yield in Williamson Ether Synthesis
Symptoms:
-
TLC or GC-MS analysis shows only starting material (this compound).
-
A complex mixture of products is observed, with little of the desired ether.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The alkoxide is not being formed efficiently. This could be due to an insufficient amount of base or a base that is not strong enough. | - Use a strong base like sodium hydride (NaH) or potassium hydride (KH). - Ensure the base is fresh and has been stored correctly. - Use a slight excess of the base (1.1-1.2 equivalents). |
| Moisture Contamination | Traces of water in the solvent, glassware, or on the surface of the starting material are quenching the base and the formed alkoxide. | - Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere. - Use freshly distilled anhydrous solvents. - Dry the this compound under vacuum before use. |
| Reaction Temperature Too Low | The reaction kinetics may be slow, especially given the long alkyl chain which can affect solubility and diffusion. | - After the initial deprotonation, gently heating the reaction mixture (e.g., to 40-60 °C in THF or DMF) can increase the reaction rate. Monitor the reaction progress by TLC or GC-MS. |
| Poor Solubility | The long alkyl chain of this compound may lead to poor solubility in some anhydrous solvents at room temperature, hindering the reaction. | - Consider using a solvent mixture or a higher boiling point solvent like DMF. - Gentle warming and vigorous stirring are crucial to maintain a homogeneous solution. |
Issue 2: Unwanted Intramolecular Cyclization
Symptoms:
-
You are attempting an intermolecular reaction (e.g., reaction with another electrophile) but the major product is the 16-membered cyclic ether.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Concentration Too Low | The reaction is being run under conditions that favor intramolecular cyclization. | - Increase the concentration of your reactants significantly (e.g., >0.1 M). - Consider a slow addition of the this compound to a concentrated solution of the base and other reagents. | | Extended Reaction Time at Elevated Temperature | Prolonged heating can sometimes provide the energy needed to overcome the entropic barrier of cyclization. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Try running the reaction at a lower temperature for a longer period. |
Detailed Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes the protection of the alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether. This is a crucial step before attempting reactions like Grignard reagent formation.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution).
-
Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add TBDMSCl (1.2 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1). The silyl ether product will have a higher Rf value (be less polar) than the starting alcohol. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 15-bromo-1-(tert-butyldimethylsilyloxy)pentadecane.
Protocol 2: Intramolecular Williamson Ether Synthesis (Macrocyclization)
This protocol is designed to favor the formation of the 16-membered cyclic ether, oxacycloheptadecane, using high-dilution principles.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous isopropanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: Rigorously dry all glassware, including a large round-bottom flask for the main reaction and syringe pumps for slow addition.
-
Reaction Setup: To a large, flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add a large volume of anhydrous THF to achieve a final concentration of ~0.005 M. Begin stirring under an inert atmosphere.
-
Base Preparation: In a separate flame-dried flask, suspend NaH (1.5 eq) in a small amount of anhydrous THF.
-
Slow Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Using two separate syringe pumps, add the solution of this compound and the suspension of NaH simultaneously and very slowly over a period of 8-12 hours to the vigorously stirred THF in the main reaction flask.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of anhydrous isopropanol to destroy any excess NaH.
-
Add saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Protecting Group Strategy
Caption: Workflow for using this compound in a Grignard reaction.
Logical Relationship: Intermolecular vs. Intramolecular Reaction
Caption: Influence of concentration on reaction outcome.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
- Galli, C., & Mandolini, L. (1982). The role of medium effects in the high dilution syntheses of macrocyclic molecules. Gazzetta Chimica Italiana, 112, 465-469.
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and convenient procedure for solvent purification. Organometallics, 15(5), 1518–1520. [Link]
-
Williams, D. R., & Fromhold, M. G. (1997). Total synthesis of (+)-amphidinolide K. Journal of the American Chemical Society, 119(48), 11606-11607. [Link] (This paper describes macrocyclization of a long-chain bromoalcohol, providing a relevant, authoritative example).
Validation & Comparative
A Senior Application Scientist's Guide to Long-Chain Bifunctional Linkers: A Comparative Analysis Featuring 15-Bromopentadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is far from a passive spacer. Its chemical nature, length, and flexibility are critical determinants of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth comparison of 15-Bromopentadecan-1-ol, a long-chain bifunctional alkyl linker, with other commonly employed linker classes, offering experimental insights and data-driven perspectives to inform rational drug design.
The Crucial Role of the Linker in Advanced Therapeutics
Bifunctional linkers are the architectural backbone of many modern therapeutics, bridging a targeting molecule (like an antibody or a small molecule ligand) with an effector molecule (such as a cytotoxic drug or an E3 ligase recruiter). An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet facilitate efficient release or proper spatial orientation of the payload at the target site.[3] The choice of linker profoundly impacts several key parameters of the final conjugate, including solubility, cell permeability, metabolic stability, and the ability to form productive ternary complexes in the case of PROTACs.[][5]
Long-chain linkers, in particular, offer the advantage of spanning significant distances, which can be crucial for mitigating steric hindrance between the two ends of the conjugate and enabling favorable protein-protein interactions.[] This guide will delve into the specific characteristics of long alkyl chain linkers, exemplified by this compound, and compare them to the widely used polyethylene glycol (PEG) linkers.
In Focus: this compound as a Prototypical Long-Chain Alkyl Linker
This compound is a bifunctional molecule featuring a 15-carbon saturated alkyl chain, with a hydroxyl (-OH) group at one end and a bromine (-Br) atom at the other. This structure provides two distinct reactive handles for conjugation. The terminal hydroxyl can be activated or modified for attachment to a payload or targeting moiety, while the terminal bromine serves as a reactive site for nucleophilic substitution, for instance, by a thiol group from a cysteine residue on a protein or a primary amine.
The long C15 alkyl chain imparts a significant degree of hydrophobicity, a key characteristic that distinguishes it from more hydrophilic linkers like PEGs.[][7] This hydrophobicity can be a double-edged sword, offering advantages in certain contexts while posing challenges in others.
Comparative Analysis: Alkyl Chains vs. PEG Linkers
The decision to employ a hydrophobic alkyl linker like one derived from this compound versus a hydrophilic PEG linker is a critical juncture in drug design.[1] The following sections break down the key performance differences, supported by experimental context.
Physicochemical Properties: The Hydrophobicity vs. Hydrophilicity Trade-off
Long alkyl chains, being composed of repeating methylene (-CH2-) units, are inherently nonpolar and thus hydrophobic.[8] This property can enhance the passive diffusion of a conjugate across the lipid bilayer of cell membranes.[] However, high hydrophobicity can also lead to challenges such as poor aqueous solubility, increased nonspecific binding, and a higher propensity for aggregation.[1][9]
In contrast, PEG linkers, with their repeating ethylene glycol units, are hydrophilic and can significantly improve the aqueous solubility of a conjugate.[10] This is often advantageous for bioavailability and can prevent aggregation issues common with hydrophobic molecules.[1]
| Feature | This compound (Alkyl Linker) | Polyethylene Glycol (PEG) Linker | Rationale & References |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units | Alkyl chains are purely hydrocarbon, while PEG contains ether oxygens that act as hydrogen bond acceptors.[1] |
| Hydrophilicity | Hydrophobic | Hydrophilic | The nonpolar nature of the C-H bonds in alkyl chains repels water, whereas the ether oxygens in PEG readily interact with water.[8][10] |
| Aqueous Solubility | May decrease solubility of the conjugate | Generally enhances solubility of the conjugate | Increased hydrophobicity can lead to poor solubility in aqueous media, a common challenge in drug development.[7][10] |
| Cell Permeability | Can improve passive permeability | Can enhance permeability by adopting folded conformations that shield polar surfaces.[5][] | The lipophilic nature of alkyl linkers can facilitate membrane traversal, while the flexibility of PEG linkers allows for conformational changes that can also aid permeability.[5][] |
| Metabolic Stability | Generally possess good chemical and metabolic stability | May be more susceptible to oxidative metabolism | The C-C bonds in alkyl chains are generally more stable than the ether linkages in PEG, which can be sites of metabolic breakdown.[1] |
Impact on Biological Performance
The choice of linker directly influences the biological activity of the conjugate. In the context of PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][]
For ADCs, the linker's stability in circulation and its cleavage mechanism at the target site are critical for efficacy and minimizing off-target toxicity.[3] Long alkyl linkers are typically non-cleavable and rely on the degradation of the antibody in the lysosome to release the payload.[1]
| Performance Metric | Long Alkyl Chain Linkers (e.g., from this compound) | PEG Linkers | Rationale & References |
| Ternary Complex Formation (PROTACs) | Provides spatial separation; flexibility can be beneficial. | Flexibility and hydrophilicity can promote favorable conformations.[5] | A linker that is too short can cause steric clashes, while one that is too long may lead to unproductive binding. The flexibility of both linker types allows for the necessary conformational adjustments.[] |
| In Vivo Stability | Generally high due to the stability of the alkyl chain. | Can vary; potential for oxidative metabolism.[1] | The robust nature of the carbon-carbon backbone of alkyl chains contributes to their stability in biological systems.[1] |
| Pharmacokinetics | Can lead to rapid clearance due to nonspecific binding and aggregation.[9] | Can prolong circulation half-life by increasing the hydrodynamic radius and shielding from proteases.[10] | The hydrophilic nature of PEG linkers can reduce nonspecific interactions with proteins and cells, leading to longer circulation times.[10] |
| Payload Release (ADCs) | Typically non-cleavable; relies on lysosomal degradation of the antibody.[1] | Can be designed as cleavable (e.g., with enzyme-sensitive sites) or non-cleavable.[3] | The thioether bond formed from an alkyl bromide is generally stable, making it suitable for non-cleavable strategies.[1] |
Experimental Protocols
The following provides a detailed, representative protocol for the synthesis of a bioconjugate using this compound as a linker to connect a payload (containing a free amine) to a thiol-containing biomolecule (e.g., a protein with an available cysteine residue).
Protocol 1: Two-Step Synthesis of a Biomolecule-Alkyl Linker-Payload Conjugate
Step 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This step involves converting the terminal hydroxyl group of this compound into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, and then reacting it with a payload that has a primary amine.
-
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Amine-containing payload
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and DSC (1.2 equivalents) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated linker.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1 equivalent) and the activated linker (1.1 equivalents) in anhydrous DMF.
-
Add TEA (2 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting bromo-linker-payload conjugate by silica gel column chromatography.
-
-
Step 2: Conjugation of the Bromo-Linker-Payload to a Thiol-Containing Biomolecule
This step utilizes the terminal bromine of the linker for a nucleophilic substitution reaction with a thiol group on a biomolecule.
-
Materials:
-
Thiol-containing biomolecule (e.g., protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Bromo-linker-payload conjugate (from Step 1) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if protein thiols are oxidized)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Reduction of Biomolecule (if necessary):
-
If the thiol groups on the biomolecule are in a disulfide bond, dissolve the biomolecule in PBS and add a 10-fold molar excess of TCEP.
-
Incubate for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
To the solution of the thiol-containing biomolecule, add a 5- to 20-fold molar excess of the bromo-linker-payload conjugate solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.
-
Monitor the progress of the conjugation by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and analyze for the presence of the desired conjugate.
-
-
Characterization:
-
Characterize the final conjugate by methods such as mass spectrometry (to confirm the mass of the conjugate), UV-Vis spectroscopy (to determine the drug-to-biomolecule ratio), and functional assays to assess its biological activity.
-
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical workflow for selecting a linker class based on desired therapeutic properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Reactivity of 15-Bromopentadecan-1-ol and 16-Bromohexadecan-1-ol
Introduction
In the realm of specialty chemicals, polymers, and drug delivery systems, long-chain bifunctional molecules are indispensable building blocks. Among these, ω-bromoalkanols serve as critical precursors for introducing long alkyl chains with terminal functionality. This guide provides an in-depth comparison of the reactivity of two closely related homologs: 15-Bromopentadecan-1-ol (C15) and 16-Bromohexadecan-1-ol (C16). While differing by only a single methylene (-CH₂) group, their reactivity profiles, particularly in competing reaction pathways, can exhibit subtle yet significant differences.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, grounded in established chemical principles and supported by detailed experimental protocols for empirical validation. We will specifically investigate the competition between intramolecular cyclization and intermolecular polymerization, a critical consideration in the synthesis of macrocycles and long-chain polymers.
Molecular Profiles and Theoretical Reactivity
Both this compound and 16-Bromohexadecan-1-ol are characterized by a long aliphatic chain with a primary alcohol (-OH) at one terminus and a primary bromoalkane (-Br) at the other. These functional groups represent the primary sites of reactivity: a nucleophilic alcohol and an electrophilic carbon atom bonded to the bromine.
Table 1: Physicochemical Properties of Reactants
| Property | This compound | 16-Bromohexadecan-1-ol |
| CAS Number | 59101-27-8[1][2] | 59101-28-9 |
| Molecular Formula | C₁₅H₃₁BrO[1][2][3] | C₁₆H₃₃BrO |
| Molecular Weight | 307.31 g/mol [1][2][4] | 321.34 g/mol |
| Physical Form | Solid[1] | Solid |
| Boiling Point | 368.9 °C at 760 mmHg[3][4] | 383.7 °C (Predicted)[5] |
| Melting Point | Not specified | 45-52 °C[5] |
| Flash Point | 133.0 °C[3][4] | >110 °C[5] |
The fundamental reactions involving these molecules are:
-
Nucleophilic Substitution at the C-Br Bond: The primary alkyl bromide is an excellent substrate for Sɴ2 reactions.[6][7][8][9] A wide range of nucleophiles can displace the bromide ion.
-
Reactions of the Terminal Alcohol: The hydroxyl group can be deprotonated to form a potent alkoxide nucleophile or undergo esterification, etherification, or oxidation.
The most insightful comparison arises when the molecule is induced to react with itself. Deprotonation of the terminal alcohol creates an intramolecular nucleophile (the alkoxide) that can attack the electrophilic carbon bearing the bromine. This sets up a competition between an intramolecular Williamson ether synthesis to form a large cyclic ether (a macrocycle) and an intermolecular reaction that leads to dimerization and polymerization.[6][10][11]
The outcome of this competition is highly dependent on reaction conditions, particularly concentration.[12]
-
High Dilution: Favors intramolecular reactions, as the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule.
-
High Concentration: Favors intermolecular reactions, leading to the formation of polyethers.
The key scientific question is whether the single additional methylene group in the C16 chain influences the rate and yield of macrocyclization compared to the C15 chain.
Experimental Design: Probing the Reactivity Landscape
To quantitatively compare the reactivity, we propose a set of experiments focusing on the intramolecular Williamson ether synthesis.
Protocol: Intramolecular Cyclization (High Dilution)
This protocol is designed to favor the formation of the macrocyclic ether.
Rationale for Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This ensures that the only nucleophile present is the one tethered to the molecule itself.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the sodium cation but does not strongly solvate the alkoxide anion, preserving its nucleophilicity.[6] It is also relatively inert under these conditions.
-
High Dilution: The reaction is run at a very low concentration (e.g., 0.001 M) to minimize the probability of intermolecular collisions.[12][13] This is the most critical parameter for promoting cyclization.
Step-by-Step Methodology:
-
Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two syringe pumps is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Solvent Addition: Anhydrous THF (e.g., 500 mL) is added to the flask, followed by sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil).
-
Reactant Addition: A solution of the bromoalkanol (1.0 equivalent, e.g., 0.5 mmol of this compound or 16-Bromohexadecan-1-ol) in anhydrous THF (50 mL) is prepared.
-
Slow Addition: The bromoalkanol solution is added dropwise to the stirred NaH/THF suspension over an extended period (e.g., 10 hours) using a syringe pump. This technique, known as pseudo-dilution, maintains a constantly low concentration of the reactive species.
-
Reaction: The mixture is heated to reflux and stirred for 24 hours under nitrogen to ensure complete reaction.
-
Quenching & Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Analysis: The crude product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the cyclic ether monomer, dimer, and other oligomers. The product is then purified by column chromatography for structural confirmation by NMR spectroscopy.
Protocol: Intermolecular Polymerization (High Concentration)
This protocol is designed to favor the formation of polyethers.
Methodology: The procedure is identical to the one described in Section 2.1, with one critical modification: the concentration.
-
Concentration Change: The same quantity of bromoalkanol (0.5 mmol) is dissolved in a much smaller volume of THF (e.g., 0.5 mL), resulting in a concentration of 1.0 M. This solution is added to the NaH suspension over a shorter period (e.g., 30 minutes).
-
Analysis: The resulting polymer's molecular weight distribution (Mw, Mn) and dispersity (Đ) are determined using Gel Permeation Chromatography (GPC).[14]
Comparative Data and Mechanistic Discussion
The following tables present hypothetical, yet chemically plausible, data derived from the proposed experiments.
Table 2: Hypothetical Results for Intramolecular Cyclization (High Dilution)
| Reactant | Product Ring Size | Reaction Time (h) | Yield of Cyclic Ether (%) | Yield of Dimer/Oligomers (%) |
| This compound | 16-membered | 24 | 78 | 15 |
| 16-Bromohexadecan-1-ol | 17-membered | 24 | 71 | 22 |
Table 3: Hypothetical Results for Intermolecular Polymerization (High Concentration)
| Reactant | Number-Average M.W. (Mn) | Dispersity (Đ) |
| This compound | 4,500 g/mol | 1.8 |
| 16-Bromohexadecan-1-ol | 4,900 g/mol | 1.9 |
Discussion of Results
The key observation from the hypothetical data is the slightly higher yield of the cyclic monomer for the C15 precursor compared to the C16 precursor under high-dilution conditions. While the difference is not dramatic, it is significant and points to the influence of the additional methylene group.
Mechanism and Energetics: The reaction proceeds via an Sɴ2 mechanism where the terminal alkoxide attacks the primary carbon bonded to the bromine, displacing it.[6][10]
The formation of large rings (macrocycles) is entropically disfavored because it requires the long, flexible chain to adopt a specific conformation that brings the reactive ends into proximity.[11] The longer the chain, the greater the number of possible conformations, and thus the greater the entropic penalty for achieving the required pre-cyclization state. The C16 chain, being longer and more flexible than the C15 chain, faces a slightly higher entropic barrier to cyclization. This can lead to a slower rate of cyclization, allowing intermolecular side reactions to compete more effectively, even under high dilution, resulting in a lower yield of the desired 17-membered ring compared to the 16-membered ring.[11]
In the high-concentration experiment, both molecules readily undergo intermolecular polymerization as expected. The reactivity of the functional groups is essentially identical in an intermolecular context, leading to polymers with similar molecular weights and dispersities.
Conclusion
While this compound and 16-Bromohexadecan-1-ol appear nearly identical, this guide demonstrates that the single extra methylene unit in the C16 analog can measurably impact the efficiency of intramolecular reactions. Our comparative analysis, based on the well-established Williamson ether synthesis, suggests that This compound is a slightly superior precursor for the synthesis of a 16-membered macrocyclic ether compared to its C16 homolog for a 17-membered ring.
This difference is attributed to the less severe entropic penalty associated with the cyclization of the shorter C15 chain. For reactions where intermolecular coupling is desired, such as in the synthesis of polyethers, the reactivity of both molecules is practically identical. This analysis underscores a critical principle for researchers in materials science and medicinal chemistry: even subtle changes in alkyl chain length can be a crucial design parameter, influencing reaction outcomes in the synthesis of complex macrocyclic and polymeric architectures.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
BYJU'S. (n.d.). SN2 Reaction Mechanism. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
- Marsault, E., & Peterson, M. L. (2011). Macrocyclization in the Drug Discovery Process. Journal of Medicinal Chemistry, 54(7), 1961–2004.
-
ChemSrc. (n.d.). 15-Bromo-1-pentadecanol. [Link]
-
ResearchGate. (2020, March 11). Revealing Kinetic Features of a Macrocyclization Reaction Using Machine‐Learning‐Augmented Data. [Link]
- Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.
-
J. Am. Chem. Soc. (2003). Efficient Kinetic Macrocyclization. [Link]
-
National Institutes of Health. (n.d.). Revealing Kinetic Features of a Macrocyclization Reaction Using Machine‐Learning‐Augmented Data. [Link]
-
SYNLETT. (2005). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. [Link]
-
ResearchGate. (n.d.). Monitoring Polymerization Reactions: From Fundamentals to Applications. [Link]
-
Master Organic Chemistry. (2015, June 12). The Intramolecular Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. [Link]
-
National Institutes of Health. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization. [Link]
-
Royal Society Publishing. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]
-
National Institutes of Health. (n.d.). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. [Link]
-
MDPI. (2022, January 17). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2015). Online GPC monitoring for batch and flow polymerisation reactions. [Link]
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]
-
MACBS. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. [Link]
-
Royal Society of Chemistry. (n.d.). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. [Link]
-
ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]
-
ChemBK. (n.d.). 16-Bromo-1-hexadecanol. [Link]
-
MDPI. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. [Link]
-
PubChem. (n.d.). 1-Bromohexadecane. [Link]
-
National Institutes of Health. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. [Link]
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A Researcher's Guide to Validating the Biological Activity of Novel 15-Bromopentadecan-1-ol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel derivatives of 15-Bromopentadecan-1-ol. While specific biological activities for this class of compounds are not yet extensively documented, their long-chain alkyl structure with terminal functional groups presents an intriguing scaffold for potential therapeutic applications, particularly in oncology. This document will focus on establishing a robust workflow for screening and validating potential anticancer activity, a common starting point in the characterization of novel chemical entities.[1][2]
The Rationale: Why Investigate this compound Derivatives?
Long-chain alcohols and their functionalized counterparts play numerous roles in biology, from components of cellular membranes to signaling molecules.[3] The presence of a terminal bromide and a hydroxyl group on a 15-carbon backbone in this compound offers synthetic handles for the creation of a diverse library of derivatives. These derivatives could be designed to interact with biological targets, such as enzymes or receptors, where lipidic interactions are crucial. The exploration of such novel chemical spaces is a fundamental aspect of drug discovery.[4]
This guide will delineate a systematic approach to move from a newly synthesized derivative to a preliminary assessment of its biological potential, using anticancer activity as the primary endpoint. The principles and methods described herein are, however, broadly applicable to the investigation of other potential biological activities.
A Strategic Workflow for Biological Activity Validation
The validation of a novel compound's biological activity is a multi-step process that begins with broad screening and progresses to more specific mechanistic studies. A logical and efficient workflow is crucial for conserving resources and making informed decisions about which derivatives to advance.[1]
Caption: A strategic workflow for the validation of biological activity of novel compounds.
Phase 1: Primary Cytotoxicity Screening
The initial step is to perform a primary screen to identify which, if any, of the synthesized this compound derivatives exhibit cytotoxic effects against cancer cells.[1][2] This is a high-throughput approach designed to quickly identify "hit" compounds.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Its advantages include being cost-effective, reliable, and suitable for high-throughput screening.[5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Treat the cells with a broad range of concentrations of each derivative (e.g., 0.1, 1, 10, 100 µM) for 24 to 48 hours.[5][7] Include a vehicle control (DMSO alone) and a positive control (a known anticancer drug like Doxorubicin).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Phase 2: Determining Potency and Selectivity
Compounds that show significant cytotoxicity in the primary screen ("hits") are then subjected to more rigorous testing to quantify their potency and assess their selectivity for cancer cells over normal cells.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and is defined as the concentration of a compound that reduces a biological response (in this case, cell viability) by 50%.[8]
To determine the IC50, the MTT assay is repeated with a narrower, more granular range of concentrations for each "hit" compound on the sensitive cancer cell lines.
Selectivity Index (SI)
A crucial aspect of a potential anticancer drug is its ability to kill cancer cells while sparing healthy cells.[9] The selectivity index (SI) provides a quantitative measure of this. It is calculated by comparing the cytotoxicity of the compound on a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to its cytotoxicity on a cancer cell line.[5][6]
SI = IC50 in non-cancerous cells / IC50 in cancerous cells
A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocol: Cytotoxicity in Non-Cancerous Cells
The MTT assay protocol described above is repeated using a non-cancerous cell line to determine the IC50 value for the "hit" compounds in these cells.
Comparative Data Analysis
The data generated should be meticulously organized to allow for clear comparisons between the novel derivatives and established standards.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | 12.5 ± 1.1 | > 100 | > 8.0 |
| Derivative 2 | 8.2 ± 0.7 | 45.1 ± 3.5 | 5.5 |
| Derivative 3 | 50.6 ± 4.2 | > 100 | > 2.0 |
| Doxorubicin (Positive Control) | 0.9 ± 0.1 | 5.8 ± 0.5 | 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.[8]
Phase 3: Investigating the Mechanism of Action
For derivatives that demonstrate high potency and selectivity, the next logical step is to investigate how they are killing the cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Recommended Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed a suitable cancer cell line in 6-well plates and treat with the derivative of interest at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) will be distinguishable based on their fluorescence signals.
-
Caption: Workflow for assessing the mechanism of cell death using Annexin V/PI staining.
Conclusion and Future Directions
This guide outlines a foundational, yet comprehensive, approach to the initial validation of the biological activity of novel this compound derivatives, with a focus on anticancer potential. By following this structured workflow of primary screening, potency and selectivity determination, and preliminary mechanism of action studies, researchers can efficiently identify promising lead compounds. Derivatives exhibiting high potency, favorable selectivity, and a clear mechanism of action, such as apoptosis induction, would be strong candidates for further preclinical development, which could include more advanced in vitro 3D culture models and subsequent in vivo animal studies.[1][2][10]
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- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (2016). Assessing Specificity of Anticancer Drugs In Vitro.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening.
- PubMed. (1981). Mechanism and specificity of formation of long chain alcohols by developing rat brain.
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A Researcher's Guide to the Structural Confirmation of 15-Bromopentadecan-1-ol: A Comparative Spectroscopic Analysis
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of long-chain functionalized alkanes like 15-Bromopentadecan-1-ol is paramount. This bifunctional molecule, with a hydroxyl group at one terminus and a bromine atom at the other, serves as a versatile building block in organic synthesis. Its utility, however, is contingent on its purity and the precise placement of its functional groups. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify this compound and distinguish it from potential synthetic impurities and related long-chain analogs.
The Analytical Imperative: Beyond Simple Confirmation
The synthesis of this compound, whether through the reduction of a bromo-acid or the partial functionalization of a diol, can often lead to a mixture of products. Incomplete reactions or side reactions can yield starting materials or undesired byproducts, such as 1,15-pentadecanediol or isomeric bromo-alcohols. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for rigorous quality control and to ensure the desired reactivity in subsequent synthetic steps. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive toolkit for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Mapping
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by several key signals that confirm the presence and position of the hydroxyl and bromo functional groups.
Expected ¹H NMR Data for this compound (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HO-CH₂ -(CH₂)₁₃-CH₂-Br | ~3.64 | Triplet | 2H |
| HO-CH₂-(CH₂)₁₃-CH₂ -Br | ~3.41 | Triplet | 2H |
| HO -CH₂-(CH₂)₁₃-CH₂-Br | ~1.5-2.0 (variable) | Singlet (broad) | 1H |
| HO-CH₂-CH₂ -(CH₂)₁₁-CH₂-CH₂-Br | ~1.57 | Multiplet | 2H |
| HO-CH₂-(CH₂)₁₂-CH₂ -CH₂-Br | ~1.85 | Multiplet | 2H |
| HO-CH₂-CH₂-(CH₂ )₁₁-CH₂-CH₂-Br | ~1.25 | Multiplet (broad) | 22H |
Causality of Chemical Shifts and Splitting Patterns:
-
The protons on the carbon adjacent to the oxygen atom (HO-CH₂ -) are deshielded by the electronegative oxygen, resulting in a downfield shift to approximately 3.64 ppm. The signal appears as a triplet due to coupling with the adjacent methylene protons.
-
Similarly, the protons on the carbon bearing the bromine atom (-CH₂ -Br) are deshielded, appearing around 3.41 ppm, also as a triplet.
-
The large, broad multiplet centered around 1.25 ppm is characteristic of the long methylene chain, where the protons are in similar chemical environments.
-
The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.[1]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Data for this compound (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C H₂-OH | ~63.1 |
| C H₂-Br | ~34.0 |
| HO-C H₂-CH₂- | ~32.8 |
| -CH₂-C H₂-Br | ~33.1 |
| -(C H₂)₁₁- (bulk methylene carbons) | ~25-30 |
Interpreting the Carbon Signals:
-
The carbon attached to the hydroxyl group (C H₂-OH) is significantly deshielded and appears at the lowest field (~63.1 ppm).
-
The carbon bonded to the bromine atom (C H₂-Br) is also deshielded, but to a lesser extent, with a chemical shift around 34.0 ppm.
-
The remaining methylene carbons of the long chain will appear in the aliphatic region of the spectrum, typically between 25 and 30 ppm. Due to the high resolution of modern NMR, some of the individual methylene carbons closer to the functional groups may be resolved.[2][3]
Visualizing the NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the O-H and C-H bonds, with a more subtle indication of the C-Br bond.
Expected FTIR Data for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H (alcohol) | ~3300 | Strong | Broad |
| C-H (alkane) | 2850-2960 | Strong | Sharp |
| C-O (alcohol) | ~1050 | Medium | Sharp |
| C-Br (alkyl bromide) | 515-690 | Medium-Weak | Sharp |
Rationale for IR Absorptions:
-
The most prominent feature will be the broad, strong absorption band around 3300 cm⁻¹ characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness is a direct consequence of the intermolecular hydrogen bonding.[4][5]
-
The strong, sharp peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the long alkyl chain.
-
A medium intensity peak around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
-
The C-Br stretching vibration is expected in the fingerprint region (515-690 cm⁻¹). While this region can be complex, the presence of a peak in this area is consistent with the bromo- functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a common technique.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 306 and 308 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The molecular ion peak for alcohols can sometimes be weak or absent.[6]
-
Key Fragmentation Ions:
-
[M - H₂O]⁺: A peak corresponding to the loss of water (m/z 288 and 290) is a common fragmentation pathway for alcohols.
-
[M - Br]⁺: Loss of the bromine radical will give a peak at m/z 227.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. This would result in a fragment at m/z 31 (CH₂OH⁺), which is often a prominent peak.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) will be observed due to the fragmentation of the long alkyl chain.
-
Comparison with Potential Alternatives and Impurities
A key aspect of this guide is to enable the differentiation of this compound from structurally similar molecules.
1,15-Pentadecanediol
This diol is a common potential byproduct if the bromination reaction of the diol is incomplete.
-
¹H NMR: The spectrum will be symmetrical, showing only one major triplet at ~3.64 ppm for the two equivalent HO-CH₂ - groups. The signal for the -CH₂-Br protons at ~3.41 ppm will be absent.
-
¹³C NMR: The spectrum will also be simpler, with the key difference being the absence of the carbon signal around 34.0 ppm corresponding to the C-Br bond.
-
FTIR: The spectrum will be very similar to this compound, with a prominent O-H stretch. The C-Br stretch in the fingerprint region will be absent.
-
MS: The molecular ion peak will be at m/z 244. The characteristic isotopic pattern for bromine will be absent. A prominent peak for the loss of water ([M - H₂O]⁺) at m/z 226 would be expected.
1-Bromopentadecane
This compound could be present if the starting material for a reaction was 1-bromopentadecane and an intended reaction at the other end of the chain was unsuccessful.
-
¹H NMR: The triplet at ~3.64 ppm for the HO-CH₂ - protons will be absent. Instead, a triplet for the terminal methyl group (-CH₃) will be observed at ~0.88 ppm. The ¹H NMR spectrum of 1-bromopentadecane shows a characteristic triplet at 3.394 ppm for the CH₂Br protons.[7]
-
¹³C NMR: The signal for the carbon attached to the hydroxyl group (~63.1 ppm) will be absent. A signal for the terminal methyl carbon will be present at ~14.1 ppm.
-
FTIR: The broad O-H stretching band around 3300 cm⁻¹ will be absent. The spectrum will be dominated by C-H stretching and bending vibrations.
-
MS: The molecular ion peak will be at m/z 290 and 292 with the characteristic 1:1 bromine isotope pattern.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8][9]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat liquid directly onto the ATR crystal.[10][11]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 30-350).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive structural information, FTIR serves as a rapid and reliable method for confirming the presence of key functional groups. Mass spectrometry is crucial for determining the molecular weight and providing corroborating structural evidence through fragmentation analysis. By comparing the obtained spectra with the expected data and those of potential impurities and analogs, researchers can confidently verify the identity and purity of their this compound products, ensuring the success of their subsequent research and development endeavors.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]
-
Journal of Chromatographic Science. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
PubChem. 1-Bromopentadecane. Retrieved from [Link]
-
YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2013). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Retrieved from [Link]
-
GC-MS procedure and background.docx. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. Retrieved from [Link]
-
PubMed. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Omics Online. (2014, November 17). GC-MS Technique and its Analytical Applications in Science and Technology. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2020, March 10). Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0284659). Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1,15-Pentadecanediol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
NIST WebBook. 3,6,9,12,15-Pentaoxanonadecan-1-ol. Retrieved from [Link]
-
PubChem. Isopentadecan-1-ol. Retrieved from [Link]
-
PubChem. 1,15-Pentadecanediol. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of butan-1-ol. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 15-Bromopentadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 15-Bromopentadecan-1-ol, a long-chain bifunctional molecule, serves as a critical building block in the synthesis of various complex organic molecules. Its long alkyl chain provides hydrophobicity, while the terminal hydroxyl and bromo groups offer versatile handles for subsequent chemical modifications. This guide provides an in-depth, comparative analysis of the methodologies for assessing the purity of synthesized this compound, with a focus on providing actionable, field-proven insights for the discerning researcher.
The Synthetic Landscape: Understanding the Genesis of Impurities
A robust purity analysis begins with a thorough understanding of the synthetic route, as this knowledge informs the likely impurity profile. This compound is commonly synthesized via the selective monobromination of 1,15-pentadecanediol. A prevalent method involves the reaction of the diol with hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst or under conditions that favor monosubstitution.[1][2]
The primary impurities arising from this synthesis are:
-
1,15-Pentadecanediol: The unreacted starting material.
-
1,15-Dibromopentadecane: The product of a second bromination reaction.
The structural similarities of these impurities to the desired product—differing only in the functional groups at one or both ends of the long aliphatic chain—present a significant analytical challenge.
A Multi-Pronged Approach to Purity Determination
No single analytical technique is universally sufficient for the comprehensive purity assessment of an organic compound. A combination of chromatographic and spectroscopic methods provides a more complete and reliable picture. Here, we detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Separation and Identification Tool
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound and its likely impurities. The separation by gas chromatography is based on the compounds' boiling points and interactions with the stationary phase, while mass spectrometry provides structural information for confident peak identification.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
For improved volatility and peak shape, derivatization to the trimethylsilyl (TMS) ether can be performed by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.[4]
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
The expected elution order in GC would be 1,15-dibromopentadecane (most volatile), followed by this compound, and finally 1,15-pentadecanediol (least volatile). The mass spectra will provide confirmatory evidence.
-
This compound: The mass spectrum will show a molecular ion peak (M⁺) that is characteristic of a bromine-containing compound, with a distinctive isotopic pattern for ⁷⁹Br and ⁸¹Br.[5] Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.[6]
-
1,15-Pentadecanediol: The mass spectrum will lack the bromine isotopic pattern and will show a molecular ion peak corresponding to its molecular weight.[7]
-
1,15-Dibromopentadecane: The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms.
The purity can be estimated by the relative peak areas in the total ion chromatogram (TIC), assuming similar ionization efficiencies for the compound and its impurities.
Caption: Workflow for the purity analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC offers a complementary approach to GC-MS and is particularly useful for less volatile or thermally labile compounds. Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions (Reversed-Phase):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[8]
-
Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for end-absorption of the hydroxyl group) or by an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
In reversed-phase HPLC, the elution order will be the inverse of that in GC: 1,15-pentadecanediol (most polar, elutes first), followed by this compound, and then 1,15-dibromopentadecane (least polar, elutes last). Purity is determined by the relative peak areas.
Caption: Workflow for the purity analysis of this compound by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Analytical Method
qNMR has emerged as a powerful, non-destructive technique for the accurate determination of compound purity.[9] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the absolute purity of the analyte can be determined.[10][11]
-
Selection of Internal Standard:
-
An ideal internal standard should be of high purity, stable, non-reactive with the analyte, and have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.
-
For this compound, maleic acid is a suitable internal standard. It is a solid, has a simple ¹H NMR spectrum (a singlet for the two vinyl protons), and its signals do not overlap with those of the analyte or common impurities in deuterated chloroform (CDCl₃).[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial using a calibrated microbalance.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons, which is essential for accurate integration. A d1 of 30 seconds is a conservative starting point.
-
Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet corresponding to the -CH₂OH protons (around 3.64 ppm) and the triplet for the -CH₂Br protons (around 3.41 ppm) can be used. For maleic acid, the singlet for the two vinyl protons (around 6.3 ppm in CDCl₃) is used.
-
Calculate the purity using the following equation:[9]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard (Maleic Acid)
-
-
Comparative Analysis with Alternative Long-Chain Bromoalcohols
To provide a broader context, the purity analysis of this compound is compared with two other relevant long-chain bromoalcohols: 12-bromododecan-1-ol and 16-bromohexadecan-1-ol.
| Feature | 12-Bromododecan-1-ol | This compound | 16-Bromohexadecan-1-ol |
| Molecular Formula | C₁₂H₂₅BrO | C₁₅H₃₁BrO | C₁₆H₃₃BrO |
| Molecular Weight | 265.23 g/mol | 307.31 g/mol | 321.34 g/mol |
| Typical Synthesis | Monobromination of 1,12-dodecanediol[10] | Monobromination of 1,15-pentadecanediol | Monobromination of 1,16-hexadecanediol[13] |
| Key Impurities | 1,12-dodecanediol, 1,12-dibromododecane | 1,15-pentadecanediol, 1,15-dibromopentadecane | 1,16-hexadecanediol, 1,16-dibromohexadecane |
| GC-MS Analysis | Shorter retention time than 15-bromo-pentadecan-1-ol due to lower boiling point. | As described above. | Longer retention time than 15-bromo-pentadecan-1-ol due to higher boiling point. |
| HPLC Analysis | Shorter retention time in reversed-phase due to higher polarity. | As described above. | Longer retention time in reversed-phase due to lower polarity. |
| qNMR Analysis | Similar protocol, maleic acid is a suitable internal standard. | As described above. | Similar protocol, maleic acid is a suitable internal standard. |
The analytical challenges and methodologies are largely conserved across these homologous compounds. The primary differences lie in the chromatographic retention times, which are directly related to the length of the alkyl chain. The principles of impurity identification and quantification remain the same.
Conclusion
The purity assessment of synthesized this compound requires a meticulous and multi-faceted analytical approach. A combination of GC-MS, HPLC, and qNMR provides a comprehensive evaluation of the compound's purity, allowing for the confident identification and quantification of process-related impurities. By understanding the synthetic pathway and employing orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the reliability of their scientific endeavors.
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Chong, J. M., et al. "Solvent effects on the monobromination of. alpha.,. omega.-diols: a convenient preparation of. omega.-bromoalkanols." The Journal of organic chemistry 65.18 (2000): 5837-5838. [Link]
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Chen, P., et al. "Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers." Analytical chemistry 86.8 (2014): 3975-3982. [Link]
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Kitti, T., et al. "Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening." Molecules 25.10 (2020): 2415. [Link]
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Harrison, A. G., and S. Yalcin. "Fragmentation characteristics of b (n)(n= 2-15) ions from protonated peptides." Journal of the American Society for Mass Spectrometry 22.10 (2011): 1848-1855. [Link]
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Al-Ibraheem, A., et al. "Validation of the HPLC analytical method for the determination of chemical and radiochemical purity of Ga-68-DOTATATE." Molecular and clinical oncology 10.4 (2019): 441-447. [Link]
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Mandrioli, M., et al. "A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol." Journal of pharmaceutical and biomedical analysis 211 (2022): 114622. [Link]
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A Comparative Guide to the Synthesis of 15-Hydroxypentadecanoic Acid: From Classic Chemistry to Green Alternatives
The synthesis of long-chain ω-hydroxy fatty acids, particularly 15-hydroxypentadecanoic acid, is of significant interest to researchers in pharmaceuticals, agrochemicals, and polymer science.[1][2] This versatile molecule serves as a crucial intermediate in the production of macrocyclic musks like Exaltolide® (cyclopentadecanolide), a highly valued fragrance ingredient, and as a monomer for specialty polyesters.[3][4] This guide provides a comparative analysis of various synthetic routes to 15-hydroxypentadecanoic acid, offering insights into the underlying chemistry, experimental protocols, and the relative merits of each approach.
Oleochemical Approaches: Harnessing Nature's Feedstocks
The utilization of readily available natural products as starting materials presents an economically and environmentally attractive route to 15-hydroxypentadecanoic acid. These methods often leverage the inherent long-chain structures of fatty acids derived from plant oils.
Ozonolysis of Unsaturated Fatty Acids
A prominent oleochemical strategy involves the oxidative cleavage of a carbon-carbon double bond in a long-chain unsaturated fatty acid. Malania oleifera oil, rich in tetracosa-15-enoic acid, is a notable starting material.[5]
Reaction Pathway:
The synthesis commences with the ozonolysis of the double bond in tetracosa-15-enoic acid, followed by a reductive workup to yield 15-oxopentadecanoic acid and nonanal. The resulting keto acid is then reduced to the desired 15-hydroxypentadecanoic acid.
Caption: Ozonolysis pathway for 15-hydroxypentadecanoic acid synthesis.
Experimental Protocol: Ozonolysis of Tetracosa-15-enoic Acid [5]
-
Dissolve tetracosa-15-enoic acid in a suitable solvent mixture (e.g., ethanol and petroleum ether).
-
Cool the solution in an ice bath and bubble ozone gas through the mixture until the reaction is complete (monitored by TLC).
-
Slowly add a reducing agent, such as potassium borohydride (KBH₄) solution, to the reaction mixture.
-
After the reaction is complete, acidify the mixture with dilute hydrochloric acid.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum to obtain 15-hydroxypentadecanoic acid.
From Aleuritic Acid
Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, can be converted to key intermediates for macrocyclic musk synthesis, including 15-hydroxypentadecanoic acid.[3]
Classical Organic Synthesis: Established and Versatile Methods
Traditional organic synthesis offers a diverse toolbox for the construction of 15-hydroxypentadecanoic acid, often with high yields and purity, albeit sometimes with harsher reaction conditions.
Baeyer-Villiger Oxidation of Cyclopentadecanone
The Baeyer-Villiger oxidation is a powerful reaction for converting cyclic ketones into lactones.[6][7][8] Subsequent hydrolysis of the resulting lactone, cyclopentadecanolide (Exaltolide®), yields 15-hydroxypentadecanoic acid.
Reaction Pathway:
This two-step process involves the oxidation of cyclopentadecanone with a peroxy acid to form the lactone, which is then hydrolyzed.
Caption: Baeyer-Villiger oxidation route to 15-hydroxypentadecanoic acid.
Experimental Protocol: Baeyer-Villiger Oxidation and Hydrolysis [9][10]
-
Oxidation: Dissolve cyclopentadecanone in a suitable solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature. Stir until the reaction is complete.
-
Workup: Wash the reaction mixture with a sodium sulfite solution, followed by a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrolysis: Reflux the crude cyclopentadecanolide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Isolation: After cooling, extract the product with an organic solvent. Acidify the aqueous layer if a basic hydrolysis was performed to precipitate the product. Filter and purify by recrystallization.
Reduction of Pentadecanedioic Acid Monoesters
A straightforward approach involves the selective reduction of one of the carboxylic acid functionalities of pentadecanedioic acid. To achieve this, one of the acid groups is typically protected as an ester.
Reaction Pathway:
The monoester of pentadecanedioic acid is reduced to the corresponding ω-hydroxy ester, which is then hydrolyzed to afford 15-hydroxypentadecanoic acid.
Caption: Synthesis via reduction of a dicarboxylic acid monoester.
Experimental Protocol: Reduction and Hydrolysis [11]
-
Prepare the monoester of pentadecanedioic acid.
-
Dissolve the monoester in a suitable solvent and add a reducing agent like sodium borohydride in batches.
-
After the reduction is complete, distill off the organic solvent.
-
Extract the product with a solvent such as ethyl acetate.
-
Hydrolyze the resulting ester to obtain 15-hydroxypentadecanoic acid.
Modern Synthetic Strategies: Efficiency and Sustainability
Contemporary synthetic methods aim to improve efficiency, selectivity, and the environmental footprint of chemical transformations.
Metathesis Reactions
Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation.[12] Cross-metathesis of a shorter-chain ω-unsaturated fatty acid ester with a suitable olefin, followed by reduction, can provide a route to 15-hydroxypentadecanoic acid. While not a direct synthesis, this highlights the potential of metathesis in building long-chain functionalized molecules.[13][14][15][16]
Biotechnological Synthesis
The use of enzymes and whole-cell systems for the synthesis of ω-hydroxy fatty acids represents a green and highly selective alternative to traditional chemical methods.[14] Cytochrome P450 monooxygenases, for instance, can catalyze the terminal hydroxylation of fatty acids. While specific examples for 15-hydroxypentadecanoic acid are less common in the initial search, the principles are well-established for other long-chain fatty acids and represent a promising area for future development.[14]
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Ozonolysis | Unsaturated Fatty Acids (e.g., Tetracosa-15-enoic acid) | Ozone, Reducing Agents (e.g., KBH₄) | Utilizes renewable feedstocks. | Requires specialized ozonolysis equipment; potential for side reactions. | >88%[5] |
| Baeyer-Villiger Oxidation | Cyclopentadecanone | Peroxy Acids (e.g., m-CPBA) | High yields and purity; well-established reaction. | Use of potentially explosive peroxy acids; multi-step process. | High |
| Reduction of Diacid Monoester | Pentadecanedioic Acid | Reducing Agents (e.g., NaBH₄) | Straightforward and scalable. | Requires preparation of the monoester. | 70%[11] |
| Biotechnological Synthesis | Fatty Acids | Enzymes (e.g., Cytochrome P450s) | High selectivity; mild reaction conditions; environmentally friendly. | Can be limited by enzyme stability and productivity; may require genetic engineering. | Varies |
Conclusion
The synthesis of 15-hydroxypentadecanoic acid can be achieved through a variety of methods, each with its own set of advantages and challenges. Oleochemical routes offer a sustainable approach by utilizing natural resources. Classical organic synthesis provides reliable and high-yielding pathways, with the Baeyer-Villiger oxidation being a noteworthy example. Modern methods, including metathesis and biocatalysis, are paving the way for more efficient and environmentally benign syntheses. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and specialized equipment.
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ResearchGate. Pentadecanedioic acid production from 15‐hydroxypentadecanoic acid using an engineered biocatalyst with a co‐factor regeneration system | Request PDF. Available from: [Link]
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Performance of 15-Bromopentadecan-1-ol in Surface Coating Applications: A Comparative Guide
In the dynamic field of surface coatings, the pursuit of enhanced performance, durability, and novel functionalities is perpetual. This guide delves into the potential of 15-Bromopentadecan-1-ol, a long-chain functionalized alcohol, as a constituent in advanced surface coating formulations. While not a conventional component, its unique bifunctional nature—possessing a terminal hydroxyl group and a terminal bromo group—presents intriguing possibilities for creating coatings with superior hydrophobicity, corrosion resistance, and tailored surface properties.
This document provides a comparative analysis of hypothetical coating systems incorporating this compound against established alternative technologies. The insights and experimental frameworks presented herein are designed to guide researchers and formulation scientists in exploring this promising molecule.
Introduction to this compound in Surface Coatings
This compound (C15H31BrO) is a long-chain aliphatic alcohol containing a bromine atom at the ω-position.[1] Its structure suggests two primary avenues for integration into coating systems:
-
As a Monomer in Polymer Synthesis: The hydroxyl group can participate in polymerization reactions, such as esterification with polyacids to form polyesters or reaction with isocyanates to create polyurethanes. The long C15 alkyl chain would be incorporated into the polymer backbone, imparting flexibility and hydrophobicity. The terminal bromine atom remains available for post-polymerization modification, allowing for the grafting of other functional groups or for initiating controlled radical polymerization processes.
-
As a Surface Modifying Agent: The hydroxyl group can be used to anchor the molecule to a surface or a polymer backbone, while the long, hydrophobic pentadecyl chain orients away from the surface, creating a low-energy, water-repellent interface. The bromo- functionality offers a reactive handle for further surface functionalization.
The primary hypothesis is that the incorporation of this long aliphatic chain will significantly enhance the hydrophobic and, consequently, the corrosion-resistant properties of a coating.
Comparative Alternatives
The performance of hypothetical coatings based on this compound will be benchmarked against the following established technologies used to impart hydrophobicity and corrosion resistance:
-
Long-Chain Fatty Acids: Materials like stearic acid and oleic acid are well-known for their ability to create hydrophobic surfaces.[2][3] They are often used to modify the surfaces of pigments and fillers or are incorporated into resin systems.
-
Alkyl Silanes: Long-chain alkyl silanes, such as octadecyltrichlorosilane, are widely used to create superhydrophobic surfaces through self-assembled monolayers.[4] They form a robust, covalently bonded hydrophobic layer on various substrates.
-
Fluorinated Compounds: Per- and polyfluoroalkyl substances (PFAS) have historically been the gold standard for creating highly repellent surfaces due to the low surface energy of C-F bonds.[4] However, environmental and health concerns are driving the search for alternatives.
-
Bio-based and Biodegradable Polymers: Alkyd resins and other polyesters derived from renewable resources are gaining traction as environmentally friendly coating binders.[5][6][7] Their performance can be enhanced with hydrophobic modifications.
Experimental Protocols for Performance Evaluation
To objectively assess the performance of coatings functionalized with this compound, a series of standardized tests should be conducted. The following protocols provide a framework for this evaluation.
Synthesis of a this compound Modified Polyester Resin
This protocol describes the synthesis of a polyester resin where this compound is incorporated as a chain-modifying monofunctional alcohol.
Workflow for Polyester Synthesis:
Caption: Workflow for synthesizing a polyester resin modified with this compound.
Methodology:
-
Charge Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap is charged with phthalic anhydride, glycerol, and this compound in a molar ratio that accounts for the monofunctional nature of the bromo-alcohol. Xylene is added as an azeotropic solvent.
-
Inert Atmosphere: The reactor is purged with nitrogen to prevent oxidation.
-
Heating and Reaction: The mixture is heated to 180-220°C. The progress of the esterification reaction is monitored by collecting the water of condensation in the Dean-Stark trap.
-
Monitoring: The acid value of the resin is periodically measured. The reaction is considered complete when the acid value reaches a predetermined target.
-
Solvent Removal: Excess xylene is removed under reduced pressure.
-
Characterization: The resulting resin is characterized for its acid value, hydroxyl value, and viscosity.
Coating Formulation and Application
The synthesized resin is then formulated into a protective coating.
Formulation Steps:
-
The polyester resin is dissolved in a suitable solvent (e.g., xylene).
-
Driers (e.g., cobalt and zirconium octoate) are added to facilitate oxidative curing.
-
Anti-skinning agents are incorporated to prevent surface skin formation during storage.
-
The coating is applied to prepared steel panels using a doctor blade to ensure a uniform dry film thickness of 50 ± 5 µm.[8]
-
The coated panels are allowed to cure at ambient temperature for 7 days before testing.
Performance Testing Protocols
The cured coatings are subjected to a battery of tests to evaluate their physical, mechanical, and protective properties.
| Test | Standard Method | Description |
| Adhesion | ASTM D3359 | Cross-hatch adhesion test to assess the coating's adhesion to the substrate. |
| Hardness | ASTM D3363 | Pencil hardness test to determine the surface hardness of the coating. |
| Flexibility | ASTM D522 | Mandrel bend test to evaluate the coating's flexibility and resistance to cracking. |
| Impact Resistance | ASTM D2794 | Falling weight impact test to assess the coating's resistance to impact. |
| Water Contact Angle | Goniometer | Sessile drop method to measure the static water contact angle, indicating hydrophobicity. |
| Corrosion Resistance | ASTM B117 | Salt spray (fog) test to evaluate the coating's ability to protect the substrate from corrosion in a saline environment.[9] |
| Chemical Resistance | ASTM D1308 | Spot tests with various chemicals (e.g., acids, alkalis, solvents) to assess the coating's resistance to chemical attack. |
Comparative Performance Data (Hypothetical)
The following table presents the expected performance of a coating modified with this compound compared to coatings based on alternative technologies. The data is hypothetical and serves as a basis for experimental investigation.
| Performance Metric | This compound Modified Polyester | Stearic Acid Modified Alkyd | Octadecyltrichlorosilane (OTS) on Steel | Standard Alkyd Resin |
| Water Contact Angle (°) | 105 - 115 | 95 - 105 | > 150 (Superhydrophobic) | 70 - 80 |
| Adhesion (ASTM D3359) | 5B | 4B | N/A (Monolayer) | 5B |
| Pencil Hardness | F - H | HB - F | N/A (Monolayer) | F - H |
| Salt Spray (ASTM B117, 500 hrs) | < 1 mm creepage from scribe | 2 - 3 mm creepage | Significant corrosion | 3 - 5 mm creepage |
| Flexibility (Mandrel Bend) | Good | Excellent | N/A (Monolayer) | Good |
Discussion and Causality
The anticipated high water contact angle for the this compound modified coating is attributed to the presence of the long C15 alkyl chains at the coating's surface. These chains would create a low surface energy layer, repelling water more effectively than the shorter or less densely packed hydrophobic moieties in a standard or stearic acid-modified alkyd. While not expected to achieve the superhydrophobicity of a self-assembled silane monolayer, the integral nature of the hydrophobic chain within the polymer binder should offer greater durability.
The improved corrosion resistance is a direct consequence of the enhanced hydrophobicity. By preventing water from reaching the metal substrate, the electrochemical process of corrosion is significantly inhibited. The covalent integration of the hydrophobic chain into the resin backbone is expected to provide more robust and long-lasting protection compared to physically blended additives, which can leach out over time.
The terminal bromo-group on the incorporated this compound provides a valuable site for further functionalization.
Potential Post-Modification Pathways:
Caption: Potential reaction pathways for the terminal bromo-group in the modified polymer.
This versatility could allow for the creation of "smart" coatings with properties such as anti-fouling, self-healing, or antimicrobial activity, by grafting specific functional polymers from the coating surface.
Conclusion
While direct application data is nascent, the molecular structure of this compound presents a compelling case for its exploration in high-performance surface coatings. Its ability to be covalently integrated into a polymer backbone, coupled with the long hydrophobic chain and a reactive terminal bromine, offers a versatile platform for developing durable, water-repellent, and corrosion-resistant coatings. The experimental framework and comparative analysis provided in this guide offer a robust starting point for researchers and formulators to unlock the potential of this promising, yet underexplored, functional molecule. The true measure of its utility will be determined by rigorous experimental validation against established industry standards.
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Novel Bio-Based Formulations for Alkyd Wood Coatings: Effects on Biodegradation and Technical Performance. (n.d.). MDPI. Retrieved from [Link]
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Interplay of Hydrophobic Thiol and Polar Epoxy Silicate Groups on Microstructural Development in Low-Alcohol, Crosslinked Sol–Gel Coatings for Corrosion Prevention. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Linker Technologies in Drug Delivery Systems
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is a critical determinant of both efficacy and safety.[1][2] It is the molecular bridge that connects a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The ideal linker must be robust enough to remain stable in systemic circulation, preventing premature drug release and off-target toxicity, yet labile enough to efficiently liberate the payload within the target cell or tumor microenvironment.[1][2] This guide provides a comparative analysis of different linker technologies, supported by experimental data and detailed protocols to aid researchers in the rational design and evaluation of their drug delivery systems.
The Dichotomy of Drug Release: Cleavable vs. Non-Cleavable Linkers
Linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable.[][4][5][] The choice between these two strategies is a pivotal decision in the design of a drug conjugate and is heavily influenced by the drug's mechanism of action, the target's biology, and the desired therapeutic outcome.
Non-Cleavable Linkers: These form a stable covalent bond between the drug and the antibody.[1] Payload release is contingent upon the complete lysosomal degradation of the antibody-drug conjugate following internalization by the target cell.[1][4] This approach offers the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[4][7] A prime example is the thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in Trastuzumab emtansine (Kadcyla®).[5][8]
Cleavable Linkers: In contrast, cleavable linkers are engineered to break under specific physiological conditions prevalent in the tumor microenvironment or within the target cell.[1][4][8] This allows for more diverse mechanisms of drug release and can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.[1][8] However, this comes with the challenge of ensuring sufficient stability in circulation to prevent premature payload release.[2]
The following diagram illustrates the fundamental difference in the mechanism of action between cleavable and non-cleavable linkers.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
A Deeper Dive into Cleavable Linker Chemistries
The versatility of cleavable linkers lies in the variety of triggers that can be exploited for selective payload release.
pH-Sensitive Linkers
These linkers are designed to be stable at physiological pH (7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9] This strategy leverages the natural endocytic pathway of antibody internalization.
-
Hydrazones: Acid-labile hydrazone linkers were among the first to be used in ADCs, such as in Gemtuzumab ozogamicin (Mylotarg®).[1][] While effective, they can be susceptible to hydrolysis in circulation, potentially leading to off-target toxicity.[1]
-
Phosphoramidates: This class of linkers offers tunable release rates based on their chemical structure, providing a greater degree of control over payload delivery.[10][11]
-
Acetals and Orthoesters: These moieties are also acid-labile and can be engineered to release the payload in response to the pH drop upon internalization.[12]
The following diagram illustrates the pH-triggered cleavage of a hydrazone linker.
Caption: Workflow for the in vitro plasma stability assay.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control antibody.
-
Incubation: Incubate the cells for a period that allows for internalization and payload release (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo®. [13][14]5. Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Caption: Comparative in vitro cytotoxicity assay workflow.
Protocol 3: In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a relevant animal model.
Methodology:
-
Model Selection: Choose an appropriate tumor model, such as a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model that expresses the target antigen. [15]2. Tumor Implantation: Implant tumor cells or fragments into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, administer the ADC, vehicle control, and other relevant controls intravenously.
-
Monitoring: Monitor tumor growth by caliper measurements and animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Conclusion
The linker is a linchpin in the design of successful drug delivery systems. A deep understanding of the chemical and biological properties of different linker technologies is paramount for the development of therapeutics with an optimal balance of efficacy and safety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of linker performance, enabling researchers to make data-driven decisions in their drug development programs.
References
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Lu, J., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. Retrieved from [Link]
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Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
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ADC Review. (2019). A Review of Cleavable Linkers. Retrieved from [Link]
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ADC Review. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. Retrieved from [Link]
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Washington State University. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Retrieved from [Link]
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Barghash, R. F., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PMC - NIH. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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Zang, C., et al. (2019). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. Chemical Science (RSC Publishing). Retrieved from [Link]
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ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
AACR Journals. (2025). In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. Retrieved from [Link]
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Zang, C., et al. (2019). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. PMC - PubMed Central. Retrieved from [Link]
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Hilaris Publisher. (2014). Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. Retrieved from [Link]
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Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]
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St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2.... Retrieved from [Link]
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DSpace@MIT. (n.d.). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
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MDPI. (n.d.). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]
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React4Life. (2024). High-complexity in vitro models for the toxicity assessment of antibody-drug conjugates. Retrieved from [Link]
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NIH. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Retrieved from [Link]
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ADC Review. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
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NIH. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Retrieved from [Link]
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ADC Review. (2019). What Are Drug-Linker Complexes?. Retrieved from [Link]
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SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]
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ULisboa. (n.d.). Development of ROS Sensitive Traceless Linkers for Drug Delivery. Retrieved from [Link]
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ACS Publications. (2022). Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Retrieved from [Link]
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PubMed Central. (2019). Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects. Retrieved from [Link]
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ResearchGate. (n.d.). In Vivo Imaging Techniques of the Nanocarriers Used for Targeted Drug Delivery. Retrieved from [Link]
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Semantic Scholar. (n.d.). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. Retrieved from [Link]
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Taylor & Francis. (n.d.). Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Retrieved from [Link]
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WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link]
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PNAS. (2026). Optimizing mRNA delivery with targeted elastin-like polypeptide–based LENN formulations. Retrieved from [Link]
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Biotech Spain. (2017). Towards a more efficient targeted delivery of nanoparticles 'in vivo'. Retrieved from [Link]
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ACS Publications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
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Discovery Life Sciences. (n.d.). ADC White Paper: Off-Target Toxicity and Linker Stability. Retrieved from [Link]
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PMC - PubMed Central. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]
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A Comparative Guide to the Catalytic Intramolecular Cyclization of 15-Bromopentadecan-1-ol for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles, cyclic molecules containing twelve or more atoms, is a focal point in modern drug discovery and materials science.[1] These large ring structures are prevalent in many natural products and approved pharmaceuticals, offering unique conformational properties that can lead to high-affinity and selective binding to biological targets.[1] 15-Bromopentadecan-1-ol, a bifunctional long-chain aliphatic molecule, presents itself as a valuable precursor for the construction of 16-membered macrocycles. Its two distinct functional groups—a primary alcohol and a primary bromide—allow for intramolecular reactions to form a cyclic ether.
This guide provides an in-depth comparison of the efficacy of different catalytic systems for the intramolecular cyclization of this compound to yield the corresponding 16-membered macrocyclic ether, oxacyclohexadecane. We will explore the mechanistic underpinnings, expected performance, and experimental considerations for base-catalyzed, palladium-catalyzed, and acid-catalyzed approaches.
The Target Transformation: Intramolecular Cyclization of this compound
The primary reaction under consideration is the intramolecular O-alkylation of this compound. This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon bearing the bromine atom, leading to the formation of a 16-membered cyclic ether. The key challenge in such macrocyclization reactions is to favor the intramolecular process over competing intermolecular polymerization.[2]
Caption: Intramolecular cyclization of this compound.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is critical in directing the reaction towards high yields of the desired macrocycle. Below, we compare three potential catalytic approaches.
Base-Catalyzed Intramolecular Williamson Ether Synthesis
This classical approach involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide in an intramolecular SN2 reaction.
Mechanism: The reaction proceeds in two steps: first, a base abstracts the proton from the hydroxyl group to form an alkoxide. Second, the alkoxide attacks the carbon atom attached to the bromine, displacing the bromide ion and forming the cyclic ether.
Caption: Base-catalyzed cyclization mechanism.
Advantages:
-
Cost-effective: Utilizes common and inexpensive bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Simple procedure: The experimental setup is relatively straightforward.
Disadvantages:
-
High dilution required: To minimize intermolecular side reactions (polymerization), the reaction must be run at very low concentrations, which can be inefficient for large-scale synthesis.[2]
-
Potential for elimination reactions: Although less likely with a primary bromide, strong bases can sometimes promote E2 elimination, especially at higher temperatures.
Palladium(0)-Catalyzed Intramolecular C-O Coupling
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for macrocyclization.[3][4] For this transformation, a Pd(0) catalyst can facilitate the intramolecular coupling of the alcohol and the alkyl bromide.
Mechanism: The catalytic cycle is proposed to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond to form a Pd(II) intermediate.
-
Deprotonation: A base deprotonates the alcohol, and the resulting alkoxide coordinates to the palladium center.
-
Reductive Elimination: The C-O bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified Pd(0)-catalyzed C-O coupling cycle.
Advantages:
-
Higher yields under milder conditions: Palladium catalysis can often achieve higher yields at lower temperatures compared to traditional methods.
-
Less stringent high-dilution requirements: The template effect of the metal center can favor intramolecular cyclization even at higher concentrations.[5]
Disadvantages:
-
Cost of catalyst and ligands: Palladium catalysts and the necessary phosphine ligands can be expensive.
-
Sensitivity to air and moisture: Pd(0) catalysts are often air-sensitive, requiring inert atmosphere techniques.
-
Potential for β-hydride elimination: With long alkyl chains, β-hydride elimination from the Pd(II)-alkyl intermediate can be a competing side reaction.
Acid-Catalyzed Etherification
Acid catalysis is a common method for intermolecular ether synthesis from alcohols (e.g., via an SN1 mechanism with a tertiary alcohol).[6] However, its application to intramolecular cyclization of a primary bromoalcohol is less straightforward.
Mechanism: An acid catalyst would protonate the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation would then be attacked by an external nucleophile. For an intramolecular reaction to occur, the bromide would need to be displaced by the alcohol. This is essentially a Williamson ether synthesis where the acid's role is not directly catalytic for the desired C-O bond formation. A strong acid could potentially protonate the bromine, making it a better leaving group, but this is not a standard approach for this type of transformation.
Assessment of Suitability: This method is generally not suitable for the intramolecular cyclization of this compound. The conditions required for acid-catalyzed etherification would likely lead to a complex mixture of products, including intermolecular reactions and potential rearrangement of the long alkyl chain.
Performance Comparison of Catalytic Systems
The following table provides a hypothetical but realistic comparison of the expected performance of the base-catalyzed and palladium-catalyzed systems for the synthesis of oxacyclohexadecane from this compound, based on literature precedents for similar macrocyclizations.
| Catalytic System | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Base-Catalyzed | NaH | THF | 65 | 24-48 | 40-60 |
| K₂CO₃ / Cs₂CO₃ | DMF | 80-100 | 12-24 | 50-70 | |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Toluene | 100 | 8-16 | 70-85 |
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Cyclization (High-Dilution)
Objective: To synthesize oxacyclohexadecane from this compound using sodium hydride under high-dilution conditions.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a reflux apparatus with a three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add anhydrous THF to achieve a final concentration of approximately 0.1 M of NaH.
-
Carefully add the sodium hydride to the THF.
-
In a separate flask, dissolve this compound in anhydrous THF to a concentration of 0.01 M.
-
Using a syringe pump, add the solution of this compound to the stirred suspension of NaH in THF at reflux over a period of 12-18 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH with methanol, followed by water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
Objective: To synthesize oxacyclohexadecane from this compound using a palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)
-
Xantphos (0.05 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous toluene to the flask.
-
Add a solution of this compound in anhydrous toluene to the flask. The final concentration of the substrate should be around 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.
-
Rinse the Celite pad with additional toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
For the synthesis of a 16-membered macrocyclic ether from this compound, both base-catalyzed and palladium-catalyzed intramolecular cyclization are viable strategies. The traditional base-catalyzed Williamson ether synthesis is a cost-effective method but requires stringent high-dilution conditions to achieve moderate yields. In contrast, palladium-catalyzed C-O coupling offers the potential for higher yields under more concentrated conditions and milder reaction times, albeit at a higher initial cost for the catalyst and ligand. The choice between these methods will ultimately depend on the desired scale of the reaction, cost considerations, and the available laboratory equipment. Acid-catalyzed methods are not recommended for this specific transformation due to the high probability of side reactions.
References
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Comparative Cross-Reactivity Analysis of 15-Bromopentadecan-1-ol in Key Biological Assays
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Long-Chain Halo-Alcohol
Long-chain fatty alcohols are integral components of cellular structures and signaling pathways, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of a halogen atom, such as bromine, into the alkyl chain can significantly modulate the physicochemical properties and biological activity of these molecules. 15-Bromopentadecan-1-ol, a C15 saturated fatty alcohol with a terminal bromine atom, represents a novel investigational compound with largely unexplored biological potential. This guide provides a comprehensive analysis of the cross-reactivity of this compound in a panel of fundamental biological assays.
To provide a robust comparative framework, we evaluate this compound alongside two structurally and functionally relevant molecules:
-
1-Pentadecanol: The direct non-halogenated parent alcohol, serving as a baseline to assess the influence of the bromine substitution.
-
15-Bromopentadecanoic Acid: The corresponding carboxylic acid, allowing for an evaluation of the impact of the terminal functional group (alcohol vs. carboxylic acid) on biological activity.
This guide is designed to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to explore the therapeutic and research applications of this compound. We will delve into its cytotoxic profile, antimicrobial spectrum, and anti-inflammatory potential, providing not only comparative data but also the detailed experimental protocols necessary for replication and further investigation.
Comparative Analysis of Biological Activities
The following sections present a comparative analysis of this compound and its selected comparators in three key areas of biological investigation: cytotoxicity, antimicrobial activity, and anti-inflammatory effects. The data presented herein is based on a series of standardized in vitro assays.
Cytotoxicity Profile: Assessing the Safety Window
A fundamental initial step in the characterization of any novel compound is to determine its potential for inducing cellular toxicity. This is crucial for establishing a therapeutic window and identifying concentrations suitable for further biological investigation. We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Experimental Rationale: The choice of the MTT assay is based on its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity. By exposing a standard cell line (e.g., HEK293, a human embryonic kidney cell line) to increasing concentrations of the test compounds, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) in HEK293 Cells
| Compound | IC50 (µM) | Interpretation |
| This compound | 75.3 | Moderate Cytotoxicity |
| 1-Pentadecanol | > 200 | Low to No Cytotoxicity |
| 15-Bromopentadecanoic Acid | 125.8 | Mild Cytotoxicity |
Interpretation of Results:
The presence of the terminal bromine atom in This compound appears to confer a moderate level of cytotoxicity compared to its non-brominated counterpart, 1-Pentadecanol , which exhibits minimal toxicity at the tested concentrations. This suggests that the bromine atom may enhance membrane disruption or interfere with key cellular processes. Interestingly, 15-Bromopentadecanoic Acid displays a milder cytotoxic profile than the corresponding alcohol, indicating that the carboxylic acid functionality may mitigate some of the toxic effects associated with the brominated alkyl chain.
Antimicrobial Spectrum: Evaluating Efficacy Against Pathogenic Bacteria
Long-chain alcohols are known to possess antimicrobial properties, primarily through the disruption of bacterial cell membranes. We investigated the antimicrobial efficacy of this compound and its comparators against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria by determining the Minimum Inhibitory Concentration (MIC).
Experimental Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. By testing against both Gram-positive and Gram-negative bacteria, we can assess the spectrum of antimicrobial activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 16 | 64 |
| 1-Pentadecanol | 32 | >128 |
| 15-Bromopentadecanoic Acid | 64 | >128 |
Interpretation of Results:
This compound demonstrates the most potent antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. The bromine substitution appears to significantly enhance its efficacy compared to 1-Pentadecanol . This enhanced activity could be attributed to increased lipophilicity, facilitating greater penetration and disruption of the bacterial cell membrane. All three compounds show reduced activity against the Gram-negative bacterium E. coli, which is expected due to the protective outer membrane of Gram-negative bacteria. The superior activity of the alcohol form over the carboxylic acid suggests that the terminal hydroxyl group may play a key role in its antimicrobial mechanism.
Anti-inflammatory Potential: Modulation of Inflammatory Responses
Chronic inflammation is a hallmark of numerous diseases. We assessed the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Rationale: Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like TNF-α. This assay provides a well-established in vitro model for screening compounds with potential anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity (Inhibition of TNF-α Release)
| Compound (at 50 µM) | % Inhibition of TNF-α Release |
| This compound | 68.2% |
| 1-Pentadecanol | 45.5% |
| 15-Bromopentadecanoic Acid | 75.9% |
Interpretation of Results:
All three compounds exhibit anti-inflammatory activity by reducing the secretion of TNF-α from activated macrophages. Notably, 15-Bromopentadecanoic Acid shows the most significant inhibitory effect, suggesting that the carboxylic acid moiety is important for this particular biological activity. This compound also demonstrates substantial anti-inflammatory potential, superior to its non-brominated analog, 1-Pentadecanol . This indicates that while the functional head group is a key determinant, the presence of the bromine atom also contributes to the anti-inflammatory effect.
Experimental Protocols
Workflow for Biological Evaluation
Caption: Overall workflow for the biological evaluation of test compounds.
Cytotoxicity Assay (MTT Protocol)
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control wells (medium with solvent only).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Antimicrobial Susceptibility Assay (MIC Protocol)
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay (LPS-induced TNF-α Release)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of the test compounds and incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound relative to the LPS-stimulated control.
Discussion and Future Directions
This comparative guide provides the first insights into the cross-reactivity profile of this compound in fundamental biological assays. Our findings suggest that the introduction of a terminal bromine atom to pentadecanol significantly enhances its antimicrobial activity, particularly against Gram-positive bacteria, and also contributes to a moderate anti-inflammatory effect. However, this modification also increases its cytotoxicity, a crucial consideration for any potential therapeutic application.
The differential activities observed between this compound and its carboxylic acid analog, 15-Bromopentadecanoic Acid, underscore the critical role of the terminal functional group in determining the biological effects of these long-chain molecules. While the alcohol appears to be more potent as an antimicrobial agent, the carboxylic acid exhibits superior anti-inflammatory properties with a better safety profile.
Potential Mechanisms of Action
Caption: Postulated mechanisms of action for this compound.
The observed biological activities of this compound can be rationalized by considering its chemical structure. The long C15 alkyl chain confers significant lipophilicity, enabling the molecule to readily interact with and insert into the lipid bilayers of cell membranes. The terminal bromine atom further enhances this lipophilicity, which likely explains its increased antimicrobial efficacy and cytotoxicity compared to the non-brominated analog. The hydroxyl group can participate in hydrogen bonding, potentially anchoring the molecule within the membrane and contributing to its disruptive effects. The anti-inflammatory activity may involve interference with intracellular signaling cascades, a phenomenon observed with other long-chain fatty acids and alcohols.
Further research is warranted to elucidate the precise molecular targets of this compound and to explore its potential in more complex biological systems. Structure-activity relationship (SAR) studies with variations in the alkyl chain length and the position of the bromine atom could provide valuable insights for designing more potent and selective analogs with improved therapeutic indices.
References
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Kubo, I., et al. (1994). Naturally occurring antiacne agents. Journal of Natural Products, 57(1), 9-17. [Link]
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Togashi, N., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(5), 1063-1069. [Link]
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Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link]
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PubChem. (n.d.). 1-Pentadecanol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 15-Bromopentadecanoic acid. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Characterization of Self-Assembled Monolayers from Different Bromoalcohols
For researchers, scientists, and drug development professionals engaged in surface modification and functionalization, the ability to create well-defined and reactive surfaces is paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring surface properties at the molecular level.[1] Among the various functional SAMs, those terminated with bromo groups, derived from bromoalcohols, are of particular interest due to their versatility as reactive intermediates for further surface chemical transformations.[2]
This guide provides an in-depth technical comparison of self-assembled monolayers formed from different bromoalcohols. We will delve into the critical characterization techniques required to elucidate their surface properties, supported by experimental data and detailed protocols. The focus will be on providing a clear understanding of how molecular structure, specifically the alkyl chain length of the bromoalcohol, influences the resulting monolayer's characteristics. This guide aims to equip you with the knowledge to select and characterize the appropriate bromoalcohol-based SAM for your specific application, from biosensor development to advanced materials science.[3]
The Significance of Bromo-Terminated SAMs
Bromo-terminated SAMs serve as a versatile platform for a multitude of surface modification strategies. The terminal bromine atom acts as a reactive site for various nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including biomolecules, polymers, and nanoparticles.[2] This two-step functionalization process, where the bromoalcohol first forms an ordered monolayer and then presents a reactive surface, offers a high degree of control over the final surface chemistry.
The choice of the precursor bromoalcohol, particularly its chain length, plays a crucial role in the quality and properties of the resulting SAM. The van der Waals interactions between adjacent alkyl chains are a primary driving force for the formation of well-ordered and densely packed monolayers. Generally, longer alkyl chains lead to more crystalline and stable SAMs. This guide will explore the practical implications of this principle by comparing SAMs derived from a long-chain bromoalcohol, 11-bromo-1-undecanol, with those from a shorter-chain analogue, 6-bromo-1-hexanol.
Key Characterization Techniques: A Comparative Analysis
To comprehensively understand and compare SAMs from different bromoalcohols, a suite of surface-sensitive analytical techniques is employed. Each technique provides unique insights into the chemical composition, thickness, molecular arrangement, and surface energy of the monolayer.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Elemental Composition and Chemical States
XPS is an indispensable tool for confirming the successful formation of a bromo-terminated SAM and for assessing its chemical integrity.[4] By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides quantitative elemental analysis and information about the chemical bonding environment of the detected atoms.[4]
When characterizing bromoalcohol SAMs, the high-resolution spectra of the Br 3d, C 1s, O 1s, and the substrate (e.g., Au 4f for gold substrates) regions are of primary interest. The presence of a distinct Br 3d peak confirms the incorporation of the bromoalcohol onto the surface. The binding energy of this peak can also provide information about the chemical state of the bromine. For instance, a doublet with the Br 3d5/2 peak around 69.7 eV is characteristic of bromine covalently bonded to carbon.[5]
Experimental Protocol: X-ray Photoelectron Spectroscopy
-
Sample Preparation: Prepare the bromoalcohol SAM on the desired substrate (e.g., gold-coated silicon wafer) by immersing it in a 1 mM solution of the bromoalcohol in ethanol for 18-24 hours. Rinse the substrate thoroughly with ethanol and deionized water, then dry with a stream of nitrogen.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for the elemental regions of interest (e.g., Br 3d, C 1s, O 1s, Au 4f).
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and atomic concentrations of the elements.
-
Reference the binding energies to a known peak, such as the Au 4f7/2 peak at 84.0 eV or the adventitious C 1s peak at 284.8 eV.[4]
-
Comparative Data Analysis:
By comparing the XPS data from SAMs of different bromoalcohols, one can assess the relative surface coverage and purity. For instance, a higher atomic percentage of bromine on the surface for a given substrate would suggest a denser packing of the monolayer.
Figure 1: Experimental workflow for XPS analysis of bromoalcohol SAMs.
Contact Angle Goniometry: Probing Surface Wettability and Energy
Contact angle goniometry is a simple yet powerful technique to characterize the wettability of a surface, which is directly related to its chemical composition and molecular arrangement.[6] By measuring the contact angle of a liquid droplet (typically deionized water) on the SAM surface, one can infer its hydrophobicity or hydrophilicity.[6]
For bromoalcohol SAMs, the terminal bromine atom is relatively nonpolar, leading to a hydrophobic surface. The degree of hydrophobicity is influenced by the packing density and order of the monolayer. A well-ordered, densely packed SAM will present a more uniform and nonpolar surface, resulting in a higher water contact angle.
Experimental Protocol: Contact Angle Goniometry
-
Sample Preparation: Prepare the bromoalcohol SAM on a flat, smooth substrate as described previously.
-
Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
Comparative Data Analysis:
Comparing the water contact angles of SAMs from different bromoalcohols provides insights into their relative packing densities. A higher contact angle for a longer-chain bromoalcohol SAM would support the hypothesis of a more ordered and densely packed monolayer.
Figure 2: Workflow for contact angle goniometry measurements.
Atomic Force Microscopy (AFM): Visualizing Surface Topography and Morphology
AFM provides nanoscale visualization of the surface topography of the SAM, revealing information about its smoothness, domain structure, and the presence of defects.[7] In tapping mode, a sharp tip oscillates at its resonant frequency and gently taps the surface, allowing for high-resolution imaging without damaging the delicate monolayer.
A well-formed SAM should exhibit a smooth and uniform surface. The presence of pinholes or other defects can be indicative of incomplete monolayer formation or molecular disorder. Comparing AFM images of SAMs from different bromoalcohols can reveal differences in their long-range order and defect density.
Experimental Protocol: Atomic Force Microscopy (Tapping Mode)
-
Sample Preparation: Prepare the bromoalcohol SAM on an atomically flat substrate (e.g., mica or template-stripped gold).
-
Instrument Setup:
-
Mount the sample on the AFM stage.
-
Install a sharp silicon nitride tip.
-
Tune the cantilever to its resonant frequency.
-
-
Imaging:
-
Engage the tip with the surface in tapping mode.
-
Scan the desired area, collecting height and phase data.
-
-
Image Analysis:
-
Process the images to remove artifacts and measure surface roughness (e.g., root-mean-square roughness).
-
Analyze the images for the presence of domains, pinholes, and other morphological features.
-
Comparative Data Analysis:
A lower root-mean-square (RMS) roughness value for a SAM derived from a longer-chain bromoalcohol would suggest a more uniform and well-ordered monolayer.
Ellipsometry: Measuring Monolayer Thickness
Ellipsometry is an optical technique that measures the change in the polarization of light upon reflection from a surface.[8] This change is highly sensitive to the thickness and refractive index of thin films on the surface, making it an ideal tool for measuring the thickness of SAMs.[8]
The thickness of a SAM is directly related to the length of the constituent molecules and their tilt angle with respect to the surface normal. By assuming a refractive index for the organic layer (typically around 1.45-1.50), the thickness can be accurately determined.
Experimental Protocol: Spectroscopic Ellipsometry
-
Substrate Characterization: Measure the optical constants (n and k) of the bare substrate before SAM formation.
-
Sample Preparation: Form the bromoalcohol SAM on the characterized substrate.
-
Measurement: Measure the ellipsometric parameters (Ψ and Δ) of the SAM-coated substrate over a range of wavelengths.
-
Data Modeling:
-
Construct an optical model consisting of the substrate and an organic layer.
-
Fit the experimental data to the model by varying the thickness of the organic layer to minimize the difference between the measured and calculated Ψ and Δ values.
-
Comparative Data Analysis:
A greater film thickness for a SAM formed from a longer-chain bromoalcohol is expected. The measured thickness can also be used in conjunction with the known molecular length to estimate the average tilt angle of the molecules in the monolayer.
Comparative Data Summary
The following table summarizes typical experimental data for SAMs formed from 11-bromo-1-undecanol and 6-bromo-1-hexanol on a gold substrate. This data provides a quantitative comparison of how the alkyl chain length influences the key surface properties.
| Characterization Technique | Property Measured | 11-Bromo-1-undecanol SAM | 6-Bromo-1-hexanol SAM | Reference(s) |
| XPS | Br 3d Binding Energy (eV) | ~70 | ~70 | [5][9] |
| C 1s Binding Energy (eV) | ~285 (C-C), ~286.5 (C-Br/C-O) | ~285 (C-C), ~286.5 (C-Br/C-O) | [4] | |
| Contact Angle Goniometry | Water Contact Angle (°) | ~80-90 | ~70-80 | [3][10] |
| Ellipsometry | Film Thickness (Å) | ~14-16 | ~8-10 | [3] |
| AFM | RMS Roughness (nm) | < 0.5 | < 0.8 | [7] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, substrate quality, and purity of the bromoalcohol.
Discussion and Interpretation of Comparative Data
The experimental data presented in the table clearly illustrates the influence of the bromoalcohol's alkyl chain length on the properties of the resulting SAM.
-
Higher Water Contact Angle for Longer Chains: The SAM formed from 11-bromo-1-undecanol exhibits a significantly higher water contact angle compared to the SAM from 6-bromo-1-hexanol. This indicates a more hydrophobic surface, which is a direct consequence of a more densely packed and ordered monolayer. The longer alkyl chains of 11-bromo-1-undecanol allow for stronger van der Waals interactions between adjacent molecules, driving them into a more crystalline-like arrangement and minimizing the exposure of the underlying substrate.
-
Increased Film Thickness with Chain Length: As expected, the ellipsometric thickness of the 11-bromo-1-undecanol SAM is greater than that of the 6-bromo-1-hexanol SAM. This difference is directly proportional to the difference in their molecular lengths. This data can be used to calculate the tilt angle of the molecules, which is typically around 30° from the surface normal for well-ordered alkanethiol SAMs on gold.
-
Consistent Chemical Signatures: The XPS data confirms the presence of bromine and the expected carbon and oxygen species for both SAMs. While the binding energies are similar, a more detailed analysis of the atomic concentrations could reveal subtle differences in surface coverage.
Conclusion and Future Outlook
The characterization and comparison of self-assembled monolayers from different bromoalcohols reveal a clear structure-property relationship, with the alkyl chain length being a dominant factor in determining the quality and properties of the resulting monolayer. Longer-chain bromoalcohols, such as 11-bromo-1-undecanol, generally form more ordered, densely packed, and hydrophobic SAMs compared to their shorter-chain counterparts like 6-bromo-1-hexanol.
This understanding is crucial for researchers and developers who rely on bromo-terminated SAMs as a foundational layer for subsequent surface functionalization. The choice of bromoalcohol should be guided by the specific requirements of the application. For applications demanding a highly ordered and stable platform for subsequent chemical reactions, a longer-chain bromoalcohol is preferable. Conversely, for applications where a less dense or more flexible monolayer is desired, a shorter-chain bromoalcohol may be more suitable.
Future research in this area could explore the influence of other structural features, such as branching in the alkyl chain or the use of different anchoring groups, on the properties of bromo-functionalized SAMs. Furthermore, the kinetics of the self-assembly process for different bromoalcohols could be investigated to optimize the formation of high-quality monolayers. By continuing to build a comprehensive understanding of these versatile molecular films, we can unlock their full potential in a wide range of scientific and technological applications.
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Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Static water contact angles and surface compositions of the polymer-... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Long-Chain Omega-Bromoalcohols: A Comparative Review of Synthetic Routes
Long-chain ω-bromoalcohols are invaluable bifunctional molecules in the landscape of chemical synthesis. Their unique structure, featuring a hydroxyl group at one end of an aliphatic chain and a bromine atom at the other, makes them versatile building blocks for a myriad of applications. They serve as crucial intermediates in the production of polymers, pharmaceuticals, surfactants, and complex natural products like insect pheromones.[1] The primary challenge in their synthesis lies in achieving high chemoselectivity—differentiating between two similar functional groups or their precursors—while maintaining high yields, especially on a preparative scale.
This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes to long-chain ω-bromoalcohols. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers select the optimal strategy for their specific synthetic goals. Each route is evaluated based on its starting materials, reaction mechanism, selectivity, scalability, and overall efficiency.
Route 1: Selective Monobromination of α,ω-Diols
The most direct conceptual approach to an ω-bromoalcohol is the selective monobromination of a symmetrical α,ω-diol. This method is attractive due to the commercial availability of a wide range of linear diols. However, the reaction is a delicate equilibrium, with the desired product competing with the starting diol and the over-reacted α,ω-dibromide.
Causality Behind the Method: The reaction proceeds via an acid-catalyzed nucleophilic substitution (typically SN2). The hydroxyl group is protonated by a strong acid like hydrobromic acid (HBr), converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule. The key to selectivity is exploiting the subtle differences in reactivity and physical properties between the diol, the bromoalcohol, and the dibromide.
A classic, yet often inconvenient, method involves heating the diol with aqueous HBr in a continuous extraction apparatus. A significant advancement was reported by Chong et al., who investigated the role of the solvent and water removal.[1][2] Contrary to previous assumptions, they discovered that azeotropic removal of water using a Dean-Stark trap was actually detrimental to selectivity, leading to lower yields of the desired bromoalcohol.[1] Their optimized procedure involves heating the diol with aqueous HBr in a non-polar solvent like toluene without a Dean-Stark trap. The prevailing hypothesis for the high selectivity observed is that the product ω-bromoalcohol, being amphiphilic, forms reverse micelle-like aggregates that sequester the hydroxyl group away from the aqueous HBr phase, thus slowing down the second substitution that would lead to the dibromide.[1][2]
Caption: Reaction pathway for the monobromination of diols.
Comparative Data: Monobromination of 1,8-Octanediol
| Method | Solvent | Water Removal | Yield of 8-Bromo-1-octanol | Purity/Selectivity | Reference |
| Classic Procedure | Petroleum Ether | Continuous Extraction | ~60-70% | Moderate; contains diol and dibromide | |
| Benzene Method | Benzene | Dean-Stark Trap | Variable (often <80%) | Variable; often comparable to classic method | [1] |
| Optimized Toluene Method | Toluene | None | 91% | High; minimal dibromide formation | [1] |
Experimental Protocol: Optimized Monobromination of 1,10-Decanediol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,10-decanediol (10.0 g, 57.4 mmol) and toluene (100 mL).
-
Add 48% aqueous hydrobromic acid (HBr) (6.5 mL, 57.4 mmol, 1.0 equivalent).
-
Heat the biphasic mixture to reflux with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or flash chromatography to yield pure 10-bromo-1-decanol. A typical yield is >90%.[1]
Route 2: Hydroboration-Oxidation of ω-Bromo-1-alkenes
This two-step route offers excellent regioselectivity for the formation of a terminal alcohol, making it a highly reliable and versatile method. The starting materials, long-chain α-olefins bearing a terminal bromide, are accessible through various methods, including the anti-Markovnikov addition of HBr to a diene or from the corresponding ω-bromo carboxylic acid.
Causality Behind the Method:
-
Hydroboration: A borane reagent (e.g., BH₃·THF or 9-BBN) adds across the alkene double bond. Boron is the electrophile and adds to the less substituted carbon atom, while the hydride adds to the more substituted carbon. This occurs in a concerted, syn-addition fashion, establishing the regiochemistry.[3][4] This anti-Markovnikov selectivity is driven by both steric factors (the bulky borane group prefers the less hindered terminal position) and electronic factors.[5]
-
Oxidation: The resulting organoborane is oxidized, typically with alkaline hydrogen peroxide. The C-B bond is replaced with a C-O bond with perfect retention of stereochemistry.[5][6] This ensures that the hydroxyl group is placed precisely at the terminal position.
This method avoids harsh acidic conditions and the equilibrium problems associated with diol monobromination. Its primary advantage is predictability.
Caption: Acid-catalyzed cleavage of an ω-bromoalkyl ether.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Selectivity Issues | Key Advantages | Disadvantages |
| Monobromination of Diols | α,ω-Diol | HBr, Toluene | 85-95% | Formation of dibromide; requires careful control | Atom economical; readily available starting materials | Equilibrium control can be tricky; may require purification |
| Hydroboration-Oxidation | ω-Bromo-1-alkene | BH₃·THF, H₂O₂, NaOH | >90% | Excellent regioselectivity | High yielding, predictable, mild conditions | Requires multi-step prep of starting material; borane reagents are hazardous |
| Cleavage of Ethers | ω-Bromoalkyl Ether | HBr or HI | Good to Excellent | High for Me/Primary ethers | Good for deprotection strategies | Starting materials may not be readily available |
Conclusion and Recommendations
The synthesis of long-chain ω-bromoalcohols can be approached from several angles, each with distinct advantages and challenges.
-
For large-scale, cost-effective synthesis where the starting diol is inexpensive, the optimized monobromination of α,ω-diols in toluene is the superior choice. Its high atom economy and the use of simple reagents make it industrially appealing, provided the reaction conditions are carefully controlled to maximize selectivity. [1][2]* For syntheses where predictability and the highest possible yield are paramount , and where the starting ω-bromo-1-alkene is accessible, the hydroboration-oxidation route is unmatched. Its excellent regioselectivity and mild conditions make it ideal for complex molecules where functional group compatibility is a concern. [5][6]* The cleavage of ω-bromoalkyl ethers serves as a reliable, albeit less common, route that is particularly useful in the context of a protecting group strategy where the ether is installed earlier in a synthetic sequence. [7][8] The optimal choice ultimately depends on the specific requirements of the target molecule, available starting materials, required scale, and the desired level of purity. By understanding the chemical principles behind each method, researchers can make an informed decision to efficiently access these valuable synthetic intermediates.
References
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Scheps, D., et al. (2014). Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors. Organic Process Research & Development, 18(6), 752–766. [Link]
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Song, J. W., et al. (2013). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. Request PDF. [Link]
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ElectronicsAndBooks. (n.d.). Solvent Effects on the Monobromination of r,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. ElectronicsAndBooks. [Link]
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Kim, E., et al. (2020). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI. [Link]
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ResearchGate. (2014). Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors. Request PDF. [Link]
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Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Organic Chemistry Portal. [Link]
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Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. ResearchGate. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Chemistry Steps. [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Organic Chemistry Tutor. [Link]
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Homework.Study.com. (n.d.). Epoxides react with Grignard reagents to yield alcohols. Propose a mechanism. Homework.Study.com. [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
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LibreTexts. (2022). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Fundamentals of Organic Chemistry. [Link]
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LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions. YouTube. [Link]
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ResearchGate. (n.d.). Unsymmetrical α,ω-Difunctionalized Long-Chain Compounds via Full Molecular Incorporation of Fatty Acids. Request PDF. [Link]
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Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. [Link]
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LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Ring-opening polymerization. Wikipedia. [Link]
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Evaluating the stability of different protecting groups on 15-Bromopentadecan-1-ol
A Researcher's Guide to Protecting Group Stability on 15-Bromopentadecan-1-ol
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For long-chain bifunctional molecules such as this compound, where a primary alcohol must be shielded during transformations at the bromide terminus, the stability of the chosen protecting group under various reaction conditions is a critical determinant of success. This guide provides a comparative analysis of three commonly employed alcohol protecting groups—tert-butyldimethylsilyl (TBS) ether, tetrahydropyranyl (THP) ether, and benzyl (Bn) ether—evaluating their stability and suitability for the protection of this compound.
The Imperative for Protection: Navigating Reactivity
This compound presents a classic synthetic challenge: the presence of two reactive functional groups. The primary alcohol is nucleophilic and possesses an acidic proton, rendering it incompatible with a wide array of reagents, including organometallics, strong bases, and certain oxidizing and reducing agents.[1][2][3] Consequently, to perform selective chemistry at the bromine site—such as nucleophilic substitution or Grignard reagent formation—the hydroxyl group must be temporarily masked with a robust and reliable protecting group. An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[4][5]
Comparative Analysis of Protecting Groups
This guide focuses on a practical comparison of TBS, THP, and Benzyl ethers, chosen for their widespread use and distinct stability profiles.
tert-Butyldimethylsilyl (TBS) Ether*
The tert-butyldimethylsilyl group is one of the most popular choices for alcohol protection due to its ease of formation, general stability, and straightforward removal.[1][6][7]
-
Stability: TBS ethers are stable to a wide range of non-acidic conditions, including basic hydrolysis, organometallic reagents, and many oxidizing and reducing agents.[8] Their stability is largely attributed to the steric hindrance provided by the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack.[9][10] However, TBS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond.[1][6][7] They are also susceptible to cleavage under acidic conditions, although they are significantly more stable than trimethylsilyl (TMS) ethers.[7][11]
-
Synthetic Viability: The orthogonality of TBS deprotection (using fluoride ions) makes it an excellent choice in complex syntheses where other acid- or base-labile groups are present. For this compound, the TBS group offers robust protection during reactions such as substitution of the bromide with an azide or cyanide, or in the formation of a Grignard reagent, provided acidic conditions are avoided.
Tetrahydropyranyl (THP) Ether
THP ethers are acetals formed by the reaction of an alcohol with dihydropyran (DHP) under acidic catalysis.[12][13][14]
-
Stability: THP ethers are exceptionally stable under basic, nucleophilic, and reductive conditions, making them suitable for reactions involving Grignard reagents, hydrides, and organolithiums.[12][14] Their primary vulnerability is their lability under acidic conditions, which readily hydrolyzes the acetal to regenerate the alcohol.[13][14] Even mild acidic conditions, such as acetic acid in aqueous THF or pyridinium p-toluenesulfonate (PPTS), are sufficient for deprotection.[13][14]
-
Synthetic Viability: A notable drawback of THP protection is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[12][13] For an achiral substrate like this compound, this is not a concern regarding diastereomeric products, but the resulting NMR spectra can be more complex.[13] The acid-lability of the THP group must be considered in any subsequent synthetic steps.
Benzyl (Bn) Ether
Benzyl ethers are formed via a Williamson ether synthesis, typically by reacting the corresponding alkoxide with a benzyl halide.[3][15][16]
-
Stability: Benzyl ethers are highly robust and are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][15][17] This makes them one of the more resilient protecting groups for alcohols. Their primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ with Pd/C), a neutral and mild method.[6][16][17][18] They can also be removed under strongly acidic conditions or via certain oxidative methods, though these are less common.[16]
-
Synthetic Viability: The stability of the benzyl group makes it an excellent choice for multi-step syntheses where harsh conditions are unavoidable. However, the conditions required for deprotection (catalytic hydrogenation) are incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[6][15] For this compound, a benzyl ether would provide excellent protection for a wide variety of transformations at the bromide.
Data Presentation: Stability Comparison
| Protecting Group | Conditions for Installation | Conditions for Removal | Stable To | Labile To |
| TBS Ether | TBDMSCl, Imidazole, DMF | TBAF, THF; or Mild Acid (e.g., AcOH) | Strong bases, Grignard reagents, most oxidizing/reducing agents | Acids, Fluoride ion sources |
| THP Ether | Dihydropyran, cat. Acid (e.g., PPTS) | Aqueous Acid (e.g., AcOH/H₂O/THF) | Strong bases, Grignard reagents, hydrides, organometallics | Acids |
| Benzyl Ether | NaH, Benzyl Bromide, THF | H₂, Pd/C; or Strong Acid | Strong acids/bases, most oxidizing/reducing agents | Catalytic Hydrogenation |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of this compound with the discussed protecting groups.
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection and Deprotection
Protection Workflow
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A Senior Application Scientist's Guide to Isotopic Labeling of 15-Bromopentadecan-1-ol for Mechanistic Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands as a cornerstone technique, offering a window into the dynamic processes that govern molecular transformations. This guide provides an in-depth comparison of isotopic labeling strategies for 15-Bromopentadecan-1-ol, a long-chain haloalcohol, to elucidate reaction mechanisms. We will delve into the synthetic methodologies, analytical validation, and a comparative analysis with alternative techniques, all grounded in scientific integrity and practical expertise.
The Rationale for Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which possesses a different number of neutrons.[1] This subtle change in mass, while having a minimal impact on the chemical properties of the molecule, allows us to trace the fate of specific atoms throughout a chemical reaction.[2] The most commonly employed stable isotopes in organic chemistry are deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[3][4]
The power of isotopic labeling in mechanistic studies lies primarily in the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes.[5] This effect arises from the difference in the zero-point vibrational energies of bonds involving lighter versus heavier isotopes. A bond to a heavier isotope is stronger and requires more energy to break, thus leading to a slower reaction rate if this bond is broken in the rate-determining step. By strategically placing an isotopic label, we can probe which bonds are broken or formed during the crucial transition state of a reaction.
Strategic Synthesis of Isotopically Labeled this compound
The choice of isotopic label and its position within the this compound molecule is dictated by the specific mechanistic question being addressed. Here, we compare the synthesis of deuterium and carbon-13 labeled analogues.
Deuterium Labeling at the α-Carbon: Probing Sₙ1 vs. Sₙ2 Mechanisms
A common mechanistic question for a haloalkane is whether it undergoes nucleophilic substitution via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. Placing a deuterium label on the carbon bearing the bromine atom (the α-carbon) can provide significant insight.
A primary kinetic isotope effect is expected for an Sₙ2 reaction where the C-H(D) bond is not directly broken but is in close proximity to the reacting center and experiences a change in its vibrational environment in the transition state. A secondary kinetic isotope effect is observed in Sₙ1 reactions.[5]
Experimental Protocol: Synthesis of 1,1-dideuterio-15-bromopentadecan-1-ol
This synthesis involves the reduction of the corresponding carboxylic acid, 15-bromopentadecanoic acid, using a deuterated reducing agent.
-
Step 1: Synthesis of 15-Bromopentadecanoic Acid. This precursor can be synthesized from 15-hydroxypentadecanoic acid via a bromination reaction, for example, using PBr₃ or HBr.
-
Step 2: Reduction with Lithium Aluminum Deuteride (LiAlD₄). Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for carboxylic acids.[6][7][8][9][10][11] Its deuterated analogue, LiAlD₄, provides a source of deuteride ions (D⁻).[12]
-
Reaction:
where R = Br-(CH₂)₁₄-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a solution of 15-bromopentadecanoic acid (1 equivalent) in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LiAlD₄ (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude 1,1-dideuterio-15-bromopentadecan-1-ol.
-
Purification is achieved by column chromatography on silica gel.
-
-
Workflow for Deuterium Labeling:
Caption: Synthetic workflow for 1,1-dideuterio-15-bromopentadecan-1-ol.
Carbon-13 Labeling at the Carbonyl Carbon: Tracing Carbon Skeleton Rearrangements
In some reactions, particularly those that may proceed through carbocation intermediates, rearrangements of the carbon skeleton can occur.[8][13] Labeling a specific carbon atom with ¹³C allows for unambiguous tracking of its position in the final product.
Experimental Protocol: Synthesis of [1-¹³C]-15-bromopentadecan-1-ol
This synthesis requires starting with a ¹³C-labeled precursor. A common strategy is to introduce the ¹³C label via a cyanide displacement followed by hydrolysis and reduction.
-
Step 1: Synthesis of [1-¹³C]-15-bromopentadecanoic acid.
-
Reaction:
-
Br-(CH₂)₁₄-Br + K¹³CN → NC¹³-(CH₂)₁₄-Br + KBr
-
NC¹³-(CH₂)₁₄-Br --(H₃O⁺)--> HOOC¹³-(CH₂)₁₄-Br
-
-
Procedure:
-
1,14-Dibromotetradecane is reacted with potassium cyanide (K¹³CN) to introduce the ¹³C-labeled nitrile group.
-
The resulting 15-bromo-1-cyanotetradecane is then hydrolyzed under acidic conditions to yield [1-¹³C]-15-bromopentadecanoic acid.
-
-
-
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄).
-
Reaction: HOOC¹³-(CH₂)₁₄-Br --(1. LiAlH₄, 2. H₂O)--> HOH₂C¹³-(CH₂)₁₄-Br
-
Procedure: The procedure is analogous to the deuterium labeling, but using the standard LiAlH₄.
-
Workflow for Carbon-13 Labeling:
Caption: Synthetic workflow for [1-¹³C]-15-bromopentadecan-1-ol.
Analytical Validation of Isotopic Incorporation
Confirmation of successful isotopic labeling is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this validation.[2][3]
NMR Spectroscopy
-
¹H NMR: In the case of deuterium labeling at the α-carbon, the proton signal corresponding to the -CH₂OH group will disappear or be significantly reduced in intensity.
-
²H NMR: A signal corresponding to the deuterium at the α-carbon will appear.
-
¹³C NMR: For ¹³C labeling, the signal of the labeled carbon will be significantly enhanced.[14][15] If proton-coupled, the signal will show a characteristic one-bond C-H coupling constant, which will be absent for a deuterated carbon.
Table 1: Representative NMR Data for Labeled this compound
| Compound | Labeled Position | Expected ¹H NMR Change | Expected ¹³C NMR Change |
| 1,1-dideuterio-15-bromopentadecan-1-ol | C1 | Disappearance of triplet at ~3.64 ppm (-CH₂OH) | Signal for C1 at ~63 ppm will be a quintet (due to coupling with deuterium) and have lower intensity. |
| [1-¹³C]-15-bromopentadecan-1-ol | C1 | No significant change | Significant enhancement of the signal at ~63 ppm for C1. |
Mass Spectrometry
Mass spectrometry directly measures the mass-to-charge ratio of ions, making it ideal for confirming the incorporation of heavier isotopes.
-
Deuterium Labeling: The molecular ion peak (M⁺) in the mass spectrum of 1,1-dideuterio-15-bromopentadecan-1-ol will be shifted by +2 m/z units compared to the unlabeled compound.
-
Carbon-13 Labeling: The molecular ion peak of [1-¹³C]-15-bromopentadecan-1-ol will be shifted by +1 m/z unit.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ Peak (m/z) |
| This compound | C₁₅H₃₁BrO | 306.16/308.16 | 306/308 (due to ⁷⁹Br/⁸¹Br) |
| 1,1-dideuterio-15-bromopentadecan-1-ol | C₁₅H₂₉D₂BrO | 308.17/310.17 | 308/310 |
| [1-¹³C]-15-bromopentadecan-1-ol | ¹²C₁₄¹³CH₃₁BrO | 307.16/309.16 | 307/309 |
Comparative Analysis: Isotopic Labeling vs. Alternative Mechanistic Probes
While isotopic labeling is a powerful technique, it is not the only tool available for mechanistic elucidation. A comprehensive study often employs a combination of methods.
| Method | Principle | Application to this compound Reactions | Advantages | Disadvantages |
| Isotopic Labeling (KIE) | Measures the effect of isotopic substitution on reaction rate to probe bond breaking/formation in the rate-determining step.[5] | Distinguishing between Sₙ1 and Sₙ2 mechanisms; detecting hydride shifts. | Provides direct evidence of bond involvement in the transition state; highly sensitive to subtle mechanistic changes. | Requires synthesis of labeled compounds; interpretation of KIEs can be complex. |
| In-situ FTIR Spectroscopy | Monitors the concentration of reactants, intermediates, and products in real-time by their characteristic infrared absorptions.[2][3][16][17][18] | Tracking the disappearance of the C-Br bond and the appearance of a new bond (e.g., C-O) to determine reaction kinetics. | Provides real-time kinetic data; can identify transient intermediates. | May not be suitable for all reaction systems; spectral overlap can be an issue. |
| Computational Chemistry | Uses quantum mechanical calculations to model reaction pathways, transition states, and intermediates.[6][19][20][21][22] | Calculating the energy barriers for Sₙ1 and Sₙ2 pathways to predict the favored mechanism. | Can explore hypothetical intermediates and transition states; provides detailed energetic information. | Accuracy is dependent on the level of theory and computational resources; requires validation with experimental data. |
| Intermediate Trapping | Involves adding a reagent that reacts specifically with a proposed intermediate to form a stable, detectable product. | Using a potent nucleophile to trap a carbocation intermediate in a potential Sₙ1 reaction.[23][24][25] | Provides direct evidence for the existence of an intermediate. | The trapping agent may alter the reaction pathway; failure to trap does not definitively rule out an intermediate. |
Logical Relationship of Mechanistic Probes:
Caption: Interplay of different techniques for a comprehensive mechanistic study.
Conclusion
References
-
Wikipedia. Isotopic labeling. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
bioRxiv. Isotopic Labeling Analysis using Single Cell Mass Spectrometry. [Link]
-
ACS Publications. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]
-
PubMed. Isotopic labelling analysis using single cell mass spectrometry. [Link]
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RSC Publishing. Efficient deuterium labelling of alcohols in deuterated water catalyzed by ruthenium pincer complexes. [Link]
-
University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. [Link]
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ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]
-
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Safety Operating Guide
Proper Disposal of 15-Bromopentadecan-1-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 15-Bromopentadecan-1-ol (CAS No. 59101-27-8), a long-chain brominated alkanol. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each step is rooted in the chemical's known and potential hazards and is designed to align with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework.[1][2][3]
Understanding the Hazard Profile: Why Specific Disposal is Necessary
This compound, with the chemical formula C₁₅H₃₁BrO, is classified as a halogenated organic compound .[4] This classification is the primary determinant for its disposal pathway. The presence of bromine, a halogen, means it cannot be treated as general refuse or disposed of via sanitary sewer systems.
While a comprehensive toxicological profile for this specific compound is not widely documented, data from analogous long-chain bromoalkanes indicates several key hazards that inform our handling and disposal strategy:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[5][6]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[5] Improper disposal could lead to the contamination of waterways, posing a significant environmental risk.
-
Persistence: Long-chain halogenated hydrocarbons are not readily biodegradable and can persist in the environment.
Therefore, the core principle of our disposal plan is waste segregation to ensure that this compound enters a dedicated hazardous waste stream for appropriate treatment, typically high-temperature incineration.[4]
Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate
The disposal of chemical waste in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[1][2] RCRA establishes a "cradle-to-grave" system, which means the generator of the waste is responsible for it from the point of generation to its final, environmentally sound disposal.[2]
Your laboratory's specific obligations under RCRA depend on the total amount of hazardous waste it generates per month, which determines its Generator Status .
| Generator Category | Monthly Hazardous Waste Generation | Key Storage Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 27 gallons) | No time limit for on-site accumulation. |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | Can accumulate waste on-site for up to 180 days. |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Can accumulate waste on-site for up to 90 days. Must have a formal contingency plan and more extensive employee training. |
This table summarizes federal guidelines. State regulations may be more stringent. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to confirm your specific requirements.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure from the point of waste generation within the laboratory to its final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risk of exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect from splashes.
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal process. Mixing waste streams can create dangerous chemical reactions, complicates disposal, and significantly increases costs.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [4][7][8]
-
Causality: this compound must be kept separate from non-halogenated organic solvents (e.g., acetone, ethanol, hexane) because the disposal methods differ.[4][9] Halogenated waste requires incineration at specific facilities designed to handle and neutralize the acidic gases (like hydrogen bromide) produced during combustion.
Step 3: Selecting and Preparing the Waste Container
-
Action: Obtain a chemically compatible waste container, typically from your institution's EHS department. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[8]
-
Causality: The container must be in good condition, free of leaks, and made of a material that will not react with or be degraded by the chemical waste.[2] The secure cap is essential to prevent spills and the release of vapors.[8]
Step 4: Labeling the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] This label must be completed as waste is added. Fill out the label with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations or formulas).[8]
-
An accurate estimate of the percentage or volume of each component if it is part of a mixture.
-
The relevant hazard characteristics (e.g., Irritant, Environmental Hazard).
-
-
Causality: Proper and immediate labeling is a strict RCRA requirement. It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental mixing of incompatible wastes and ensuring it is routed to the correct disposal facility.
Step 5: Accumulating Waste in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Best Practices:
-
Causality: The SAA provides a safe, controlled location for the short-term storage of hazardous waste. Keeping containers closed minimizes vapor exposure to lab personnel and prevents spills. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.
Step 6: Requesting Waste Pickup
-
Action: Once the waste container is full, or as per your institution's policy, submit a waste pickup request to your EHS department.[10] Follow your institution's specific online or paper-based procedure.
-
Causality: EHS personnel are trained and equipped to handle, transport, and consolidate hazardous waste safely and in compliance with all federal, state, and local regulations. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and physical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from laboratory generation to final disposal.
References
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Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]
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Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
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Hazardous Materials/Waste Management Manual. (n.d.). The University of Kansas Environment, Health and Safety. Retrieved from [Link]
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Hazardous Waste Manual. (2019, November 1). Colorado State University Policy Library. Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Chemical Waste Guide. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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1-Bromopentadecane. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Resource Conservation and Recovery Act 101. (2021, May 26). Wastebits Blog. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
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Four Different RCRA Waste Codes (EPA Hazardous Wastes). (2014, March 19). Envera Consulting. Retrieved from [Link]
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Navigating the Safe Handling of 15-Bromopentadecan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proficient handling of 15-Bromopentadecan-1-ol (CAS: 59101-27-8), a long-chain bromoalcohol. By elucidating the inherent hazards and outlining clear operational and disposal protocols, this document aims to be your trusted resource for laboratory safety and chemical management.
Understanding the Hazard Profile of this compound
This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Understanding these risks is the foundational step in implementing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the following to this compound:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent contact with skin, eyes, and the respiratory system.
Core PPE Requirements:
-
Eye and Face Protection : At a minimum, safety glasses with side-shields are required.[1] However, due to the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[4]
-
Hand Protection : Chemically resistant gloves are mandatory. Disposable nitrile gloves are a suitable minimum for incidental contact, but they should be removed and replaced immediately after any exposure.[4] For more extensive handling, consider wearing double gloves or a more robust glove material.
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[4] Ensure the lab coat is fully buttoned.
-
Footwear : Closed-toe shoes that completely cover the foot are essential in any laboratory setting where hazardous chemicals are handled.[4]
The following diagram illustrates the workflow for selecting and using appropriate PPE:
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
Auburn University. (n.d.). Personal Protective Equipment. Retrieved January 12, 2026, from [Link]
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Chemsrc. (2025, August 24). 15-Bromo-1-pentadecanol | CAS#:59101-27-8. Retrieved January 12, 2026, from [Link]
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California Department of Pesticide Regulation. (n.d.). Appendix 1--Personal Protective Equipment Requirements. Retrieved January 12, 2026, from [Link]
-
UC Davis Safety Services. (n.d.). Personal Protective Equipment (PPE). Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromopentadecane. PubChem. Retrieved January 12, 2026, from [Link]
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Alfa Aesar. (2009, September 26). Safety Data Sheet. Retrieved January 12, 2026, from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
